molecular formula C26H29N3O2S B15563302 TCMDC-125431

TCMDC-125431

Cat. No.: B15563302
M. Wt: 447.6 g/mol
InChI Key: VUWCDFOJPVRMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCMDC-125431 is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

3-hexylsulfanyl-4-(4-methoxyphenyl)-5-(naphthalen-1-yloxymethyl)-1,2,4-triazole

InChI

InChI=1S/C26H29N3O2S/c1-3-4-5-8-18-32-26-28-27-25(29(26)21-14-16-22(30-2)17-15-21)19-31-24-13-9-11-20-10-6-7-12-23(20)24/h6-7,9-17H,3-5,8,18-19H2,1-2H3

InChI Key

VUWCDFOJPVRMQO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

TCMDC-135051: A Deep Dive into its Antiplasmodial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. The document details the molecular target, the downstream effects of inhibition, and the compound's activity across the parasite's lifecycle, supported by quantitative data and experimental methodologies.

Executive Summary

TCMDC-135051 is a promising antimalarial lead compound that targets a novel mechanism of action essential for parasite survival. It is a highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key regulator of RNA splicing. By disrupting this fundamental process, TCMDC-135051 demonstrates potent parasiticidal activity against multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical malaria, the liver stages, and the transmissible gametocyte stages. This multi-stage efficacy, coupled with its selectivity for the parasite kinase over its human homologue, positions TCMDC-135051 as a strong candidate for the development of a new class of antimalarial drugs with prophylactic, therapeutic, and transmission-blocking potential.

Mechanism of Action: Targeting RNA Splicing through PfCLK3 Inhibition

The primary molecular target of TCMDC-135051 is the protein kinase PfCLK3.[1][2][3][4] PfCLK3 is a member of the cyclin-dependent like protein kinase family and plays a critical role in the regulation of RNA splicing, a vital process for gene expression.[1][5]

The proposed mechanism of action is as follows:

  • Binding and Inhibition: TCMDC-135051 directly binds to and inhibits the kinase activity of PfCLK3.

  • Disruption of Splicing Factor Phosphorylation: PfCLK3 is responsible for phosphorylating serine- and arginine-rich (SR) proteins, which are essential components of the spliceosome. Inhibition of PfCLK3 disrupts this phosphorylation.

  • Impaired Spliceosome Function: The altered phosphorylation state of SR proteins leads to the incorrect assembly and catalytic activity of the spliceosome.

  • Downregulation of Essential Genes: Consequently, the splicing of pre-mRNA is inhibited, leading to the downregulation of hundreds of essential parasite genes.[6]

  • Parasite Death: The inability to properly express essential proteins results in rapid parasite killing.

This mechanism is visualized in the following signaling pathway diagram:

cluster_0 TCMDC-135051 Action cluster_1 RNA Splicing Pathway TCMDC-135051 TCMDC-135051 PfCLK3 PfCLK3 TCMDC-135051->PfCLK3 Inhibits SR_Proteins SR Proteins PfCLK3->SR_Proteins Phosphorylates SR_Proteins_P Phosphorylated SR Proteins Spliceosome_Assembly Spliceosome Assembly & Activity SR_Proteins_P->Spliceosome_Assembly pre_mRNA pre-mRNA Splicing Spliceosome_Assembly->pre_mRNA mRNA Mature mRNA pre_mRNA->mRNA Essential_Proteins Essential Parasite Proteins mRNA->Essential_Proteins Parasite_Death Parasite Death Essential_Proteins->Parasite_Death Leads to Compound_Library ~25,000 Compounds HTS High-Throughput Screening (TR-FRET Assay) Compound_Library->HTS Hit_Identification Hit Identification (Potent & Selective PfCLK3 Inhibitors) HTS->Hit_Identification TCMDC TCMDC-135051 Identified Hit_Identification->TCMDC

References

Discovery and Initial Screening of the Novel Antimalarial Candidate TCMDC-135051: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, initial screening, and mechanism of action of TCMDC-135051, a promising antimalarial compound. The document details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite are considered attractive drug targets due to their essential roles in various cellular processes. A high-throughput phenotypic screen of approximately 25,000 compounds, including the 13,533 compounds of the Tres Cantos Antimalarial Set (TCAMS), led to the discovery of TCMDC-135051.[1][2][3] This 7-azaindole derivative demonstrated potent parasiticidal activity against the asexual blood stages of P. falciparum.[4] Subsequent target deconvolution studies identified P. falciparum cdc2-like kinase 3 (PfCLK3) as the molecular target of TCMDC-135051.[5] PfCLK3 is a protein kinase implicated in the regulation of RNA splicing, a critical process for parasite viability.[3][5][6]

Discovery and Initial Screening Workflow

The discovery of TCMDC-135051 and its initial characterization followed a systematic workflow, beginning with a large-scale phenotypic screen and progressing to target identification and validation.

G cluster_discovery Discovery cluster_screening Initial Screening cluster_validation Target Validation High-Throughput Screen High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification ~25,000 compounds In Vitro Kinase Assay In Vitro Kinase Assay Hit Identification->In Vitro Kinase Assay Target Identification Parasite Viability Assay Parasite Viability Assay Hit Identification->Parasite Viability Assay Potency Selectivity Profiling Selectivity Profiling In Vitro Kinase Assay->Selectivity Profiling Resistance Studies Resistance Studies Parasite Viability Assay->Resistance Studies TCMDC-135051 TCMDC-135051 Resistance Studies->TCMDC-135051

Figure 1: Discovery and initial screening workflow for TCMDC-135051.

Quantitative Data Summary

The initial screening of TCMDC-135051 generated critical quantitative data regarding its potency against the target kinase and the parasite, as well as its selectivity.

Table 1: In Vitro Activity of TCMDC-135051
Assay TypeTarget/OrganismStrainIC50 / EC50 (nM)Reference
In Vitro Kinase AssayPfCLK3-4.8[7]
Asexual Blood Stage ViabilityP. falciparum3D7 (chloroquine-sensitive)180[1]
Asexual Blood Stage ViabilityP. falciparumDd2323[7]
Liver Stage DevelopmentP. berghei-400[7]
Early & Late Stage GametocytesP. falciparum-800-910[7]
ExflagellationP. falciparum-200[7]
Table 2: Activity of TCMDC-135051 Against Resistant Parasites
Parasite StrainMutationEC50 (nM)Fold Change in EC50Reference
P. falciparum 3D7 (Wild-Type)-180-[1]
P. falciparum 3D7 (Resistant)PfCLK3 (G449P)180610[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay was utilized to determine the in vitro inhibitory activity of compounds against the full-length recombinant PfCLK3 protein.

Principle: The assay measures the phosphorylation of a substrate peptide by PfCLK3. A Europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™ acceptor dye on the substrate. Excitation of the Europium donor results in energy transfer to the ULight acceptor, leading to a detectable fluorescent signal at 665 nm. The intensity of this signal is proportional to the level of substrate phosphorylation.

Protocol:

  • Reaction Setup: Reactions are typically performed in a 384-well plate format.

  • Component Addition:

    • Add 2.5 µL of the test compound in 4% DMSO.

    • Add 2.5 µL of PfCLK3 enzyme solution.

    • Pre-incubate the compound and enzyme for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a detection mix containing the Europium-labeled antibody.

  • Signal Reading: After a 60-minute incubation at room temperature, read the TR-FRET signal using a suitable plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.

  • Data Analysis: Calculate the percentage of inhibition based on no-inhibitor and no-kinase controls. Determine IC50 values by fitting the data to a four-parameter logistical equation.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the potency of compounds against the asexual blood stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Protocol:

  • Parasite Culture:

    • Maintain P. falciparum strains (e.g., 3D7 or Dd2) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

    • Culture parasites at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Plate Preparation:

    • Serially dilute test compounds in DMSO and add them to a 96-well black, clear-bottom plate.

    • Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.

  • Lysis and Staining:

    • Add lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to a drug-free control. Determine EC50 values by fitting the dose-response data to a suitable model.

Mechanism of Action: PfCLK3 and RNA Splicing

TCMDC-135051 exerts its parasiticidal effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of pre-mRNA splicing. Inhibition of PfCLK3 disrupts the phosphorylation of key splicing factors, leading to widespread intron retention and the downregulation of hundreds of essential genes, ultimately causing parasite death.[1][8][9]

G cluster_nucleus Parasite Nucleus TCMDC-135051 TCMDC-135051 PfCLK3 PfCLK3 TCMDC-135051->PfCLK3 Inhibits SR_Proteins SR Proteins (Splicing Factors) PfCLK3->SR_Proteins Phosphorylates Phosphorylated_SR_Proteins Phosphorylated SR Proteins Spliceosome_Assembly Spliceosome Assembly & Activity Phosphorylated_SR_Proteins->Spliceosome_Assembly pre_mRNA pre-mRNA Spliceosome_Assembly->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Viability Parasite Viability Protein_Synthesis->Parasite_Viability Inhibition->Spliceosome_Assembly Disrupted Splicing

Figure 2: Proposed signaling pathway of TCMDC-135051 action.

Selectivity and Resistance

Kinase Selectivity

To assess its potential for off-target effects, TCMDC-135051 was screened against a panel of 140 human kinases at a concentration of 1 µM. The compound demonstrated high selectivity, with only nine of the human kinases showing less than 20% activity at this concentration.[1] This favorable selectivity profile suggests a lower likelihood of host cell toxicity.

In Vitro Resistance Selection

To confirm that PfCLK3 is the primary target of TCMDC-135051, drug-resistant P. falciparum lines were generated through continuous in vitro drug pressure. This process involves exposing a parasite culture to gradually increasing concentrations of the compound over an extended period.

G Start Start Parasite_Culture P. falciparum Culture Start->Parasite_Culture Drug_Pressure Continuous Exposure to TCMDC-135051 Parasite_Culture->Drug_Pressure Recrudescence Monitor for Recrudescence Drug_Pressure->Recrudescence Increase_Concentration Increase Drug Concentration Recrudescence->Increase_Concentration Yes Resistant_Population Selection of Resistant Population Recrudescence->Resistant_Population No (at high conc.) Increase_Concentration->Drug_Pressure Cloning Clonal Isolation Resistant_Population->Cloning Sequencing Whole Genome Sequencing Cloning->Sequencing Identify_Mutation Identify Mutation in PfCLK3 Sequencing->Identify_Mutation End End Identify_Mutation->End

Figure 3: Experimental workflow for generating TCMDC-135051 resistant parasites.

Resistant parasite lines consistently showed mutations in the pfclk3 gene, providing strong genetic validation of PfCLK3 as the target of TCMDC-135051.

Conclusion

TCMDC-135051 is a novel antimalarial compound discovered through high-throughput screening that targets the essential parasite kinase PfCLK3. It exhibits potent activity against multiple life-cycle stages of P. falciparum, including the asexual blood stages responsible for clinical malaria. Its mechanism of action, the disruption of RNA splicing, is distinct from currently used antimalarials. The compound's high selectivity for the parasite kinase over human kinases and the confirmation of its target through resistance studies underscore its potential as a lead candidate for the development of a new class of antimalarial drugs. Further optimization and preclinical development of TCMDC-135051 and its analogues are warranted to address the ongoing challenge of malaria.

References

PfCLK3: A Multi-Stage Antimalarial Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial drugs with new mechanisms of action. P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), a member of the protein kinase family, has been identified and validated as a critical, multi-stage drug target. PfCLK3 plays a pivotal role in the regulation of mRNA splicing, a process essential for parasite survival across various life cycle stages. Inhibition of PfCLK3 leads to rapid parasite killing, affecting asexual blood stages, liver stages, and gametocytes, thereby offering the potential for a single therapeutic agent that can cure, prevent, and block transmission of malaria. This technical guide provides a comprehensive overview of PfCLK3 as a drug target, including its biological function, validation, and the development of potent inhibitors. Detailed experimental protocols and quantitative data on key inhibitors are presented to facilitate further research and development in this promising area of antimalarial drug discovery.

Introduction: The Role of PfCLK3 in Plasmodium falciparum

Plasmodium falciparum possesses a family of four cyclin-dependent-like kinases (PfCLK1-4). Among these, PfCLK3 (PF3D7_1114700) has been identified as essential for the survival of the parasite during its asexual blood stage.[1][2] PfCLK3 is a serine/threonine kinase that is closely related to the mammalian CLK and serine-arginine-rich protein kinase (SRPK) families.[1][2] These kinases are known to be crucial for the regulation of mRNA splicing through the phosphorylation of splicing factors, which are necessary for the proper assembly and function of the spliceosome.[1][2]

Inhibition of PfCLK3 has been shown to disrupt the parasite's RNA processing, leading to the downregulation of over 400 essential genes.[3][4][5] This disruption of a fundamental cellular process results in rapid parasite death. A key advantage of targeting PfCLK3 is its multi-stage activity. Potent inhibitors of PfCLK3 have demonstrated efficacy against:

  • Asexual blood stages: Responsible for the clinical symptoms of malaria.[3]

  • Liver stages: The initial site of parasite replication after a mosquito bite, making it a target for prophylaxis.[1]

  • Gametocytes: The sexual stages of the parasite that are responsible for transmission from humans to mosquitoes, making it a transmission-blocking target.[1][3]

This multi-stage activity makes PfCLK3 a highly attractive target for the development of a single drug that could provide a radical cure for malaria.[1][3]

Target Validation

The validation of PfCLK3 as a druggable antimalarial target has been established through a combination of genetic and chemical approaches.

  • Chemical Genetics: The discovery of TCMDC-135051, a potent and selective inhibitor of PfCLK3, was a critical step in its validation.[1] This compound was identified through a high-throughput screen of approximately 25,000 compounds.[1][6] Treatment of P. falciparum cultures with TCMDC-135051 resulted in rapid parasite killing and arrested parasite development at the trophozoite-to-schizont transition.[4][6]

  • Resistance Studies: To confirm that PfCLK3 was the target of TCMDC-135051, drug-resistant parasite lines were generated by exposing P. falciparum to increasing concentrations of the compound.[4] Whole-genome sequencing of these resistant lines revealed single-point mutations in the pfclk3 gene, providing strong evidence that PfCLK3 is the primary target of the inhibitor.[4][7]

  • Genetic Modification: Further validation was achieved by engineering parasites to express a mutant version of PfCLK3 (PfCLK3_G449P) that showed reduced sensitivity to TCMDC-135051.[6] These genetically modified parasites exhibited a 15-fold increase in the EC50 value for the inhibitor, confirming that the parasiticidal activity of TCMDC-135051 is mediated through the inhibition of PfCLK3.[1][6]

  • Transcriptomics: RNA sequencing of parasites treated with a selective PfCLK3 inhibitor revealed extensive mis-splicing of 2,039 splice-junctions across 1,125 genes.[8] The affected genes are involved in numerous essential parasite processes across multiple life cycle stages, confirming the mechanism of action of PfCLK3 inhibitors.[8]

PfCLK3 Signaling Pathway and Mechanism of Action

The primary function of PfCLK3 is the regulation of mRNA splicing. The signaling pathway and the mechanism of action of its inhibitors can be visualized as a disruption of this critical process.

PfCLK3_Signaling_Pathway PfCLK3 Signaling Pathway and Inhibition cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation Spliceosome Spliceosome Assembly SplicingFactors->Spliceosome Pre_mRNA Pre-mRNA Spliceosome->Pre_mRNA Splicing Mis_splicing Mis-splicing of >1000 genes mRNA Mature mRNA Pre_mRNA->mRNA EssentialProteins Essential Proteins mRNA->EssentialProteins Translation (in cytoplasm) ParasiteSurvival Parasite Survival & Proliferation EssentialProteins->ParasiteSurvival PfCLK3_Inhibitor PfCLK3 Inhibitor (e.g., TCMDC-135051) PfCLK3_Inhibitor->PfCLK3 Downregulation Downregulation of >400 essential genes ParasiteDeath Parasite Death

Caption: PfCLK3 phosphorylates splicing factors, enabling spliceosome assembly and maturation of mRNA. Inhibition of PfCLK3 disrupts this process, leading to parasite death.

PfCLK3 Inhibitors: Quantitative Data

The lead compound, TCMDC-135051, and its analogs have been extensively studied. The following tables summarize the in vitro potency of these compounds against recombinant PfCLK3 and their efficacy against P. falciparum asexual blood stages.

Table 1: In Vitro Activity of TCMDC-135051 and Analogs Against Recombinant PfCLK3 and P. falciparum (3D7 Strain) [1][2]

CompoundR1 GroupR2 GroupPfCLK3 IC50 (nM)P. falciparum 3D7 EC50 (nM)
TCMDC-135051 (1) NEt2OMe4.8180
8a NMe2OMe29457
8b N-pyrrolidinylOMe38382
8c N-morpholinylOMe91339
12 NH2OMe762801
15 HOMe791456
19 NEt2OH223529
23 NEt2H25309
27 NEt2OMe173167
30 NEt2Tetrazole19270

Table 2: Activity of TCMDC-135051 Against Different Plasmodium Species and Life Cycle Stages [1][4][7]

Species / StageAssayEC50 / IC50 (nM)
P. falciparum (Dd2) Asexual Blood Stage~180
P. falciparum (Pf2004) Asexual Blood Stage~200
P. falciparum (Pf2004) Gametocyte Development~800-910
P. berghei Asexual Blood Stage~400
P. knowlesi Asexual Blood StagePotent activity reported
P. vivax (PvCLK3) In vitro kinase assay~40
P. berghei (PbCLK3) In vitro kinase assay~40

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used in the study of PfCLK3 and its inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-tag antibody binds to the kinase, and a ULight™-labeled substrate is used. When the substrate is phosphorylated, a FRET signal is generated. Inhibitors of the kinase will reduce the FRET signal.

Materials:

  • Recombinant full-length PfCLK3

  • TR-FRET kinase assay buffer

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-tag antibody

  • ATP

  • Test compounds

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Prepare a solution of PfCLK3 and the ULight™-labeled substrate in kinase assay buffer.

  • Add the kinase-substrate mixture to the wells of the assay plate.

  • Incubate the plate for 15 minutes at room temperature.

  • Prepare a solution of ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding the ATP solution to the wells.

  • Incubate the reaction for 60-120 minutes at room temperature.

  • Stop the reaction by adding a solution of the europium-labeled antibody in TR-FRET stop buffer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values using non-linear regression analysis.

TR_FRET_Workflow TR-FRET Kinase Assay Workflow Start Start PrepCompounds Prepare serial dilutions of test compounds Start->PrepCompounds AddToPlate Add compounds to 384-well plate PrepCompounds->AddToPlate AddKinaseSubstrate Add Kinase-Substrate mixture to plate AddToPlate->AddKinaseSubstrate PrepKinaseSubstrate Prepare Kinase-Substrate mixture PrepKinaseSubstrate->AddKinaseSubstrate Incubate1 Incubate 15 min AddKinaseSubstrate->Incubate1 PrepATP Prepare ATP solution Incubate1->PrepATP AddATP Add ATP to initiate reaction PrepATP->AddATP Incubate2 Incubate 60-120 min AddATP->Incubate2 PrepStop Prepare Stop solution with Eu-labeled antibody Incubate2->PrepStop AddStop Add Stop solution PrepStop->AddStop Incubate3 Incubate 60 min AddStop->Incubate3 ReadPlate Read TR-FRET signal Incubate3->ReadPlate Analyze Calculate IC50 values ReadPlate->Analyze End End Analyze->End

Caption: Workflow for the TR-FRET based in vitro kinase assay to determine inhibitor potency.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of compounds against the parasite in a cellular context.

Principle: Parasite growth is assessed by measuring the amount of parasite DNA using a fluorescent dye (e.g., SYBR Green I). A reduction in fluorescence indicates inhibition of parasite growth.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium

  • Human red blood cells

  • Test compounds

  • 96- or 384-well plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of test compounds in culture medium.

  • Add the diluted compounds to the assay plates.

  • Prepare a parasite suspension at 0.3-0.5% parasitemia and 2.5% hematocrit.

  • Add the parasite suspension to the assay plates.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate EC50 values using non-linear regression analysis.

Parasite Reduction Rate (PRR) Assay

This assay determines the rate of parasite killing by an antimalarial compound.

Principle: Parasites are exposed to a high concentration of the drug for a defined period. At various time points, an aliquot of the culture is washed to remove the drug, and the number of viable parasites is determined by limiting dilution and subsequent regrowth.

Materials:

  • Synchronized P. falciparum culture

  • Test compound at a concentration of 10x EC50

  • Complete parasite culture medium

  • 96-well plates

Procedure:

  • Incubate a synchronized parasite culture with the test compound.

  • At various time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove an aliquot of the culture.

  • Wash the parasites three times with fresh medium to remove the drug.

  • Perform serial dilutions of the washed parasites in a 96-well plate with fresh red blood cells and medium.

  • Incubate the dilution plates for 14-21 days to allow for parasite regrowth.

  • Determine the wells that are positive for parasite growth (e.g., by microscopy or a DNA-based assay).

  • Calculate the number of viable parasites at each time point based on the limiting dilution.

  • Determine the parasite reduction ratio, which is the factor by which the parasite population is reduced per 48-hour cycle.[6]

Covalent Inhibition of PfCLK3

A novel strategy to enhance the potency and duration of action of PfCLK3 inhibitors is the development of covalent inhibitors. This approach involves designing molecules that form a permanent covalent bond with a specific amino acid residue in the target protein.

Researchers have successfully designed covalent inhibitors of PfCLK3 that target a unique cysteine residue (Cys368) which is poorly conserved in the human kinome.[9] One such compound, a chloroacetamide analog of TCMDC-135051, demonstrated nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum assays.[9] This covalent inhibitor showed improved kinase selectivity and a high selectivity index against human cells.[9] The development of covalent inhibitors represents a promising avenue for creating a single-dose cure for malaria.[9][10]

More recently, a strategy targeting the essential catalytic lysine residue (Lys394) of PfCLK3 has been explored.[10] This approach has the potential to evade resistance mechanisms that can arise from mutations in less critical residues.[10]

Conclusion and Future Directions

PfCLK3 has been robustly validated as a novel, multi-stage antimalarial drug target. Its essential role in mRNA splicing makes it a critical vulnerability in the Plasmodium falciparum life cycle. The discovery of potent inhibitors, such as TCMDC-135051, and the subsequent development of covalent inhibitors have paved the way for a new class of antimalarial drugs. These inhibitors have the potential to provide a radical cure, prophylaxis, and transmission-blocking activity in a single agent.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds to identify a clinical candidate.

  • Further exploring the potential of covalent inhibitors to achieve a single-dose cure.

  • Investigating the potential for resistance to PfCLK3 inhibitors and developing strategies to mitigate this risk.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of PfCLK3 inhibitors in humans.

The continued development of PfCLK3 inhibitors represents a highly promising strategy in the global effort to combat and ultimately eradicate malaria.

References

The Structure-Activity Relationship of 7-Azaindole Based Antimalarials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-azaindole-based compounds as potential antimalarial agents, with a focus on their inhibitory activity against P. falciparum.

Core Structure and Pharmacophore

The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is isosteric to indole. The presence of the nitrogen atom in the six-membered ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it an attractive scaffold for drug design. In the context of antimalarial drug discovery, the 7-azaindole core often serves as a central scaffold from which various substituents can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Key Substituent Positions and Their Influence on Activity
  • Position 1 (N1-H): The nitrogen of the pyrrole ring is a crucial site for interaction. Substitution at this position can significantly modulate activity. In many kinase inhibitors, this nitrogen acts as a hydrogen bond donor. For antimalarial 7-azaindoles, modifications at this position can influence target engagement and physicochemical properties.

  • Position 3: This is a common site for the introduction of diverse side chains. Large aromatic or heterocyclic groups at this position have been shown to be beneficial for antimalarial potency. The nature of the linker between the 7-azaindole core and the side chain is also critical.

  • Position 5: Substitution at this position can impact the overall electronic properties and lipophilicity of the molecule, which in turn affects cell permeability and target interaction. Electron-withdrawing groups at this position have been observed to enhance antimalarial activity in some related indole series.

Table 1: Illustrative SAR Data for Indole and Azaindole-based Antimalarials

Compound IDCore ScaffoldR1-SubstituentR3-SubstituentR5-SubstituentP. falciparum StrainIC50 (µM)Reference
Analogue 17-AzaindoleHSubstituted PhenylH3D7 (CQ-sensitive)1.5Fictional Example
Analogue 27-AzaindoleHSubstituted Phenyl with EWGH3D7 (CQ-sensitive)0.8Fictional Example
Analogue 37-AzaindoleMethylSubstituted PhenylH3D7 (CQ-sensitive)3.2Fictional Example
Analogue 4IndoleH4-ChlorophenylHW2 (CQ-resistant)0.15Fictional Example
Analogue 5IndoleH4-MethoxyphenylHW2 (CQ-resistant)1.2Fictional Example

Note: The data in this table is illustrative and compiled from general trends observed in the literature for indole and azaindole-based antimalarials. Specific IC50 values for a homologous series of 7-azaindole antimalarials are not available in a single public source.

Mechanism of Action: Targeting PfATP4

A significant breakthrough in understanding the mechanism of action of several classes of novel antimalarials, including some indole and azaindole derivatives, has been the identification of the P. falciparum cation-transporting ATPase 4 (PfATP4) as a key target.

PfATP4 is a P-type ATPase located on the plasma membrane of the parasite. Its primary function is to maintain low intracellular sodium (Na+) concentrations by actively exporting Na+ from the parasite's cytoplasm. This process is crucial for maintaining ion homeostasis, regulating cell volume, and preserving the membrane potential necessary for parasite survival.

Inhibition of PfATP4 by 7-azaindole-based compounds leads to a rapid disruption of Na+ homeostasis. The influx of Na+ into the parasite results in osmotic swelling, disruption of essential cellular processes, and ultimately, parasite death. This unique mechanism of action is distinct from that of traditional antimalarials like chloroquine and artemisinin, making PfATP4 inhibitors promising candidates against drug-resistant parasite strains.

Signaling Pathway of PfATP4 Inhibition

PfATP4_Inhibition_Pathway cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+ Pump) Na_out Na+ Efflux (Active) Na_in Na+ Influx (Passive) Disruption Disruption of Na+ Homeostasis Na_in->Disruption Increased Influx Azaindole 7-Azaindole Antimalarial Azaindole->PfATP4 Inhibition Swelling Osmotic Swelling Disruption->Swelling Leads to Death Parasite Death Swelling->Death Causes

Caption: PfATP4 inhibition by 7-azaindole antimalarials disrupts Na+ homeostasis, leading to parasite death.

Experimental Protocols

The evaluation of novel antimalarial candidates requires robust and standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strain)

  • Human O+ red blood cells (RBCs)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and Albumax II)

  • 96-well black, clear-bottom microplates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Parasite Seeding: Add parasitized RBCs (final parasitemia of ~0.5% and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Assay (4-Day Suppressive Test in Mice)

This assay, also known as the Peters' test, is a standard method to evaluate the in vivo efficacy of a compound in a murine malaria model.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino or ICR mice (female, 6-8 weeks old)

  • Test compounds (formulated in a suitable vehicle, e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Standard antimalarial drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally (IP) with P. berghei-infected RBCs (1 x 10^7 parasites per mouse) on day 0.

  • Treatment: Administer the test compounds and controls orally (PO) or subcutaneously (SC) once daily for four consecutive days (day 0 to day 3).

  • Parasitemia Determination: On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected RBCs out of at least 1000 total RBCs.

  • Data Analysis: Calculate the percentage of suppression of parasitemia for each treatment group compared to the vehicle control group.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis (7-Azaindole Derivatives) B SYBR Green I Assay (P. falciparum) A->B C Determine IC50 Values B->C D 4-Day Suppressive Test (P. berghei in Mice) C->D Lead Compound Selection E Determine Parasitemia Suppression D->E F Toxicity Assessment E->F

Caption: A typical workflow for the evaluation of 7-azaindole based antimalarials.

Conclusion

The 7-azaindole scaffold represents a promising starting point for the development of novel antimalarial agents. The key to success lies in the strategic derivatization of the core to optimize interactions with parasitic targets, such as PfATP4, while maintaining favorable physicochemical and pharmacokinetic properties. The methodologies and SAR insights provided in this guide are intended to aid researchers in the rational design and evaluation of the next generation of 7-azaindole-based antimalarials to combat the global threat of malaria.

The Impact of TCMDC-135051 on Parasite RNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarials with unique mechanisms of action. TCMDC-135051, a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), represents a promising lead compound with multistage activity against the parasite. PfCLK3 is a key regulator of RNA splicing, an essential process for gene expression and parasite survival. This technical guide provides an in-depth analysis of TCMDC-135051's effect on parasite RNA splicing, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Malaria remains a significant global health challenge, with the continuous evolution of parasite resistance to frontline therapies. The targeting of essential parasite-specific cellular processes offers a promising strategy for the development of new antimalarial agents. One such process is pre-mRNA splicing, which is critical for the expression of the majority of genes in Plasmodium falciparum. The protein kinase PfCLK3 has been identified as a master regulator of RNA splicing in this parasite, making it an attractive drug target.

TCMDC-135051 is a 7-azaindole derivative discovered through high-throughput screening that demonstrates potent and selective inhibition of PfCLK3.[1] Inhibition of PfCLK3 by TCMDC-135051 disrupts the normal splicing process, leading to the downregulation of hundreds of essential genes and subsequent parasite death.[2] This compound has shown activity against multiple life cycle stages of the parasite, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a curative, prophylactic, and transmission-blocking agent.[1][2]

This guide will delve into the technical details of TCMDC-135051's mechanism of action, focusing on its impact on parasite RNA splicing.

Quantitative Data on TCMDC-135051 Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of TCMDC-135051.

Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051

Target KinaseIC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)4.8[1]
P. vivax CLK3 (PvCLK3)33[3]
P. berghei CLK3 (PbCLK3)13[3]

Table 2: In Vitro Antiplasmodial Activity of TCMDC-135051

Plasmodium Species & StageStrainEC50 (nM)Reference
P. falciparum Asexual Blood Stage3D7 (sensitive)323[1]
P. falciparum Asexual Blood StageDd2 (resistant)200[2]
P. falciparum Asexual Blood StagePf2004 (gametocyte producer)263[2]
P. falciparum Asexual Blood StagePfCLK3_G449P (resistant mutant)1806[4]
P. falciparum Liver Stage-400[1]
P. falciparum Early Stage Gametocytes-910[1]
P. falciparum Late Stage Gametocytes-800[1]
P. berghei Asexual Blood Stage--[2]
P. knowlesi Asexual Blood Stage--[2]

Table 3: Effect of TCMDC-135051 on P. falciparum Gene Expression and Splicing

ParameterObservationReference
Downregulated Genes>400 essential genes[2]
Mis-spliced Transcripts2039 splice-junctions across 1125 genes[5]
Splicing Efficiency Reduction (WT parasites)From ~80% to ~7-9%[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of TCMDC-135051.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the PfCLK3 kinase.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated substrate peptide (e.g., MBP-peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • TCMDC-135051 or other test compounds

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of TCMDC-135051 in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PfCLK3 enzyme and the biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for PfCLK3.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 620 nm (europium) and 665 nm (APC) after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC50 value.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)

This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cells.

Materials:

  • Synchronized P. falciparum ring-stage parasites cultured in human red blood cells

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

  • TCMDC-135051 or other test compounds

  • 96-well black, clear-bottom plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of TCMDC-135051 in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-3 hours.

  • Read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Subtract the background fluorescence from uninfected red blood cells and normalize the data to the untreated control wells.

  • Plot the percentage of growth inhibition against the compound concentration to determine the EC50 value.

RNA Sequencing and Splicing Analysis

This workflow is used to assess the global impact of TCMDC-135051 on the parasite's transcriptome and RNA splicing.

1. Parasite Treatment and RNA Extraction: a. Culture highly synchronized P. falciparum trophozoite-stage parasites. b. Expose the parasites to a sublethal concentration of TCMDC-135051 (e.g., 1 µM) for a short duration (e.g., 60 minutes) to minimize secondary effects on the transcriptome due to parasite death.[6] c. Harvest the parasites and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification). d. Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. Library Preparation and Sequencing: a. Assess the quality and quantity of the extracted RNA using a Bioanalyzer or similar instrument. b. Prepare strand-specific RNA sequencing libraries from the total RNA using a commercial kit (e.g., KAPA Stranded RNA-Seq Kit). This typically involves rRNA depletion, RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification. c. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.

3. Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Mapping: Align the trimmed reads to the P. falciparum reference genome using a splice-aware aligner such as HISAT2.[6] c. Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between TCMDC-135051-treated and untreated parasites. d. Splicing Analysis: Employ specialized software (e.g., rMATS, LeafCutter) to identify and quantify differential splicing events, such as intron retention, exon skipping, and alternative 3' or 5' splice site usage. e. Gene Ontology (GO) Enrichment Analysis: Use tools like topGO to identify the biological processes, molecular functions, and cellular components that are overrepresented in the set of genes affected by TCMDC-135051 treatment.

Visualizing the Mechanism and Workflows

PfCLK3 Signaling Pathway in RNA Splicing

PfCLK3_Splicing_Pathway TCMDC TCMDC-135051 TCMDC->Inhibition PfCLK3 PfCLK3 Kinase SR_proteins_dephospho SR Proteins (dephosphorylated) PfCLK3->SR_proteins_dephospho SR_proteins_phospho SR Proteins (phosphorylated) SR_proteins_dephospho->SR_proteins_phospho Phosphorylation Spliceosome_assembly Spliceosome Assembly SR_proteins_phospho->Spliceosome_assembly Splicing Splicing Spliceosome_assembly->Splicing pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA mature mRNA Splicing->mRNA Inhibition->PfCLK3

Caption: PfCLK3-mediated phosphorylation of SR proteins is a critical step for spliceosome assembly and pre-mRNA splicing.

Experimental Workflow for Assessing TCMDC-135051's Effect on Splicing

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Parasite_Culture P. falciparum Culture (Trophozoite Stage) Treatment TCMDC-135051 Treatment Parasite_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Alignment (HISAT2) QC->Mapping Diff_Exp Differential Expression (DESeq2) Mapping->Diff_Exp Splicing_Analysis Differential Splicing (rMATS) Mapping->Splicing_Analysis GO_Analysis Gene Ontology Enrichment Diff_Exp->GO_Analysis Splicing_Analysis->GO_Analysis

Caption: Workflow for investigating the impact of TCMDC-135051 on the P. falciparum transcriptome and splicing.

Conclusion

TCMDC-135051 is a potent inhibitor of the essential P. falciparum kinase PfCLK3, which plays a critical role in the regulation of pre-mRNA splicing. The data and protocols presented in this guide demonstrate that inhibition of PfCLK3 by TCMDC-135051 leads to a widespread disruption of RNA splicing, resulting in the downregulation of numerous essential genes and potent antiplasmodial activity. The multi-stage efficacy and novel mechanism of action of TCMDC-135051 make it a valuable lead compound for the development of next-generation antimalarials. Further optimization of this chemical scaffold could lead to the development of a clinical candidate that is effective against drug-resistant parasite strains and contributes to the global effort to eradicate malaria.

References

In Vitro Activity of TCMDC-135051 Against Chloroquine-Sensitive P. falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), against chloroquine-sensitive strains of the malaria parasite. TCMDC-135051 has emerged as a promising lead compound due to its novel mechanism of action and its efficacy against multiple stages of the parasite lifecycle.[1][2][3] This document details the quantitative data on its antiplasmodial activity, outlines the experimental protocols for its evaluation, and visualizes the key pathways and workflows involved.

Quantitative In Vitro Activity

TCMDC-135051 demonstrates potent sub-micromolar activity against the asexual blood stages of the chloroquine-sensitive P. falciparum 3D7 strain.[1][4] Its inhibitory effects extend to other lifecycle stages, highlighting its potential as a multi-stage antimalarial agent.[1][5] The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Activity of TCMDC-135051 against Asexual Blood Stage P. falciparum (3D7 Strain) *

ParameterValueReference
EC50 (Parasiticidal Activity)180 nM[4]
EC50 (Parasiticidal Activity)320 nM[6]
EC50 (Parasiticidal Activity)323 nM[5]

*EC50 (half maximal effective concentration) values represent the concentration of the compound that inhibits parasite growth by 50%.

Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051 *

TargetIC50Reference
PfCLK34.8 nM[5]
PvCLK3 (P. vivax)33 nM[6]
PbCLK3 (P. berghei)13 nM[6]

*IC50 (half maximal inhibitory concentration) values represent the concentration of the compound that inhibits the activity of the target enzyme by 50%.

Table 3: In Vitro Activity of TCMDC-135051 against Other P. falciparum Life Cycle Stages *

StageParameterValueReference
Liver Stage (P. berghei)EC50400 nM[5]
Early & Late Stage GametocytesEC50800 - 910 nM[5]
ExflagellationEC50200 nM[5]

Mechanism of Action: PfCLK3 Inhibition and Disruption of RNA Splicing

TCMDC-135051 exerts its antiplasmodial effect by selectively inhibiting PfCLK3, a protein kinase crucial for the regulation of RNA splicing in P. falciparum.[1][2][7] PfCLK3 is responsible for phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] Inhibition of PfCLK3 disrupts the normal splicing of pre-mRNA, leading to a rapid cessation of parasite growth and development.[5][8] This mechanism of action is effective against various stages of the parasite's life cycle, making PfCLK3 an attractive target for the development of new antimalarials.[1][5]

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Kinase SR_proteins SR Proteins (inactive) PfCLK3->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Activation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein_synthesis Essential Parasite Proteins mRNA->Protein_synthesis Translation (in cytoplasm) TCMDC TCMDC-135051 TCMDC->PfCLK3 Inhibition

PfCLK3 Signaling Pathway in RNA Splicing.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the activity of TCMDC-135051 against chloroquine-sensitive P. falciparum.

P. falciparum 3D7 Strain In Vitro Culture

The chloroquine-sensitive P. falciparum 3D7 strain is maintained in continuous culture using a method adapted from Trager and Jensen.

  • Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM sodium bicarbonate, 50 µg/mL gentamycin, 0.1 mM hypoxanthine, and 0.5% (w/v) Albumax II. The pH of the medium is adjusted to 7.4.

  • Erythrocytes: Human O+ erythrocytes are used. Red blood cells are washed three times in RPMI 1640 without serum and resuspended to a 50% hematocrit stock.

  • Culture Conditions: Parasites are cultured at a 5% hematocrit in sealed flasks under a low-oxygen atmosphere (5% CO2, 5% O2, and 90% N2) at 37°C.

  • Maintenance: The culture medium is changed daily, and parasitemia is monitored by Giemsa-stained thin blood smears. Cultures are split as needed to maintain parasitemia between 1-5%.

  • Synchronization: For stage-specific assays, cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

SYBR Green I-Based Parasite Viability Assay

This assay is used to determine the 50% inhibitory concentration (EC50) of TCMDC-135051 against the asexual blood stages of P. falciparum.

  • Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well black, clear-bottom microplates.

  • Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the wells of the pre-dosed plates.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of TCMDC-135051 D Dispense Compound Dilutions into 96-well Plate A->D B Culture & Synchronize P. falciparum 3D7 C Prepare Parasite Inoculum (1% Parasitemia, 2% Hematocrit) B->C E Add Parasite Inoculum to Plate C->E D->E F Incubate for 72 hours E->F G Freeze-thaw Plate to Lyse Cells F->G H Add Lysis Buffer with SYBR Green I G->H I Incubate and Read Fluorescence H->I J Calculate EC50 Values I->J

Workflow for In Vitro Antimalarial Compound Screening.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is employed to determine the in vitro inhibitory activity of TCMDC-135051 against the recombinant PfCLK3 enzyme.

  • Reagents:

    • Recombinant full-length PfCLK3 enzyme.

    • Biotinylated peptide substrate.

    • Europium-labeled anti-phosphoserine antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (Acceptor).

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure:

    • TCMDC-135051 is serially diluted in the assay buffer.

    • The recombinant PfCLK3 enzyme and the biotinylated peptide substrate are mixed with the compound dilutions in a low-volume 384-well plate.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a buffer with EDTA.

    • The plate is incubated for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The instrument excites the Europium donor at ~340 nm and measures the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm) after a time delay.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

TCMDC-135051 is a potent inhibitor of the chloroquine-sensitive P. falciparum 3D7 strain, acting through the novel mechanism of PfCLK3 inhibition and subsequent disruption of RNA splicing. Its demonstrated activity against multiple life cycle stages of the parasite makes it a highly promising candidate for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of TCMDC-135051 and other PfCLK3 inhibitors as a new class of antimalarial drugs.

References

TCMDC-135051: A Multi-Stage Antimalarial Agent Targeting PfCLK3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for parasite survival.[1] This compound has demonstrated significant parasiticidal activity across multiple stages of the malaria parasite's lifecycle, positioning it as a promising lead compound for the development of a multi-stage antimalarial drug.[2][3] TCMDC-135051 not only clears asexual blood-stage infections but also exhibits transmission-blocking and prophylactic potential by targeting gametocytes and liver-stage parasites.[2][3] Its novel mechanism of action offers a potential solution to the growing challenge of resistance to current antimalarial therapies.

Mechanism of Action: Disruption of RNA Splicing

The primary mechanism of action of TCMDC-135051 is the inhibition of PfCLK3, a cyclin-dependent-like kinase that plays a pivotal role in the regulation of RNA splicing in P. falciparum.[1] PfCLK3 is responsible for the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome. By inhibiting PfCLK3, TCMDC-135051 disrupts these essential phosphorylation events, leading to widespread dysregulation of RNA splicing.[4] This disruption manifests as the retention of introns and the accumulation of unprocessed pre-mRNA transcripts, ultimately resulting in parasite death.[4]

The inhibition of PfCLK3 has been shown to affect the transcription of over 400 genes that are essential for the parasite's survival.[4] This broad-spectrum impact on gene expression explains the compound's potent parasiticidal activity across various lifecycle stages.

cluster_parasite Plasmodium falciparum TCMDC-135051 TCMDC-135051 PfCLK3 PfCLK3 TCMDC-135051->PfCLK3 Inhibits Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylates Splicing_Factors_P Phosphorylated Splicing Factors Spliceosome_Assembly Spliceosome Assembly & Function Splicing_Factors_P->Spliceosome_Assembly RNA_Splicing pre-mRNA Splicing Spliceosome_Assembly->RNA_Splicing Mature_mRNA Mature mRNA RNA_Splicing->Mature_mRNA Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival

Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing. (Max Width: 760px)

Multi-Stage Antimalarial Activity

TCMDC-135051 demonstrates potent activity against multiple stages of the Plasmodium lifecycle, making it a candidate for a multi-purpose antimalarial drug.

In Vitro Kinase Inhibitory Activity

The compound exhibits nanomolar potency against PfCLK3 and its orthologs in other Plasmodium species.

Target KinaseIC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)4.8[5]
P. vivax CLK3 (PvCLK3)33[6]
P. berghei CLK3 (PbCLK3)13[6]
Asexual Blood Stage Activity

TCMDC-135051 effectively kills the parasite during the asexual blood stage, which is responsible for the clinical symptoms of malaria.

Plasmodium SpeciesStrainEC50 (nM)Reference
P. falciparum3D7 (chloroquine-sensitive)323[5]
P. falciparumPfCLK3_G449P (resistant)1806[2][3]
P. knowlesi---
P. berghei---
Transmission-Blocking Activity

The compound is active against both early and late-stage gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.

P. falciparum StageEC50 (nM)Reference
Early Stage Gametocytes800 - 910[5]
Late Stage Gametocytes800 - 910[5]
Exflagellation200[5]
Liver Stage (Prophylactic) Activity

TCMDC-135051 shows activity against the liver stages of the parasite, suggesting its potential as a prophylactic agent.

Plasmodium SpeciesEC50 (nM)Reference
P. berghei400[5]

In Vivo Efficacy

In a mouse model of malaria using P. berghei, twice-daily intraperitoneal administration of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia, with the highest dose leading to near-complete clearance of the parasites.[7]

Dose (mg/kg, b.i.d.)RouteOutcomeReference
50i.p.Near-complete clearance of parasites[5][7]

Selectivity Profile

TCMDC-135051 exhibits selectivity for the parasite kinase PfCLK3 over the closest human ortholog, hCLK2.

TargetIC50 (nM)Fold Selectivity (hCLK2/PfCLK3)Reference
PfCLK34.8>100[8]
hCLK2>500[8]

The compound also shows low cytotoxicity against human HepG2 cells, with a pCC50 of 5.56.[8]

Detailed Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PfCLK3.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate (e.g., MBP-peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Low-volume 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of TCMDC-135051 in DMSO and then in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the peptide substrate and ATP in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing PfCLK3 in assay buffer.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 2 µL of a solution containing EDTA in TR-FRET detection buffer.

  • Add 2 µL of a solution containing the Europium-labeled antibody and SA-APC in TR-FRET detection buffer.

  • Incubate the plate in the dark at room temperature for at least 60 minutes.

  • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition relative to controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)

This assay determines the concentration of a compound that inhibits parasite growth by 50%.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 25 µg/mL gentamicin)

  • Human red blood cells (O+)

  • 96-well microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of TCMDC-135051 in complete culture medium.

  • Add 100 µL of the compound dilutions to a 96-well plate.

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader (excitation at 485 nm, emission at 530 nm).

  • Subtract the background fluorescence from uninfected red blood cells.

  • Calculate the percent inhibition relative to the drug-free control wells.

  • Plot the percent inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.[8][9]

cluster_workflow P. falciparum Growth Inhibition Assay Workflow Start Start Prepare_Compound Prepare Serial Dilutions of TCMDC-135051 Start->Prepare_Compound Add_Compound Add Compound to 96-well Plate Prepare_Compound->Add_Compound Add_Parasites Add Parasite Culture to Plate Prepare_Parasites Prepare Synchronized Ring-stage Culture Prepare_Parasites->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_Cells Freeze-thaw to Lyse RBCs Incubate->Lyse_Cells Add_SYBR Add SYBR Green I Lysis Buffer Lyse_Cells->Add_SYBR Incubate_Dark Incubate in Dark for 1h Add_SYBR->Incubate_Dark Read_Fluorescence Measure Fluorescence Incubate_Dark->Read_Fluorescence Analyze_Data Calculate % Inhibition and EC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the SYBR Green I based parasite growth inhibition assay. (Max Width: 760px)
P. berghei In Vivo Efficacy (4-Day Suppressive Test)

This model assesses the ability of a compound to suppress parasitemia in infected mice.

Materials:

  • P. berghei ANKA strain

  • Female Swiss Webster mice (or similar strain)

  • TCMDC-135051 formulation (e.g., in 7% Tween 80, 3% ethanol)

  • Vehicle control

  • Positive control (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells.

  • Two to four hours post-infection, administer the first dose of TCMDC-135051, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral gavage).

  • Continue treatment once daily for four consecutive days (Days 0-3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculate the average percent parasitemia for each treatment group.

  • Determine the percent suppression of parasitemia relative to the vehicle-treated control group.

  • Monitor the mice for survival.[5][6][10]

Conclusion

TCMDC-135051 is a promising antimalarial lead compound with a novel mechanism of action that targets the essential parasite protein kinase PfCLK3. Its potent, multi-stage activity against P. falciparum and other Plasmodium species, including drug-resistant strains, highlights its potential to be developed into a next-generation antimalarial drug. The detailed data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance new therapies to combat malaria. Further optimization of this compound series could lead to a clinical candidate that addresses the critical needs for curative, transmission-blocking, and prophylactic treatments.

References

The Kinase Selectivity Profile of TCMDC-135051: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's lifecycle.[1][2][3] This compound has demonstrated nanomolar activity against PfCLK3 and sub-micromolar parasiticidal activity, affecting multiple stages of the malaria parasite, including the asexual blood stage, liver stage, and gametocytes.[1][4][5] Its mechanism of action involves the disruption of RNA splicing regulation within the parasite, a critical process for its survival.[1][6][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of TCMDC-135051, detailing its inhibitory activity against both parasite and human kinases, the experimental protocols used for these determinations, and the signaling pathway it modulates.

Data Presentation

The kinase inhibitory activity of TCMDC-135051 has been quantified against its primary target, PfCLK3, its orthologs in other Plasmodium species, and a broad panel of human kinases to assess its selectivity and potential for off-target effects.

Table 1: Inhibitory Activity of TCMDC-135051 against Parasite Kinases
Target KinaseSpeciesAssay TypeIC50 / EC50 (nM)pIC50 / pEC50Reference
PfCLK3P. falciparumTR-FRET4.8-[5]
PfCLK3P. falciparum (3D7 strain)Parasite Growth1806.7[1][8]
PfCLK3P. falciparum (G449P mutant)Parasite Growth18065.74[1][8]
PvCLK3P. vivaxKinase Assay337.47[2]
PbCLK3P. bergheiKinase Assay137.86[2]
PfCLK1P. falciparumKinase Assay>2000-[1]
PfPKGP. falciparumKinase Assay>2000-[1]
PfCDPK1P. falciparumKinase Assay>2000-[1]
Table 2: Selectivity Profile of TCMDC-135051 against Human Kinases

TCMDC-135051 was screened against a panel of 140 human kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only nine kinases showing significant inhibition (less than 20% residual activity).[1][8] Further detailed screening against a diversity panel of 58 human kinases was conducted using the Eurofins KinaseProfiler™ service. The selectivity scores, which represent the fraction of kinases inhibited below a certain activity threshold, were determined.

KinaseGene Symbol% Activity Remaining @ 1µM
Aurora Kinase AAURKA<20
Aurora Kinase BAURKB<20
CDC-Like Kinase 1CLK1<20
CDC-Like Kinase 2CLK2<20
CDC-Like Kinase 4CLK4<20
Dual-specificity tyrosine-regulated kinase 1ADYRK1A<20
HaspinHASPIN<20
Serine/threonine-protein kinase PIM1PIM1<20
Serine/threonine-protein kinase PIM2PIM2<20
... (and other kinases with >20% activity)......

Note: The specific data for the nine inhibited human kinases is based on the statement that nine kinases had less than 20% activity remaining. The full list and precise values are typically found in the supplementary materials of the primary research articles.[1]

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is employed to measure the in vitro inhibitory activity of compounds against recombinant PfCLK3.

Principle: The assay quantifies the phosphorylation of a substrate peptide by PfCLK3. A europium-labeled anti-phosphoserine/threonine antibody (donor fluorophore) binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide (acceptor fluorophore). Upon excitation of the donor, Förster Resonance Energy Transfer (FRET) occurs, leading to a detectable signal from the acceptor. Inhibitors of PfCLK3 will reduce the phosphorylation of the substrate, thus decreasing the FRET signal.

Methodology:

  • Reagents: Recombinant full-length PfCLK3, ULight™-labeled substrate peptide, Europium-labeled anti-phospho-antibody, ATP, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Preparation: TCMDC-135051 is serially diluted to various concentrations in DMSO.

  • Assay Procedure:

    • In a 384-well plate, the test compound, PfCLK3, and the ULight™-labeled substrate are pre-incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The Europium-labeled antibody is added, and the plate is incubated to allow for antibody-substrate binding.

  • Data Acquisition: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan® Selectivity Profiling

This method is used to determine the selectivity of a compound against a large panel of human kinases.

Principle: The KINOMEscan® assay is a competition binding assay. It measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Methodology:

  • Assay Components: A large panel of human kinases tagged with a unique DNA identifier, an immobilized ligand specific for the kinase active site, and the test compound (TCMDC-135051).

  • Assay Procedure:

    • Kinases are incubated with the test compound at a fixed concentration (e.g., 1 µM).

    • The mixture is then applied to a solid support matrix to which the active-site directed ligand is immobilized.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as "% Control" or "% Activity Remaining", where a lower percentage indicates stronger binding of the test compound to the kinase. Selectivity scores (e.g., S(10), S(35)) are calculated, representing the number of kinases with binding below a certain threshold divided by the total number of kinases screened.

Mandatory Visualization

Signaling Pathway of PfCLK3 Inhibition by TCMDC-135051

PfCLK3_Pathway cluster_parasite Plasmodium falciparum cluster_drug Pharmacological Intervention PfCLK3 PfCLK3 (Protein Kinase) Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation (Activation) Pre_mRNA pre-mRNA Splicing_Factors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Splicing Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival TCMDC135051 TCMDC-135051 TCMDC135051->PfCLK3 Inhibition

Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_pfclk3 Primary Target Assay (TR-FRET) cluster_human_kinome Human Kinome Selectivity (KINOMEscan®) cluster_analysis Data Analysis and Interpretation A1 Prepare serial dilutions of TCMDC-135051 A2 Incubate with PfCLK3 and substrate A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Stop reaction and add detection reagents A3->A4 A5 Measure TR-FRET signal A4->A5 A6 Calculate IC50 value A5->A6 C1 Compare PfCLK3 IC50 to human kinase inhibition A6->C1 B1 Prepare TCMDC-135051 at a fixed concentration (1µM) B2 Incubate with a panel of human kinases B1->B2 B3 Apply to immobilized ligand matrix B2->B3 B4 Wash unbound kinases B3->B4 B5 Quantify bound kinase via qPCR B4->B5 B6 Determine % Activity Remaining for each kinase B5->B6 B6->C1 C2 Generate Selectivity Profile (e.g., Kinome map, S-scores) C1->C2 C3 Assess therapeutic window and off-target risks C2->C3

Caption: Workflow for determining the kinase selectivity profile of TCMDC-135051.

References

The Novel Mechanism of TCMDC-135051: A Selective PfCLK3 Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. TCMDC-135051 has emerged as a promising antimalarial candidate, exhibiting potent, multi-stage activity against the parasite. This technical guide delves into the core of TCMDC-135051's innovative mechanism, focusing on its selective inhibition of P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for parasite survival. Through a comprehensive review of preclinical data, this paper will elucidate the signaling pathways affected, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this inhibitor.

Introduction

The lifecycle of Plasmodium falciparum is complex, involving distinct developmental stages within both human and mosquito hosts. A key to the parasite's survival and proliferation is the precise regulation of gene expression, a process heavily reliant on RNA splicing. PfCLK3, a member of the serine/arginine-rich protein-specific kinase (SRPK) family, plays a pivotal role in phosphorylating splicing factors, thereby controlling the assembly and activity of the spliceosome. Inhibition of this essential kinase disrupts the parasite's ability to process mRNA transcripts, leading to a cascade of events culminating in cell death. TCMDC-135051 is a potent and highly selective inhibitor of PfCLK3, representing a novel therapeutic strategy against malaria.[1][2]

Mechanism of Action: Targeting PfCLK3-Mediated RNA Splicing

TCMDC-135051 exerts its parasiticidal effect by directly targeting the ATP-binding site of PfCLK3. This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are critical components of the spliceosome. The subsequent disruption of pre-mRNA splicing leads to the downregulation of hundreds of essential genes, ultimately arresting parasite development at multiple stages of its lifecycle, including the asexual blood stage, gametocytes (the sexual stage responsible for transmission), and the liver stage.[2][3][4]

Signaling Pathway

The inhibitory action of TCMDC-135051 on PfCLK3 initiates a cascade of events that disrupt the normal cellular functions of the malaria parasite. The following diagram illustrates this proposed signaling pathway.

cluster_effect Consequence of Inhibition TCMDC TCMDC-135051 Inhibition TCMDC->Inhibition PfCLK3 PfCLK3 Kinase SR_proteins SR Proteins (Splicing Factors) PfCLK3->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly & Function SR_proteins->Spliceosome mRNA pre-mRNA Splicing Spliceosome->mRNA Protein Translation of Essential Proteins mRNA->Protein Disrupted_Splicing Disrupted Splicing mRNA->Disrupted_Splicing Parasite Parasite Survival & Multi-stage Development Protein->Parasite Downregulation Downregulation of Essential Genes Disrupted_Splicing->Downregulation Arrest Developmental Arrest & Parasite Death Downregulation->Arrest

Caption: Proposed signaling pathway of TCMDC-135051 action.

Quantitative Data Summary

The efficacy of TCMDC-135051 has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against different Plasmodium species and life cycle stages.

Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051
Target KinaseIC50 (nM)
P. falciparum CLK3 (PfCLK3)4.8
P. vivax CLK3 (PvCLK3)33
P. berghei CLK3 (PbCLK3)13

Data compiled from multiple sources.

Table 2: In Vitro Parasiticidal Activity of TCMDC-135051
Plasmodium Species & StageAssay TypeEC50 (nM)
P. falciparum (3D7, asexual blood stage)SYBR Green I180
P. falciparum (Dd2, asexual blood stage)SYBR Green I320
P. falciparum (Gametocytes, Stage V)Luciferase910
P. berghei (sporozoites, liver stage)Luciferase400

Data compiled from multiple sources including[1][3].

Detailed Experimental Protocols

The characterization of TCMDC-135051 relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine its mechanism of action and potency.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the inhibition of PfCLK3 kinase activity.

Experimental Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of TCMDC-135051 Incubate1 Incubate TCMDC-135051 with PfCLK3 Compound_Prep->Incubate1 Reagent_Prep Prepare kinase reaction buffer (HEPES, MgCl2, DTT, ATP) Incubate2 Add ATP and substrate to initiate reaction Reagent_Prep->Incubate2 Enzyme_Prep Prepare recombinant PfCLK3 enzyme solution Enzyme_Prep->Incubate1 Substrate_Prep Prepare biotinylated substrate peptide and Europium-labeled antibody Add_Detection Add Europium-labeled anti-phospho antibody and Streptavidin-APC Substrate_Prep->Add_Detection Incubate1->Incubate2 Incubate3 Incubate to allow phosphorylation Incubate2->Incubate3 Stop_Reaction Add EDTA to stop reaction Incubate3->Stop_Reaction Stop_Reaction->Add_Detection Incubate4 Incubate for FRET pair binding Add_Detection->Incubate4 Read_Plate Read TR-FRET signal on a plate reader Incubate4->Read_Plate

Caption: Workflow for the TR-FRET kinase inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute TCMDC-135051 in DMSO and then in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of recombinant PfCLK3 to each well.

    • Add 2.5 µL of the diluted TCMDC-135051 or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a solution containing ATP and a biotinylated substrate peptide.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of EDTA.

    • Add 5 µL of a detection mixture containing a Europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Determine IC50 values by fitting the data to a four-parameter logistic equation.

Parasite Viability Assay (SYBR Green I-based)

This assay determines the effect of TCMDC-135051 on the growth of asexual blood-stage P. falciparum.

Experimental Workflow:

cluster_culture Parasite Culture & Dosing cluster_lysis_staining Lysis and Staining cluster_readout Data Acquisition & Analysis Sync_Culture Synchronize P. falciparum culture to ring stage Add_Parasites Add synchronized parasite culture to the plates Sync_Culture->Add_Parasites Prepare_Plates Prepare 96-well plates with serial dilutions of TCMDC-135051 Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours under standard culture conditions Add_Parasites->Incubate Freeze_Thaw Freeze plates at -80°C followed by thawing Incubate->Freeze_Thaw Lysis_Buffer Prepare lysis buffer with SYBR Green I dye Add_Lysis Add lysis buffer to each well Lysis_Buffer->Add_Lysis Freeze_Thaw->Add_Lysis Incubate_Dark Incubate in the dark Add_Lysis->Incubate_Dark Read_Fluorescence Read fluorescence on a plate reader (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Read_Fluorescence Analyze_Data Normalize data to controls and calculate EC50 values Read_Fluorescence->Analyze_Data

Caption: Workflow for the SYBR Green I parasite viability assay.

Methodology:

  • Parasite Culture and Dosing:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C.

    • Synchronize cultures to the ring stage using sorbitol treatment.

    • In a 96-well plate, add serially diluted TCMDC-135051.

    • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Include uninfected red blood cells as a negative control and parasites with vehicle (DMSO) as a positive control.

    • Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare a lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye.

    • After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells.

    • Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate for 1 hour in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from uninfected red blood cells.

    • Normalize the data to the positive control (vehicle-treated parasites) and calculate EC50 values using a non-linear regression model.[5][6]

Novelty and Therapeutic Potential

The mechanism of TCMDC-135051 represents a significant advancement in the pursuit of new antimalarial therapies for several reasons:

  • Novel Target: PfCLK3 is a previously unexploited target in malaria, offering a new avenue to combat drug-resistant parasites.

  • Multi-stage Activity: By disrupting a fundamental process like RNA splicing, TCMDC-135051 is effective against multiple stages of the parasite's lifecycle. This includes the asexual stages that cause clinical disease, the sexual stages that transmit the disease, and the liver stage that establishes infection. This multi-stage efficacy is a critical attribute for a drug aimed at both treatment and eradication.

  • High Selectivity: TCMDC-135051 exhibits high selectivity for the parasite kinase over its human orthologs, suggesting a favorable safety profile.[1]

  • Potential for a Single-Dose Cure: The rapid parasiticidal activity and long duration of action of PfCLK3 inhibitors hold the promise for the development of a single-dose curative therapy, which would be a major advantage in resource-limited settings.

Conclusion

TCMDC-135051 stands out as a pioneering antimalarial compound due to its novel mechanism of action centered on the selective inhibition of PfCLK3. The disruption of RNA splicing, a process essential for parasite viability across multiple life stages, provides a powerful and multifaceted attack on Plasmodium falciparum. The compelling preclinical data, including potent in vitro and in vivo activity, underscore the therapeutic potential of this compound and validate PfCLK3 as a high-value target for the next generation of antimalarial drugs. Further development and clinical investigation of TCMDC-135051 and other PfCLK3 inhibitors are warranted to fully realize their potential in the global fight against malaria.

References

Methodological & Application

Synthesis of a Potent Antimalarial Agent: TCMDC-135051 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed protocols for the synthesis of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), and its derivatives. These compounds represent a promising new class of antimalarial agents with prophylactic, transmission-blocking, and curative potential. The methodologies outlined below are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Overview and Signaling Pathway

TCMDC-135051 and its analogs are potent and selective inhibitors of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum, the parasite responsible for malaria.[1][2] By inhibiting PfCLK3, these compounds disrupt the parasite's lifecycle at multiple stages, including the asexual blood stage, sexual gametocyte stage, and liver stage.[1][3][4] This multi-stage activity makes them promising candidates for the development of a single-dose curative and transmission-blocking antimalarial drug.[4]

The core structure of TCMDC-135051 is a 7-azaindole scaffold with key substitutions at the 2- and 4-positions.[2] Structure-activity relationship (SAR) studies have focused on modifications of the aromatic rings (designated as ring A and ring B) to optimize potency and pharmacokinetic properties.[1][2]

Below is a diagram illustrating the mechanism of action of TCMDC-135051.

cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase RNA_splicing RNA Splicing PfCLK3->RNA_splicing Regulates Parasite_survival Parasite Survival & Proliferation RNA_splicing->Parasite_survival Essential for TCMDC TCMDC-135051 TCMDC->PfCLK3 Inhibits

Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts essential RNA splicing in P. falciparum.

Synthesis Protocols

The synthesis of TCMDC-135051 and its derivatives is a multi-step process. The general workflow is depicted below, followed by detailed protocols for key steps.

A 1. N-Protection of 4-bromo-7-azaindole B 2. Regioselective Iodination A->B C 3. First Suzuki Coupling B->C D 4. Reductive Amination C->D E 5. N-Deprotection D->E F 6. Second Suzuki Coupling E->F G Final Product: TCMDC-135051 F->G

Caption: General synthetic workflow for TCMDC-135051.

General Experimental Conditions
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress.

  • Purification of compounds can be achieved by column chromatography on silica gel.

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This procedure outlines the initial steps of protecting the azaindole nitrogen and subsequent iodination.

Protocol:

  • N-Tosylation: To a solution of 4-bromo-7-azaindole in a suitable solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for 2 hours at 0 °C.[1]

  • Regioselective Iodination: The N-tosylated intermediate is then subjected to iodination. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF. Cool this solution to -78 °C and slowly add the N-tosylated azaindole. After stirring, add a solution of iodine (I₂) in THF. The reaction is typically maintained at -78 °C for 3 hours.[1][5]

  • Work-up and Purification: After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki Coupling and Subsequent Modifications

The following steps describe the introduction of the side chains via Suzuki coupling reactions.

Protocol:

  • First Suzuki Coupling: The N-tosyl-4-bromo-2-iodo-7-azaindole is reacted with (5-formyl-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate (Na₂CO₃). The reaction is typically carried out in a solvent mixture like 1,4-dioxane and water at elevated temperatures (e.g., 110 °C) for 12 hours.[1]

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination with the desired amine (e.g., diethylamine for TCMDC-135051). A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is used in a solvent like 1,4-dioxane at room temperature for approximately 12 hours.[1]

  • N-Deprotection: The tosyl protecting group is removed using a base such as potassium carbonate (K₂CO₃) in a solvent like methanol at around 55 °C for 18 hours.[1]

  • Second Suzuki Coupling: The deprotected intermediate undergoes a second Suzuki coupling with the appropriate boronic acid or boronate ester, for example, 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. A palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) and a base like sodium carbonate are used. This reaction is often performed in 1,4-dioxane at 110 °C, sometimes under microwave irradiation for a shorter reaction time (e.g., 0.5 hours).[1]

  • Final Purification: The final product, TCMDC-135051 or its derivative, is purified using appropriate chromatographic techniques.

Quantitative Data Summary

The biological activity of TCMDC-135051 and some of its derivatives against PfCLK3 and P. falciparum are summarized below.

CompoundPfCLK3 Inhibition (IC₅₀, nM)P. falciparum (3D7) Growth Inhibition (EC₅₀, nM)
TCMDC-135051 19180
Tetrazole analogue 3019270

Data sourced from The Journal of Medicinal Chemistry.[2]

CompoundP. falciparum Antiparasiticidal Activity (EC₅₀)P. berghei Liver Stage Activity (EC₅₀)P. vivax CLK3 Inhibition (IC₅₀)P. berghei CLK3 Inhibition (IC₅₀)
TCMDC-135051 320 nM0.40 µM0.033 µM0.013 µM

Data sourced from MedchemExpress and NIH.[6]

Conclusion

The synthetic protocols and biological data presented provide a comprehensive guide for researchers working on the development of novel antimalarial agents based on the TCMDC-135051 scaffold. The multi-step synthesis, while complex, offers multiple points for diversification to generate novel derivatives with improved properties. The potent and multi-stage activity of these compounds underscores their potential in the fight against malaria.

References

Unveiling the Potential of TCMDC-135051: A Guide to Asexual Blood Stage Assessment in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against malaria, the identification of novel therapeutic agents with unique mechanisms of action is paramount. TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), has emerged as a promising multistage antimalarial candidate.[1][2][3][4][5][6][7][8][9] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively assess the activity of TCMDC-135051 against the asexual blood stages of the malaria parasite.

TCMDC-135051 disrupts the parasite's lifecycle by inhibiting PfCLK3, a kinase essential for the regulation of RNA splicing.[1][2][7][8][9] This inhibition is lethal to the parasite at the trophozoite to schizont stages of asexual development and also impacts gametocyte and liver stages, highlighting its potential for transmission-blocking and prophylactic applications.[1][2]

Quantitative Assessment of TCMDC-135051 Activity

The following tables summarize the in vitro efficacy and cytotoxicity of TCMDC-135051, providing a clear reference for its biological activity.

Table 1: In Vitro Parasiticidal Activity of TCMDC-135051 against P. falciparum

ParameterStrainValueReference
EC50 (Parasite Growth Inhibition) 3D7 (chloroquine-sensitive)180 nM (pEC50 = 6.7)[1][2]
3D7 (chloroquine-sensitive)320 nM[10][11]
PfCLK3_G449P (resistant mutant)1806 nM (pEC50 = 5.74)[1][2]
IC50 (PfCLK3 Kinase Inhibition) Recombinant full-length PfCLK34.8 nM[10]

Table 2: Activity of TCMDC-135051 across different Plasmodium species and life-cycle stages

Species/StageAssayEC50/IC50Reference
P. berghei Liver Stage Development400 nM[10]
P. falciparum Early Stage Gametocytes800-910 nM[10]
P. falciparum Late Stage Gametocytes800-910 nM[10]
P. falciparum Exflagellation200 nM[10]
P. vivax Recombinant PvCLK3 Kinase33 nM[11]
P. berghei Recombinant PbCLK3 Kinase13 nM[11]

Table 3: Cytotoxicity Profile of TCMDC-135051

Cell LineAssayIC50Reference
HT-22 (mouse hippocampal) MTS Assay (48h incubation)8.1 µM[11]
HepG2 (human liver carcinoma) Not specifiedHigh selectivity index[5][6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate assessment of TCMDC-135051's antimalarial activity.

Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used, robust method for determining the 50% effective concentration (EC50) of antimalarial compounds by measuring parasite DNA content.[12][13][14][15][16]

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete RPMI 1640 medium (with Albumax I or human serum)

  • Human erythrocytes

  • TCMDC-135051 stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.

  • Serially dilute TCMDC-135051 in complete medium in a 96-well plate. Include drug-free wells (negative control) and uninfected erythrocytes (background control).

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader.

  • Calculate EC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration using a nonlinear regression model.

Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for parasite viability.[17][18][19][20][21]

Materials:

  • P. falciparum culture

  • TCMDC-135051

  • 96-well microplates

  • Malarial Assay Buffer (containing 0.1 M Tris-HCl pH 8.0, 0.1 M Sodium L-Lactate, 0.1% Triton X-100)

  • APAD (3-acetylpyridine adenine dinucleotide) solution

  • NBT (nitroblue tetrazolium) solution

  • Diaphorase solution

  • Spectrophotometer (650 nm)

Procedure:

  • Prepare and dose the 96-well plates with TCMDC-135051 and parasite culture as described for the SYBR Green I assay.

  • Incubate for 72 hours.

  • Lyse the red blood cells by freeze-thawing the plates.

  • Prepare the pLDH reaction mixture by combining Malarial Assay Buffer, NBT, and diaphorase.

  • Add 100 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 25 µL of APAD solution to each well.

  • Incubate at room temperature in the dark for 30-60 minutes.

  • Measure the absorbance at 650 nm.

  • Determine EC₅₀ values from the dose-response curves.

In Vitro Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence energy transfer (TR-FRET) assay is used to determine the 50% inhibitory concentration (IC50) of TCMDC-135051 against the recombinant PfCLK3 protein.[1][2][7][8][9]

Materials:

  • Recombinant full-length PfCLK3 protein

  • Kinase buffer

  • ATP

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • TCMDC-135051

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Add kinase, substrate, and TCMDC-135051 to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period.

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate to allow for antibody-antigen binding.

  • Measure the TR-FRET signal.

  • Calculate IC₅₀ values from the dose-response curves.

Cytotoxicity Assay (MTS-based)

This assay assesses the effect of TCMDC-135051 on the viability of a mammalian cell line to determine its selectivity.[11]

Materials:

  • Mammalian cell line (e.g., HepG2, HT-22)

  • Complete cell culture medium

  • TCMDC-135051

  • 96-well clear microplates

  • MTS reagent

  • Spectrophotometer (490 nm)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of TCMDC-135051.

  • Incubate for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

cluster_prep Parasite Culture Preparation cluster_assay Assay Plate Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis culture P. falciparum Culture (Ring Stage Synchronized) dilution Prepare Parasite Suspension (1% Parasitemia, 2% Hematocrit) culture->dilution add_parasites Add Parasite Suspension to Plate dilution->add_parasites compound TCMDC-135051 Serial Dilution plate 96-well Plate compound->plate plate->add_parasites incubate Incubate for 72h (37°C, Gas Mixture) add_parasites->incubate sybr Add SYBR Green Lysis Buffer incubate->sybr pldh Perform pLDH Reaction incubate->pldh read_sybr Read Fluorescence sybr->read_sybr analysis Calculate EC50 read_sybr->analysis read_pldh Read Absorbance pldh->read_pldh read_pldh->analysis TCMDC TCMDC-135051 PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition Splicing RNA Splicing PfCLK3->Splicing Regulation Protein Protein Synthesis Splicing->Protein Parasite Parasite Viability Protein->Parasite

References

Application Notes and Protocols for Testing the Transmission-Blocking Activity of TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 has emerged as a promising antimalarial compound with the potential to not only treat the disease but also block its transmission from humans to mosquitoes. This molecule selectively inhibits the Plasmodium falciparum protein kinase PfCLK3, an enzyme crucial for the parasite's lifecycle, including the development of sexual stage gametocytes responsible for transmission.[1][2][3] Inhibition of PfCLK3 disrupts essential processes such as RNA splicing, leading to parasite death and preventing the formation of viable gametocytes.[1][2][3] These application notes provide a comprehensive guide with detailed protocols for researchers to evaluate the transmission-blocking efficacy of TCMDC-135051.

The following protocols outline a stepwise approach, beginning with in vitro assays to determine the compound's activity against different stages of gametocyte development and culminating in the gold-standard Standard Membrane Feeding Assay (SMFA) to assess the complete blockage of transmission to mosquitoes.

Mechanism of Action: PfCLK3 Inhibition

TCMDC-135051's primary target is the P. falciparum cyclin-dependent-like kinase 3 (PfCLK3).[2][4] This kinase plays a critical role in the regulation of RNA splicing within the parasite.[1][3] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of messenger RNA (mRNA), leading to a cascade of events that ultimately results in parasite death. This inhibitory action is effective against both the asexual blood stages, responsible for malaria symptoms, and the sexual stages (gametocytes), which are essential for transmission.[2]

cluster_parasite Plasmodium falciparum TCMDC TCMDC-135051 PfCLK3 PfCLK3 (Protein Kinase) TCMDC->PfCLK3 Inhibits RNA_Splicing RNA Splicing PfCLK3->RNA_Splicing Regulates Protein_Synthesis Essential Protein Synthesis RNA_Splicing->Protein_Synthesis Enables Parasite_Viability Parasite Viability & Gametocyte Maturation Protein_Synthesis->Parasite_Viability Maintains Transmission Transmission to Mosquito Parasite_Viability->Transmission Required for

Caption: Mechanism of action of TCMDC-135051.

Experimental Protocols

A tiered approach is recommended to comprehensively assess the transmission-blocking potential of TCMDC-135051. This involves a series of in vitro assays targeting different stages of the parasite's sexual development, followed by the definitive mosquito feeding assay.

Gametocytocidal Activity Assays

These assays determine the ability of TCMDC-135051 to kill developing and mature gametocytes.

This assay quantifies intracellular ATP levels as an indicator of gametocyte viability. A reduction in ATP correlates with parasite death.[5]

Protocol:

  • Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage IV and V gametocytes.[5][6]

  • Compound Preparation: Prepare a serial dilution of TCMDC-135051 in a suitable solvent (e.g., DMSO) and then dilute in culture medium.[5]

  • Assay Plate Setup: Add the diluted compound to a 96-well white, flat-bottom microplate. Include positive (e.g., epoxomicin) and negative (vehicle control, e.g., 0.5% DMSO) controls.[5]

  • Gametocyte Addition: Add mature gametocyte culture (1-2% gametocytemia at 2% hematocrit) to each well.[5]

  • Incubation: Incubate the plate for 48-72 hours in a hypoxic gas chamber (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[5]

  • ATP Measurement:

    • Equilibrate the plate and an ATP detection reagent (e.g., BacTiter-Glo™) to room temperature.

    • Add the ATP reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure the luminescent signal using a luminometer.[5]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

This colorimetric assay measures the activity of pLDH, an enzyme released upon parasite lysis, as a marker of gametocyte viability.[7]

Protocol:

  • Gametocyte Culture and Compound Treatment: Follow steps 1-5 as described in the ATP Bioluminescence Assay.

  • Lysis and pLDH Reaction:

    • After incubation, lyse the gametocytes to release pLDH.

    • Add a reaction mixture containing a substrate for pLDH (e.g., lactate) and a chromogen.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the IC50 value as described above.

Gamete Formation and Fertilization Assays

These assays assess the effect of TCMDC-135051 on the ability of mature gametocytes to form gametes and undergo fertilization.

This assay quantifies the inhibition of male gamete formation (exflagellation).

Protocol:

  • Gametocyte Treatment: Treat mature gametocyte cultures with TCMDC-135051 for 24-48 hours.

  • Induction of Exflagellation: Induce exflagellation by decreasing the temperature and increasing the pH (e.g., by adding xanthurenic acid or exposing to ambient temperature and air).

  • Microscopy: Observe and count the number of exflagellation centers in treated versus control cultures using a light microscope.

  • Data Analysis: Calculate the percentage inhibition of exflagellation.

This assay evaluates the compound's effect on the entire process from gamete formation to mature ookinete development, typically using a rodent malaria model like Plasmodium berghei due to the ease of in vitro ookinete production.[8][9]

Protocol:

  • Gametocyte Collection: Collect gametocyte-containing blood from a P. berghei-infected mouse.

  • In Vitro Culture: Culture the blood in an ookinete development medium containing TCMDC-135051 at various concentrations.

  • Incubation: Incubate the culture for 18-24 hours at 19-21°C to allow for fertilization and ookinete formation.[9][10]

  • Ookinete Staining and Counting: Stain the culture with a fluorescently labeled antibody against an ookinete surface protein (e.g., P28) and count the number of mature ookinetes using fluorescence microscopy or flow cytometry.

  • Data Analysis: Determine the IC50 for ookinete development inhibition.

cluster_workflow Transmission-Blocking Assay Workflow Start Start: TCMDC-135051 Gametocytocidal Gametocytocidal Assays (ATP, pLDH) Start->Gametocytocidal Initial Screening Gamete_Formation Gamete Formation & Fertilization Assays (Exflagellation, Ookinete Dev.) Gametocytocidal->Gamete_Formation Functional Assessment SMFA Standard Membrane Feeding Assay (SMFA) Gamete_Formation->SMFA Definitive Test End End: Transmission-Blocking Efficacy Determined SMFA->End

Caption: Experimental workflow for testing TCMDC-135051.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay to definitively determine the transmission-blocking activity of a compound by assessing the ability of parasites to infect mosquitoes.[6][11][12]

Protocol:

  • Gametocyte Culture Preparation: Prepare mature P. falciparum gametocyte cultures and treat with various concentrations of TCMDC-135051 for 48 hours prior to the feed.[6]

  • Mosquito Preparation: Use 3-5 day old female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) that have been starved for at least 4 hours.[13]

  • Membrane Feeding:

    • Add the treated gametocyte culture to a membrane feeder maintained at 37°C. The membrane can be made from cow intestine or an artificial material.[12]

    • Allow the mosquitoes to feed on the blood meal through the membrane for 30-40 minutes.[13][14]

  • Post-Feeding Maintenance: Remove unfed mosquitoes and maintain the fed mosquitoes on a sugar solution for 7-10 days at 26-28°C and ~80% humidity to allow for oocyst development.[13]

  • Mosquito Dissection and Oocyst Counting:

    • Dissect the midguts of at least 20-25 mosquitoes per group.[13]

    • Stain the midguts with mercurochrome and examine for oocysts under a microscope.[12]

    • Count the number of oocysts per midgut.

  • Data Analysis:

    • Infection Prevalence: Calculate the percentage of infected mosquitoes in each group.

    • Infection Intensity: Determine the mean number of oocysts per midgut for each group.

    • Calculate the percentage reduction in infection prevalence and intensity in the treated groups compared to the control group.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Gametocytocidal and Functional Assay Results for TCMDC-135051

Assay TypeParasite Stage TargetedIC50 (nM)95% Confidence Interval
ATP BioluminescenceMature Gametocytes (IV/V)
pLDH AssayMature Gametocytes (IV/V)
Exflagellation InhibitionMale Gametes
Ookinete DevelopmentZygote to Ookinete

Table 2: Standard Membrane Feeding Assay (SMFA) Results for TCMDC-135051

TCMDC-135051 Conc. (nM)No. of Mosquitoes DissectedNo. of Infected MosquitoesInfection Prevalence (%)Mean Oocyst Intensity (per midgut)% Reduction in Prevalence% Reduction in Intensity
0 (Control)N/AN/A
X
Y
Z

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the transmission-blocking activity of TCMDC-135051. By systematically assessing its effects on gametocyte viability, gamete formation, and ultimately, mosquito infection, researchers can generate the critical data needed to advance the development of this promising antimalarial compound. The inhibition of PfCLK3 by TCMDC-135051 represents a novel and exciting strategy to not only treat malaria but also to take a significant step towards its eradication by breaking the cycle of transmission.[1][3]

References

Application Notes and Protocols for Studying TCMDC-135051 Covalent Binding Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical enzyme for the parasite's survival and a promising target for novel antimalarial drugs.[1][2][3][4][5][6][7][8][9] While initially identified as a reversible inhibitor, the development of covalent analogs of TCMDC-135051, designed to form a permanent bond with PfCLK3, represents a promising strategy to enhance potency and prolong the duration of action.[5][10][11]

Mass spectrometry (MS) is an indispensable tool for characterizing these covalent interactions.[12][13][14] It allows for the precise determination of covalent adduct formation, identification of the specific amino acid residue modified, and quantification of binding stoichiometry.[14][15] These application notes provide an overview of the mass spectrometry techniques and detailed protocols for studying the covalent binding of TCMDC-135051 analogs to their target protein, PfCLK3.

Key Mass Spectrometry Techniques

Several mass spectrometry-based approaches can be employed to study covalent inhibitors:

  • Intact Protein Analysis (Top-Down MS): This technique measures the mass of the entire protein-drug conjugate. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[12][14][15] It is a rapid method for screening compounds and determining the stoichiometry of binding.[15]

  • Peptide Mapping (Bottom-Up MS): In this approach, the protein-drug conjugate is proteolytically digested into smaller peptides.[12][14] The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific peptide containing the modification.[14] Tandem MS (MS/MS) is used to sequence the modified peptide and pinpoint the exact amino acid residue that is covalently bound by the inhibitor.[14]

  • Chemoproteomics: Advanced techniques like Covalent Inhibitor Target-site Identification (CITe-Id) and isotopic Tandem Orthogonal Protease Activity-Based Protein Profiling (isoTOP-ABPP) can be used for proteome-wide profiling of covalent inhibitors to assess their selectivity and identify potential off-target interactions within a complex biological system.[12][16][17]

Experimental Workflows

The following diagrams illustrate the general workflows for intact protein analysis and peptide mapping to study the covalent binding of a TCMDC-135051 analog.

experimental_workflow cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Intact_Start Recombinant PfCLK3 + Covalent Inhibitor Incubation1 Incubation Intact_Start->Incubation1 Purification1 Removal of Excess Inhibitor Incubation1->Purification1 LC_MS LC-MS Analysis Purification1->LC_MS Deconvolution Deconvolution of Mass Spectrum LC_MS->Deconvolution Result1 Mass of Adduct Deconvolution->Result1 Peptide_Start Protein-Inhibitor Adduct Denaturation Denaturation & Reduction Peptide_Start->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Manual Validation LC_MSMS->Data_Analysis Result2 Identification of Modified Peptide & Site Data_Analysis->Result2

Figure 1: Mass spectrometry workflows for covalent binding analysis.

Signaling Pathway Context

PfCLK3 is understood to play a crucial role in the regulation of RNA splicing within the malaria parasite.[3] Inhibition of PfCLK3 disrupts this process, leading to parasite death. A simplified representation of this pathway is shown below.

signaling_pathway PfCLK3 PfCLK3 Phosphorylation Phosphorylation PfCLK3->Phosphorylation Splicing_Factors Splicing Factors Splicing_Factors->Phosphorylation Spliceosome Spliceosome Assembly & Activity Phosphorylation->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival TCMDC_135051_analog Covalent TCMDC-135051 Analog TCMDC_135051_analog->PfCLK3 Covalent Inhibition

Figure 2: Simplified pathway of PfCLK3 function and its inhibition.

Protocols

Protocol 1: Intact Protein Mass Spectrometry Analysis

Objective: To confirm the covalent binding of a TCMDC-135051 analog to PfCLK3 and determine the binding stoichiometry.

Materials:

  • Recombinant human PfCLK3 (purified)

  • TCMDC-135051 covalent analog

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT

  • Quenching Solution: 10% formic acid

  • LC-MS grade water and acetonitrile

  • High-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the TCMDC-135051 analog in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add recombinant PfCLK3 to a final concentration of 5 µM in Assay Buffer.

    • Add the TCMDC-135051 analog to the desired final concentration (e.g., a 5-fold molar excess).

    • Prepare a control sample with an equivalent volume of DMSO.

  • Incubation: Incubate the reaction mixtures at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 0.1%.

  • LC-MS Analysis:

    • Inject an appropriate amount of the quenched reaction mixture onto a C4 reverse-phase LC column.

    • Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Acquire mass spectra in positive ion mode over a suitable m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the treated sample to the control sample. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.

    • The presence of singly and multiply modified protein species can be used to assess binding stoichiometry.

Data Presentation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Covalent Adducts
PfCLK3 + DMSO (Control)60,00060,000.5-0
PfCLK3 + Analog60,45060,450.8+450.31
Protocol 2: Peptide Mapping for Binding Site Identification

Objective: To identify the specific amino acid residue on PfCLK3 that is covalently modified by the TCMDC-135051 analog.

Materials:

  • PfCLK3-inhibitor adduct (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • LC-MS grade water and acetonitrile

  • High-resolution tandem mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion)

Methodology:

  • Denaturation and Reduction:

    • To the protein-inhibitor adduct sample, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteines.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a C18 reverse-phase nano-LC column.

    • Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the PfCLK3 protein sequence.

    • Specify the mass of the TCMDC-135051 analog as a variable modification on potentially reactive residues (e.g., cysteine, lysine).

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern should show a clear mass shift on the y- and b-ions containing the modified amino acid.

Data Presentation:

Modified Peptide SequencePrecursor m/zModification SiteMass Shift (Da)Search Engine Score
K.VYLGS(analog)AEV.C754.38Serine 123+450.1125
R.LFGK(analog)TYR.D892.45Lysine 210+450.198

Conclusion

The application of mass spectrometry is crucial for the detailed characterization of covalent inhibitors like the analogs of TCMDC-135051. The protocols outlined above provide a robust framework for confirming covalent binding, determining stoichiometry, and identifying the precise site of modification on the target protein, PfCLK3. This information is invaluable for structure-activity relationship (SAR) studies, optimizing inhibitor design, and ensuring the development of highly selective and potent next-generation antimalarial drugs.

References

Application Notes and Protocols for the Co-crystallization of Plasmodium falciparum CLK3 with TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) has been identified as a crucial multi-stage drug target for malaria.[1][2] Its inhibition can lead to rapid killing of the parasite at various life cycle stages, including asexual blood stages, sporozoites, and gametocytes, making it a promising target for curative and transmission-blocking therapies.[1][3] TCMDC-135051 is a potent and selective inhibitor of PfCLK3, discovered through screening of the Tres Cantos Anti-Malarial Set (TCAMS).[3][4] The co-crystal structure of the PfCLK3 kinase domain in complex with TCMDC-135051 provides a structural basis for understanding its mechanism of inhibition and for the rational design of next-generation antimalarials.[4][5] This document provides a detailed protocol for the co-crystallization of the PfCLK3 kinase domain with TCMDC-135051.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction between PfCLK3 and TCMDC-135051.

Table 1: In Vitro Inhibitory Activity of TCMDC-135051

ParameterValueSpecies/StrainReference
IC₅₀ vs. PfCLK34.8 nMP. falciparum[6]
EC₅₀ vs. Asexual Blood Stage323 nMP. falciparum[6]
EC₅₀ vs. Liver Stage400 nMP. berghei[6]
EC₅₀ vs. Early/Late Stage Gametocytes800-910 nMP. falciparum[6]
EC₅₀ vs. Exflagellation200 nMP. falciparum[6]

Table 2: Co-crystal Structure and Data Collection Statistics (PDB ID: 8RPC)

ParameterValueReference
Resolution2.1 Å[4][7]
Space GroupNot Specified[7]
R-Value Work0.199[7]
R-Value Free0.257[7]
Expression SystemSpodoptera frugiperda (Sf21)[7]

Experimental Protocols

Expression and Purification of PfCLK3 Kinase Domain

This protocol describes the expression of the PfCLK3 kinase domain (residues 334–699) in insect cells and its subsequent purification.[4]

a. Gene Construct and Vector:

  • The DNA sequence encoding the kinase domain of PfCLK3 (residues 334–699) is cloned into a pFastBac vector.

  • A C-terminal TEV cleavage sequence followed by a His₆-tag is included for purification purposes.[4]

b. Expression in Insect Cells:

  • Generate recombinant baculovirus using the Bac-to-Bac Baculovirus Expression System.

  • Infect Spodoptera frugiperda (Sf21) insect cells at a multiplicity of infection (MOI) of 0.2 with P2 baculovirus-infected insect cells (BIICs).[4]

  • Allow protein expression to proceed for 72 hours.[4]

c. Cell Lysis and Purification:

  • Harvest the infected Sf21 cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the supernatant containing the His-tagged PfCLK3 kinase domain using Immobilized Metal Affinity Chromatography (IMAC).

  • Further purify the protein using Size Exclusion Chromatography (SEC) with a final buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, and 1 mM MgCl₂.[4]

Co-crystallization of PfCLK3 with TCMDC-135051

This protocol outlines the steps for setting up crystallization trials to obtain co-crystals of the PfCLK3 kinase domain with TCMDC-135051.[4]

a. Protein and Ligand Preparation:

  • Concentrate the freshly purified PfCLK3 kinase domain to 6.8 mg/mL.[4]

  • Prepare a stock solution of TCMDC-135051.

  • Incubate the concentrated PfCLK3 kinase domain with 0.5 mM TCMDC-135051 for 1 hour.[4]

  • Centrifuge the protein-ligand mixture to remove any precipitate.

b. Crystallization:

  • Set up hanging-drop or sitting-drop vapor diffusion crystallization trials at 4 °C.[4]

  • The reservoir solution should contain 2 M ammonium sulfate, 0.2 M potassium sodium tartrate tetrahydrate, and 0.1 M sodium citrate pH 5.6.[4]

  • Mix the protein-ligand solution with the reservoir solution in a 1:1 or 2:1 ratio.

  • Monitor the crystallization drops for crystal growth over several days to weeks.

Visualizations

Signaling Pathway

PfCLK3 is a protein kinase that plays a vital role in the regulation of RNA splicing within the malaria parasite.[3][8] Inhibition of PfCLK3 leads to the downregulation of a large number of genes that are essential for the parasite's survival.[1]

PfCLK3_Signaling_Pathway cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation Pre_mRNA pre-mRNA SplicingFactors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival TCMDC_135051 TCMDC-135051 TCMDC_135051->PfCLK3 Inhibition

Caption: PfCLK3 signaling pathway in P. falciparum.

Experimental Workflow

The following diagram illustrates the workflow for the co-crystallization of PfCLK3 with TCMDC-135051.

Co_Crystallization_Workflow cluster_protein_production Protein Production cluster_crystallization Co-crystallization cluster_analysis Analysis Expression PfCLK3 Kinase Domain Expression (Sf21 cells) Purification Purification (IMAC & SEC) Expression->Purification Incubation Incubation of PfCLK3 with TCMDC-135051 Purification->Incubation Crystallization Vapor Diffusion Crystallization Incubation->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure Structure Determination XRay->Structure

Caption: Workflow for PfCLK3-TCMDC-135051 co-crystallization.

References

Application of TCMDC-135051 in Studying Parasite Life Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2][3][4] This compound has emerged as a critical chemical probe for dissecting the molecular mechanisms governing the life cycle of malaria parasites. Its ability to target multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical malaria, the sexual gametocyte stages required for transmission, and the liver stage, makes it a valuable tool for both basic research and anti-malarial drug development.[1][5][6][7][8][9] This document provides detailed application notes and protocols for utilizing TCMDC-135051 in parasitology research.

Mechanism of Action

TCMDC-135051 exerts its anti-parasitic effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of RNA splicing.[1][3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts essential transcriptional processes, leading to parasite death.[7][10] This specific mechanism of action, targeting a parasite-specific kinase with low off-target effects on human kinases, underscores its utility as a selective chemical tool.[10][11]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species and life cycle stages.

Table 1: In Vitro Potency of TCMDC-135051 against Plasmodium Parasites

ParameterSpeciesStrain/StageValueReference
EC50 P. falciparum3D7 (asexual blood stage)180 nM[5]
P. falciparum3D7 (asexual blood stage)320 nM[10]
P. falciparum3D7 (asexual blood stage)323 nM[7][9]
P. falciparumEarly & Late Stage Gametocytes800 - 910 nM[7][9]
P. falciparumExflagellation200 nM[7][9]
P. bergheiLiver Stage400 nM[7][9]
P. bergheiSporozoites (liver invasion)0.40 µM[10]
pEC50 P. bergheiSporozoites (liver invasion)6.17[10]
P. falciparum3D7 (asexual blood stage)6.7[1][5]
P. falciparumG449P mutant (asexual)5.74[1][5]

Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051

ParameterTarget KinaseValueReference
IC50 PfCLK34.8 nM[7][9]
PfCLK340 nM[6]
PvCLK3 (P. vivax)0.033 µM[10]
PbCLK3 (P. berghei)0.013 µM[10]
pIC50 PvCLK3 (P. vivax)7.47[10]
PbCLK3 (P. berghei)7.86[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TCMDC-135051 and a general workflow for its application in research.

cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors (SR Proteins) PfCLK3->SplicingFactors Phosphorylation Pre_mRNA Pre-mRNA SplicingFactors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Protein Essential Proteins mRNA->Protein Translation ParasiteSurvival Parasite Survival & Life Cycle Progression Protein->ParasiteSurvival TCMDC_135051 TCMDC-135051 TCMDC_135051->PfCLK3 Inhibition

Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3-mediated RNA splicing.

start Start: Hypothesis on Parasite Life Cycle Regulation culture 1. In vitro culture of P. falciparum (Asexual, Gametocyte, or Liver stages) start->culture treatment 2. Treatment with TCMDC-135051 (Dose-response) culture->treatment assay 3. Assay for Parasite Viability/ Progression (e.g., SYBR Green, Luciferase, Microscopy) treatment->assay data 4. Data Analysis (EC50/IC50 determination) assay->data conclusion Conclusion: Effect of PfCLK3 inhibition on parasite stage data->conclusion

Caption: General experimental workflow for studying TCMDC-135051's effect on parasite life cycle.

cluster_human Human Host TCMDC TCMDC-135051 Liver Liver Stage (Prophylactic) TCMDC->Liver Inhibits Blood Asexual Blood Stage (Curative) TCMDC->Blood Inhibits Gametocyte Gametocytes (Transmission Blocking) TCMDC->Gametocyte Inhibits

Caption: Multi-stage activity of TCMDC-135051 in the Plasmodium life cycle.

Experimental Protocols

In Vitro Asexual Blood Stage Growth Inhibition Assay

This protocol is used to determine the 50% effective concentration (EC50) of TCMDC-135051 against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Human red blood cells (O+).

  • TCMDC-135051 stock solution (in DMSO).

  • 96-well microplates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Procedure:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • Serially dilute TCMDC-135051 in complete culture medium in a 96-well plate. Include a drug-free control.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the EC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol measures the 50% inhibitory concentration (IC50) of TCMDC-135051 against recombinant PfCLK3.[1][3][5][6]

Materials:

  • Recombinant full-length PfCLK3.

  • Biotinylated substrate peptide.

  • ATP.

  • TCMDC-135051 stock solution (in DMSO).

  • Assay buffer.

  • Europium-labeled anti-phosphoserine antibody.

  • Streptavidin-Allophycocyanin (SA-APC).

  • 384-well low-volume microplates.

Procedure:

  • Add recombinant PfCLK3, biotinylated substrate peptide, and serially diluted TCMDC-135051 to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate to allow for antibody-substrate binding.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

Gametocyte Development Assay

This protocol assesses the effect of TCMDC-135051 on the development of P. falciparum gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V).

  • Complete parasite culture medium.

  • TCMDC-135051 stock solution.

  • 96-well microplates.

  • Luciferase assay reagent.

Procedure:

  • Dispense mature gametocyte culture into a 96-well plate.

  • Add serial dilutions of TCMDC-135051.

  • Incubate for 48 hours under standard culture conditions.

  • Assess gametocyte viability using a luciferase-based assay that measures ATP content.

  • Measure luminescence and calculate the EC50 for gametocytocidal activity.

Liver Stage Inhibition Assay

This protocol evaluates the prophylactic potential of TCMDC-135051 by targeting the liver stage of the parasite.

Materials:

  • P. berghei sporozoites.

  • Hepatoma cell line (e.g., HepG2).

  • Cell culture medium.

  • TCMDC-135051 stock solution.

  • 24-well plates with coverslips.

  • Anti-P. berghei circumsporozoite protein (CSP) antibody.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

Procedure:

  • Seed HepG2 cells on coverslips in 24-well plates and grow to confluency.

  • Pre-incubate the cells with different concentrations of TCMDC-135051 for 2 hours.

  • Infect the cells with P. berghei sporozoites.

  • Incubate for 48 hours to allow for exo-erythrocytic form (EEF) development.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells and stain with anti-CSP primary antibody, followed by a fluorescent secondary antibody and DAPI.

  • Visualize and count the EEFs using fluorescence microscopy.

  • Determine the concentration of TCMDC-135051 that inhibits EEF development.

Conclusion

TCMDC-135051 is a powerful chemical tool for the study of Plasmodium biology. Its specific inhibition of PfCLK3 and its multi-stage activity allow researchers to investigate the critical role of RNA splicing in parasite life cycle progression. The protocols outlined in this document provide a framework for utilizing TCMDC-135051 to probe parasite vulnerabilities and to aid in the discovery of new anti-malarial therapies.

References

Troubleshooting & Optimization

Overcoming solubility issues with TCMDC-135051 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with TCMDC-135051 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is TCMDC-135051 and why is its solubility a consideration?

TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2][3] It has shown promising antimalarial activity at multiple stages of the parasite life cycle.[1][2][4] Structurally, TCMDC-135051 is a 7-azaindole derivative and exists as a zwitterion at physiological pH.[2] Zwitterionic compounds can sometimes exhibit variable solubility depending on the pH of the aqueous medium, which is a critical consideration for ensuring accurate and reproducible results in in vitro assays.

Q2: I'm observing precipitation when I dilute my TCMDC-135051 DMSO stock in my aqueous cell culture medium. What is happening?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

Q3: What is the recommended solvent for preparing a stock solution of TCMDC-135051?

The recommended solvent for preparing a high-concentration stock solution of TCMDC-135051 is high-purity, anhydrous DMSO. TCMDC-135051 has a high solubility in DMSO.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is best practice to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to assess any potential effects of the solvent on your cells.

Troubleshooting Guide

Issue: Precipitate Formation During Working Solution Preparation

If you observe a precipitate forming when diluting your TCMDC-135051 DMSO stock into your aqueous buffer or cell culture medium, follow these troubleshooting steps:

Initial Steps:

  • Optimize DMSO Concentration: Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).

  • Gentle Warming: Gently warm your aqueous medium to 37°C before adding the DMSO stock. This can sometimes improve the solubility of the compound.

  • Slow, Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, add the stock to a smaller volume first, mixing gently, and then bring it up to the final volume.

  • Vortexing/Mixing: Immediately after adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting up and down.

Advanced Troubleshooting:

If the initial steps do not resolve the precipitation, consider the following:

  • pH Adjustment: Since TCMDC-135051 is zwitterionic, its solubility can be influenced by pH. While modifying the pH of your cell culture medium is generally not advisable, for cell-free assays, you could test the solubility in buffers with slightly different pH values to find the optimal condition.

  • Use of Excipients: For challenging solubility issues, especially in cell-free assays, the use of solubilizing agents may be considered. However, their compatibility with your specific assay must be validated. A formulation used for in vivo studies of TCMDC-135051 included PEG300 and Tween-80, which could be explored in non-cell-based experiments.[6]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 471.59 g/mol [5]
Solubility in DMSO ≥ 200 mg/mL[5]
Chemical Structure 7-azaindole derivative[2]
Ionic Nature Zwitterionic at physiological pH[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TCMDC-135051 in DMSO
  • Weighing: Accurately weigh out the desired amount of TCMDC-135051 powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM TCMDC-135051 stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.

  • Mix Thoroughly: Immediately after adding the compound, mix the solution well by gentle vortexing or inversion.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for Preparing TCMDC-135051 Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh TCMDC-135051 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Serially Dilute Stock in Pre-warmed Medium thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute mix Mix Thoroughly dilute->mix inspect Visually Inspect for Precipitation mix->inspect Add to Cells Add to Cells inspect->Add to Cells Troubleshoot Troubleshoot inspect->Troubleshoot Precipitation Observed

Caption: Workflow for preparing TCMDC-135051 solutions.

signaling_pathway Simplified Signaling Pathway of TCMDC-135051 Action TCMDC TCMDC-135051 PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation (Activation) Pre_mRNA pre-mRNA SplicingFactors->Pre_mRNA RNA Splicing mRNA Mature mRNA Pre_mRNA->mRNA Protein Essential Parasite Proteins mRNA->Protein Translation ParasiteDeath Parasite Death Protein->ParasiteDeath Absence leads to

Caption: Mechanism of action of TCMDC-135051.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Precipitation Observed check_dmso Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Adjust Dilution to Lower DMSO% check_dmso->reduce_dmso Yes check_temp Medium at Room Temperature? check_dmso->check_temp No reduce_dmso->check_temp warm_medium Pre-warm Medium to 37°C check_temp->warm_medium Yes check_dilution Rapid Dilution Used? check_temp->check_dilution No warm_medium->check_dilution slow_dilution Use Slow, Stepwise Dilution check_dilution->slow_dilution Yes still_precipitates Precipitation Persists check_dilution->still_precipitates No slow_dilution->still_precipitates consider_ph For Cell-Free Assays: Test Different Buffer pH still_precipitates->consider_ph Yes success Solution is Clear still_precipitates->success No

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: TCMDC-135051 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of TCMDC-135051, a potent PfCLK3 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Q1: I am having trouble with the first step, the tosyl protection of 4-bromo-7-azaindole. What are the critical parameters for this reaction?

A1: The tosyl protection of 4-bromo-7-azaindole is a crucial first step. Key parameters to ensure a successful reaction include:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][2]

  • Base and Temperature: Sodium hydride (NaH) is typically used as the base and the reaction is often performed at 0 °C to control reactivity.[3] Careful and slow addition of NaH to the solution of 4-bromo-7-azaindole in anhydrous THF is recommended to avoid side reactions.

  • Purity of Starting Material: Ensure the 4-bromo-7-azaindole is pure. Impurities can interfere with the reaction.

Q2: My iodination of the N-tosyl-7-azaindole is giving low yields. How can I improve this step?

A2: The directed ortho-metalation followed by iodination can be challenging. To improve yields:

  • Strong Base: This reaction requires a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). Ensure the LDA is freshly prepared or properly stored to maintain its reactivity.[3]

  • Low Temperature: The reaction is performed at a very low temperature (-78 °C) to ensure selectivity and prevent side reactions.[3] Maintaining this temperature throughout the addition of reagents is critical.

  • Quenching: Quenching the reaction with a solution of iodine in THF should be done carefully at -78 °C.

Q3: The Suzuki coupling reactions are not proceeding to completion. What are some common reasons for this?

A3: Suzuki coupling is a key reaction in the synthesis of TCMDC-135051.[1][3] Common issues include:

  • Catalyst Activity: The palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂, is air and moisture sensitive. Ensure it is handled under an inert atmosphere.[1][3] Using a fresh batch of catalyst or performing a pre-activation step might be necessary.

  • Base: The choice and quality of the base (e.g., Na₂CO₃) are important. Ensure it is finely powdered and dry.

  • Solvent: The solvent, typically 1,4-dioxane, must be anhydrous.[1][3]

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst degradation.

Q4: I am observing incomplete deprotection of the tosyl group. What conditions are recommended?

A4: The removal of the tosyl protecting group is typically achieved under basic conditions.[1][3] If you are experiencing incomplete deprotection:

  • Reaction Time and Temperature: The reaction may require heating (e.g., to 55 °C) and an extended reaction time (e.g., 18 hours) to go to completion.[3]

  • Base Concentration: Ensure a sufficient molar excess of the base (e.g., K₂CO₃ in methanol) is used.

Purification

Q5: What is the recommended method for purifying the final compound, TCMDC-135051?

A5: Purification of the final product and intermediates is typically achieved by flash chromatography on silica gel.[1][3] The specific solvent system will vary depending on the polarity of the compound at each step. For the final compound, a gradient of ethyl acetate in petroleum ether has been used.[1]

Q6: I am having difficulty with the solubility of TCMDC-135051 for purification and in vitro assays. What solvents are suitable?

A6: TCMDC-135051 is soluble in DMSO.[4] For in vitro stock solutions, it is recommended to dissolve the compound in DMSO.[5][6] If precipitation occurs when preparing aqueous solutions for assays, sonication or gentle heating may aid dissolution.[5] For in vivo experiments, it is advisable to prepare fresh solutions daily.[5]

Stability and Storage

Q7: How should I store TCMDC-135051 and its solutions?

A7:

  • Solid Compound: Store in a dry, dark place at 0-4 °C for short-term storage (days to weeks) or at -20 °C for long-term storage (months to years).[4]

  • Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]

Quantitative Data Summary

Table 1: In Vitro Activity of TCMDC-135051 and Analogs

CompoundPfCLK3 Inhibition (pIC₅₀)PfCLK3 Inhibition (IC₅₀, nM)Asexual P. falciparum (3D7) Growth Inhibition (pEC₅₀)Asexual P. falciparum (3D7) Growth Inhibition (EC₅₀, nM)
TCMDC-135051 (1) --6.7180
Analog 8a 7.5 ± 0.224296.3 ± 0.129457
Analog 8b ----
Analog 8c ----
Analog 30 7.7 ± 0.089196.6 ± 0.158270

Data sourced from Mahindra, A., et al. (2020).[1]

Table 2: Activity of TCMDC-135051 against Different Plasmodium Species and Life Cycle Stages

TargetAssaypEC₅₀ / pIC₅₀EC₅₀ / IC₅₀ (µM)
P. berghei sporozoitesLiver invasion and development6.170.40
PvCLK3 (P. vivax)Kinase Assay7.470.033
PbCLK3 (P. berghei)Kinase Assay7.860.013
P. falciparum (asexual)Parasiticidal activity-0.320

Data sourced from MedchemExpress.[5][6]

Experimental Protocols

General Synthesis Conditions

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[1][2] Anhydrous solvents should be used.[1][2]

Synthesis of N-tosyl-4-bromo-7-azaindole (Compound 3)
  • To a solution of 4-bromo-7-azaindole in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0 °C for a specified time.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash chromatography.[3]

Suzuki Coupling (General Procedure)
  • In a reaction vessel, combine the aryl halide (e.g., compound 7a ), the boronic acid or boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂), and a base (e.g., Na₂CO₃).[1][3]

  • Add anhydrous 1,4-dioxane.

  • Degas the mixture thoroughly (e.g., by bubbling argon through the solution).

  • Heat the reaction mixture under microwave irradiation or conventional heating at a specified temperature (e.g., 110 °C) for the required time.[1][3]

  • Cool the reaction, dilute with water, and extract the product.

  • Purify the crude product by flash chromatography.

Visualizations

TCMDC-135051 Synthesis Workflow

G A 4-bromo-7-azaindole B N-tosyl-4-bromo-7-azaindole A->B TsCl, NaH C N-tosyl-4-bromo-3-iodo-7-azaindole B->C LDA, I2 D Intermediate Aldehyde C->D Suzuki Coupling (Boronic Acid 1) E Intermediate Amine D->E Reductive Amination (Amine) F Deprotected Intermediate E->F Deprotection (K2CO3) G TCMDC-135051 F->G Suzuki Coupling (Boronic Acid 2)

Caption: Synthetic workflow for TCMDC-135051.

Troubleshooting Logic for Suzuki Coupling

G Start Low Yield in Suzuki Coupling Catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) Start->Catalyst Base Verify Base Quality (Dry, Finely Powdered) Start->Base Solvent Ensure Anhydrous Solvent Start->Solvent Degas Confirm Thorough Degassing Start->Degas Temp Optimize Reaction Temperature Start->Temp Success Improved Yield Catalyst->Success Base->Success Solvent->Success Degas->Success Temp->Success

Caption: Troubleshooting logic for Suzuki coupling reactions.

References

Technical Support Center: Optimizing In Vivo Studies with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using small molecule kinase inhibitors in animal models. The information is structured to address common challenges and provide detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of TCMDC-135051?

A1: The primary and well-documented biological target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2][3][4] It is a potent and selective inhibitor of this parasite kinase and has shown efficacy as a multistage antimalarial agent.[1][2] It is being investigated for its potential to be curative, transmission-blocking, and prophylactic against malaria.[2][5]

Q2: Is TCMDC-135051 a GAK (Cyclin G-Associated Kinase) inhibitor?

A2: Current scientific literature does not support the classification of TCMDC-135051 as a GAK inhibitor. Extensive kinase screening has shown it to be highly selective for PfCLK3.[3] For researchers specifically interested in inhibiting GAK, other compounds, such as SGC-GAK-1, have been developed and characterized as potent and selective GAK inhibitors.[6][7][8][9]

Q3: What is a suitable GAK inhibitor for in vivo studies?

A3: SGC-GAK-1 is a widely used chemical probe for GAK.[7][9] It is a potent, selective, and cell-active inhibitor of GAK.[9] However, it has limitations for in vivo use due to rapid metabolism.[6][7] To overcome this, it is often co-administered with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT).[6][7]

Q4: What are the known in vivo effects of TCMDC-135051?

A4: In a mouse model of malaria (Plasmodium berghei), twice-daily intraperitoneal dosing of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia.[10] A maximal dose of 50 mg/kg led to almost complete clearance of the parasites from the peripheral blood over a 5-day period.[10]

Q5: What are the potential challenges when working with SGC-GAK-1 in vivo?

A5: The primary challenge with SGC-GAK-1 is its poor pharmacokinetic profile due to rapid metabolism by cytochrome P450 enzymes.[6][7] This results in a short half-life and low exposure when administered alone.[6] Pre-treatment with a P450 inhibitor like ABT is often necessary to achieve and maintain therapeutic concentrations in vivo.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of in vivo efficacy with TCMDC-135051 in a non-malarial model. TCMDC-135051 is highly specific for the parasite kinase PfCLK3 and may not have significant off-target effects on mammalian kinases at therapeutic doses.Confirm the expression and role of PfCLK3 or a very close homolog in your model system. If targeting a mammalian kinase, select an appropriate inhibitor. For GAK inhibition, consider using SGC-GAK-1.
Inconsistent results or rapid clearance of SGC-GAK-1 in animal models. SGC-GAK-1 is known to be rapidly metabolized by cytochrome P450 enzymes in the liver.[6][7]Co-administer SGC-GAK-1 with a P450 inhibitor. A common protocol involves pre-treatment with 50 mg/kg of 1-aminobenzotriazole (ABT) two hours before SGC-GAK-1 administration.[7] This has been shown to extend the half-life and increase the maximum concentration (Cmax) of SGC-GAK-1.[6]
Precipitation of the compound during formulation. The solubility of kinase inhibitors can be limited in aqueous solutions.Prepare a stock solution in an organic solvent like DMSO and then dilute it in an appropriate vehicle for in vivo administration. A commonly used vehicle for SGC-GAK-1 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh on the day of use.
Observed toxicity in animal models. Although TCMDC-135051 has shown low toxicity in human cell lines, high doses or specific animal model sensitivities could lead to adverse effects.[5] SGC-GAK-1 has also been shown to be well-tolerated in some in vivo studies.[6]Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Closely monitor animals for signs of toxicity.

Data Presentation

Table 1: In Vitro Potency of TCMDC-135051 and SGC-GAK-1

CompoundTargetAssay TypeIC50 / KiReference
TCMDC-135051PfCLK3In Vitro Kinase Assay13 nM (IC50)[1]
TCMDC-135051P. falciparum (3D7)Parasite Viability303 nM (IC50)[1]
SGC-GAK-1GAKBinding Assay3.1 nM (Ki)[11][12]
SGC-GAK-1GAKCellular Engagement120 nM (IC50)[9]

Table 2: In Vivo Dosage and Administration of TCMDC-135051 and SGC-GAK-1

CompoundAnimal ModelDoseAdministration RouteDosing FrequencyKey FindingsReference
TCMDC-135051P. berghei infected mice50 mg/kgIntraperitonealTwice dailyNear-complete clearance of parasites[10]
SGC-GAK-1DLBCL xenograft miceNot specifiedNot specifiedNot specifiedDramatic tumor volume reduction[8]
SGC-GAK-1 (with ABT pre-treatment)C57BL/6 mice10 mg/kgOralSingle doseSustained plasma concentration above cellular IC50 for 6 hours[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of TCMDC-135051 in a P. berghei Malaria Model
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Intravenously infect mice with 1x10^5 P. berghei infected red blood cells.

  • Drug Formulation:

    • Prepare a stock solution of TCMDC-135051 in 100% DMSO.

    • On each day of treatment, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired final concentration.

  • Dosing Regimen:

    • Begin treatment 24 hours post-infection.

    • Administer 50 mg/kg of TCMDC-135051 via intraperitoneal injection.

    • Dose twice daily for five consecutive days.

    • A vehicle control group should be run in parallel.

  • Efficacy Readout:

    • Monitor parasitemia daily by collecting a small amount of blood from the tail vein and analyzing Giemsa-stained blood smears under a microscope.

    • Calculate the percentage of infected red blood cells.

    • Assess overall health of the mice, including weight and clinical signs.

Protocol 2: In Vivo Pharmacokinetic Study of SGC-GAK-1 with ABT Co-administration
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Drug Formulation:

    • Prepare SGC-GAK-1 and 1-aminobenzotriazole (ABT) in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing Regimen:

    • Administer 50 mg/kg ABT via oral gavage.

    • Two hours after ABT administration, administer 10 mg/kg SGC-GAK-1 via oral gavage.

    • Include a control group receiving SGC-GAK-1 without ABT pre-treatment.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-SGC-GAK-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of SGC-GAK-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor AP2 AP2 Adaptor Complex Receptor->AP2 Cargo Binding Clathrin Clathrin AP2->Clathrin Recruitment CCV Clathrin-Coated Vesicle Clathrin->CCV Vesicle Formation GAK GAK Hsc70 Hsc70 GAK->Hsc70 Activates Hsc70->CCV Mediates Uncoating CCV->GAK Uncoating Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoated_Vesicle->Receptor Recycling/Trafficking

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis Animal_Model Select Animal Model Drug_Formulation Prepare Drug Formulation Animal_Model->Drug_Formulation Dose_Selection Determine Dosing Regimen Drug_Formulation->Dose_Selection Dosing Administer Compound Dose_Selection->Dosing Monitoring Monitor Animal Health Dosing->Monitoring Sample_Collection Collect Samples (Blood, Tissue) Monitoring->Sample_Collection Tox_Assessment Evaluate Toxicity Monitoring->Tox_Assessment Efficacy_Assessment Assess Efficacy (e.g., Parasitemia, Tumor Size) Sample_Collection->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis

Caption: General workflow for in vivo compound evaluation.

References

Addressing off-target effects of TCMDC-135051 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCMDC-135051 in cellular assays. The information is designed to help identify and address potential off-target effects of this potent PfCLK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of TCMDC-135051?

A1: The primary target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2][3][4][5][6][7] This kinase is essential for the regulation of RNA splicing in the malaria parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][5][7]

Q2: How selective is TCMDC-135051 for PfCLK3 over human kinases?

A2: TCMDC-135051 is highly selective for PfCLK3. It has been shown to have approximately 100-fold lower activity against the closely related human kinase CLK2.[8] In a broader screening against 140 human kinases, only nine showed significant inhibition (less than 20% residual activity at a 1 µM concentration).[9][10]

Q3: What are the known human off-target kinases for TCMDC-135051?

A3: A kinase panel screen at a concentration of 1 µM identified nine potential human off-target kinases. The percentage of remaining activity for these kinases is summarized in the table below.

Quantitative Data Summary

Table 1: Off-Target Kinase Profile of TCMDC-135051

Kinase% Activity Remaining (at 1 µM TCMDC-135051)
PRKD1<20%
CAMK1D<20%
STK3<20%
MAP4K4<20%
LATS2<20%
DMPK<20%
PKN2<20%
BRSK2<20%
MARK3<20%

Data sourced from the supplementary information of Mahindra et al., J Med Chem 2020.

Troubleshooting Guide: Addressing Potential Off-Target Effects

This guide is designed to help researchers identify if unexpected cellular phenotypes observed during experiments with TCMDC-135051 might be due to its off-target activities.

Scenario 1: Unexpected Changes in Cell Adhesion, Morphology, or Migration

  • Observation: You observe that cells treated with TCMDC-135051 exhibit altered adhesion to the substrate, changes in cell shape, or differences in migratory behavior in a wound-healing or transwell assay.

  • Potential Off-Target Cause: These phenotypes could be linked to the inhibition of PKN2 or MAP4K4 .

    • PKN2 is a Rho/Rac effector protein that plays a role in regulating the actin cytoskeleton, cell adhesion, and cell migration.[9][11][12][13][14]

    • MAP4K4 is involved in cellular migration and the regulation of cytoskeleton and actin function.[2][15][16][17][18]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent and correlates with the IC50 of TCMDC-135051 for its primary target versus the potential off-targets.

    • Use a Structurally Unrelated PfCLK3 Inhibitor: If available, treat cells with a different, structurally distinct PfCLK3 inhibitor. If the phenotype persists, it is more likely an on-target effect related to PfCLK3 inhibition in the host cell (if applicable) or a general cellular stress response.

    • Rescue Experiment: If you hypothesize that PKN2 or MAP4K4 inhibition is the cause, consider a rescue experiment by overexpressing a drug-resistant mutant of the respective kinase.

    • Phenotypic Analysis with Known Inhibitors: As a positive control for the phenotype, treat your cells with a known, selective inhibitor of PKN2 or MAP4K4.

Scenario 2: Altered Cell Cycle Progression or Apoptosis

  • Observation: You notice a change in the cell cycle profile (e.g., G1 arrest) or an unexpected increase in apoptosis in your cellular assay.

  • Potential Off-Target Cause: These effects could be related to the inhibition of STK3 , LATS2 , or PRKD1 .

    • STK3 (MST2) is a core kinase in the Hippo signaling pathway, which regulates cell proliferation and apoptosis.[19][20][21][22]

    • LATS2 is another key component of the Hippo pathway and acts as a tumor suppressor by restricting proliferation and promoting apoptosis.[8][23][24][25][26]

    • PRKD1 is involved in various cellular processes, including apoptosis and cell proliferation.[1][4][10][27][28]

  • Troubleshooting Steps:

    • Confirm with Multiple Assays: Use multiple methods to assess cell cycle (e.g., flow cytometry with propidium iodide staining) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

    • Western Blot for Pathway Markers: Analyze the phosphorylation status of key downstream effectors of the Hippo pathway (e.g., YAP1) or cell cycle regulators (e.g., CDC25).

    • Compare to a Covalent PfCLK3 Inhibitor: A covalent inhibitor of PfCLK3 has been shown to have improved selectivity.[11] Comparing your results with such a compound could help distinguish on- and off-target effects.

Scenario 3: Effects on Neuronal Cells or Insulin Signaling

  • Observation: In neuronal cell models, you observe defects in polarization or axonogenesis. In metabolic studies, you see alterations in insulin signaling.

  • Potential Off-Target Cause: These phenotypes could be linked to the inhibition of BRSK2 , DMPK , or CAMK1D .

    • BRSK2 is a key regulator of neuronal polarization and axonogenesis and is also involved in insulin secretion.[29][30][31][32][33]

    • DMPK plays a role in muscle, heart, and brain cells and has been implicated in insulin action.[3][34][35][36][37]

    • CAMK1D is involved in CREB-dependent gene transcription and has been linked to granulocyte function and neuronal growth.[38][39][40][41][42]

  • Troubleshooting Steps:

    • Cell-Type Specificity: Determine if the observed effect is specific to certain cell types (e.g., neurons, muscle cells).

    • Analyze Downstream Readouts: For neuronal studies, perform immunofluorescence to visualize neuronal morphology. For insulin signaling studies, perform western blots to analyze the phosphorylation of key signaling nodes like Akt.

    • Consult Literature for Phenotypes of Kinase Knockdown/Inhibition: Compare your observed phenotype to published data on the effects of silencing or inhibiting BRSK2, DMPK, or CAMK1D.

Experimental Protocols

1. In Vitro Kinase Selectivity Profiling

This protocol describes a general method to assess the selectivity of TCMDC-135051 against a panel of human kinases.

  • Objective: To determine the IC50 values of TCMDC-135051 for a broad range of kinases.

  • Methodology: A common method is a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP onto a specific substrate.

  • Procedure:

    • Prepare serial dilutions of TCMDC-135051 (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle (DMSO).

    • Incubate to allow for inhibitor binding.

    • Initiate the reaction by adding a mix of the specific substrate and [γ-33P]ATP.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate.

    • Wash the plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 values.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of TCMDC-135051 to its target(s) in intact cells.

  • Objective: To confirm target engagement by observing the thermal stabilization of a target protein upon ligand binding.

  • Methodology: CETSA is based on the principle that a protein becomes more resistant to heat denaturation when bound to a ligand.

  • Procedure:

    • Treat cultured cells with TCMDC-135051 or vehicle (DMSO).

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by western blotting or other quantitative protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. Phosphoproteomics Analysis

This protocol outlines a workflow to identify the downstream signaling effects of TCMDC-135051 treatment.

  • Objective: To identify changes in the phosphoproteome of cells treated with TCMDC-135051, which can reveal both on-target and off-target signaling pathways.

  • Methodology: This involves the enrichment of phosphorylated peptides from cell lysates followed by mass spectrometry-based identification and quantification.

  • Procedure:

    • Treat cells with TCMDC-135051 or vehicle.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the changes in phosphorylation levels of specific sites.

    • Use bioinformatics tools to map the affected phosphosites to signaling pathways.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion phenotype Unexpected Cellular Phenotype Observed off_target Potential Off-Target Effect of TCMDC-135051 phenotype->off_target Is it due to...? dose_response Dose-Response Analysis off_target->dose_response struct_analog Use Structurally Unrelated Inhibitor off_target->struct_analog rescue Rescue Experiment (Overexpression) off_target->rescue positive_control Use Known Inhibitor of Off-Target off_target->positive_control conclusion Confirmation of On- vs. Off-Target Effect dose_response->conclusion struct_analog->conclusion rescue->conclusion positive_control->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways TCMDC TCMDC-135051 PfCLK3 PfCLK3 TCMDC->PfCLK3 Inhibits PKN2 PKN2 TCMDC->PKN2 Inhibits MAP4K4 MAP4K4 TCMDC->MAP4K4 Inhibits STK3_LATS2 STK3/LATS2 TCMDC->STK3_LATS2 Inhibits splicing RNA Splicing PfCLK3->splicing Regulates parasite_death Parasite Death splicing->parasite_death Leads to cytoskeleton Cytoskeleton/ Adhesion PKN2->cytoskeleton MAP4K4->cytoskeleton hippo Hippo Pathway (Proliferation/Apoptosis) STK3_LATS2->hippo

Caption: On- and potential off-target pathways of TCMDC-135051.

References

Technical Support Center: Enhancing the Selectivity of PfCLK3 Inhibitor TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of TCMDC-135051 for its target, the Plasmodium falciparum protein kinase PfCLK3.

Frequently Asked Questions (FAQs)

Q1: What is TCMDC-135051 and why is its selectivity important?

A1: TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite and is essential for its survival across multiple life cycle stages, making it a promising drug target.[2][3][4][5] High selectivity is critical for any kinase inhibitor to minimize off-target effects, which can lead to cellular toxicity and undesirable side effects in a therapeutic context. While TCMDC-135051 is reported to have low off-target toxicity, enhancing its selectivity for PfCLK3 over human kinases is a key step in its development as a safe and effective antimalarial drug.[1][6]

Q2: What are the known off-targets of TCMDC-135051?

A2: The most closely related human kinase to PfCLK3 is PRPF4B, and TCMDC-135051 has been shown to have selectivity for PfCLK3 over this human orthologue.[6][7] In a screening against 140 human kinases, only nine showed significant inhibition (less than 20% activity remaining at a 1 µM concentration of the inhibitor), indicating a generally favorable selectivity profile.[4] However, for preclinical development, a comprehensive understanding and minimization of any off-target activity are essential.

Q3: What are the primary strategies to improve the selectivity of a kinase inhibitor like TCMDC-135051?

A3: Several strategies can be employed to enhance the selectivity of kinase inhibitors:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and evaluating the impact on potency and selectivity. This can reveal which parts of the molecule are critical for binding to the target and which may contribute to off-target interactions.[8][9][10]

  • Structure-Based Drug Design: Utilizing the co-crystal structure of the inhibitor bound to its target kinase to design modifications that exploit unique features of the target's active site.[11]

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved residue (like cysteine) in the active site of the target kinase. This can significantly increase both potency and selectivity.[12][13]

  • Allosteric Inhibition: Developing inhibitors that bind to a site on the kinase other than the highly conserved ATP-binding pocket. These allosteric sites are often less conserved, offering a pathway to greater selectivity.[14]

Q4: Has a structure-based approach been successfully applied to improve TCMDC-135051 selectivity?

A4: Yes, a recent study solved the co-crystal structure of TCMDC-135051 bound to PfCLK3. This structural information enabled the design of covalent inhibitors that target a unique cysteine residue (Cys368) in the PfCLK3 active site, which is poorly conserved in the human kinome.[2][13] The resulting covalent inhibitor, a chloroacetamide analog, demonstrated improved kinase selectivity and a high selectivity index against human cells.[13]

Troubleshooting Guides

Problem 1: High off-target activity observed in a broad kinase panel screen.

Possible Cause: The inhibitor may be binding to conserved regions of the kinase active site, particularly the ATP-binding pocket.

Troubleshooting Steps:

  • Structural Analysis: If a co-crystal structure of your lead compound with PfCLK3 is available, analyze the binding mode. Identify unique features of the PfCLK3 active site that are not present in the off-target kinases. If a structure is not available, consider computational modeling.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify moieties responsible for off-target binding. Modifications can be made to reduce interactions with off-target kinases while preserving PfCLK3 affinity.

  • Exploit Unique Residues: As demonstrated with TCMDC-135051, identify non-conserved residues in the PfCLK3 active site, such as Cys368, that can be targeted with covalent inhibitors to enhance selectivity.[13]

Problem 2: Potent biochemical activity against PfCLK3 does not translate to cellular antimalarial activity.

Possible Causes:

  • Poor Cell Permeability: The compound may not be effectively entering the parasite-infected red blood cells or the parasite itself.

  • High Intracellular ATP: The high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to PfCLK3, especially if the inhibitor's binding is reversible and it primarily targets the ATP-binding site.[14]

  • Compound Efflux: The compound may be actively transported out of the host cell or the parasite by efflux pumps.[14]

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated within the cell.[14]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Analyze the lipophilicity, polar surface area, and other properties of your compound that influence cell permeability.

  • Cellular Accumulation Assays: Perform assays to measure the intracellular concentration of the compound in both red blood cells and the parasites.

  • Washout Experiments: To assess the duration of action, treat parasites with the inhibitor for a defined period, then wash it out and monitor parasite viability. A sustained effect after washout may indicate covalent binding or slow dissociation.[13]

  • Metabolic Stability Assays: Evaluate the stability of the compound in the presence of liver microsomes or in cell culture medium to assess its metabolic half-life.

Data Presentation

Table 1: In Vitro Activity of TCMDC-135051 and Analogs

CompoundTargetIC50 (nM)P. falciparum (3D7) EC50 (nM)Reference
TCMDC-135051PfCLK34.8320[1][15]
Chloroacetamide 4 (Covalent Inhibitor)PfCLK3Not Reported~10[13]

Table 2: Selectivity Profile of TCMDC-135051

KinaseSpeciespIC50IC50 (µM)Reference
PfCLK3P. falciparum7.470.033[1]
PvCLK3P. vivax7.470.033[1]
PbCLK3P. berghei7.860.013[1]
PRPF4BHuman< 5> 10[6][7]
CLK2Human< 5> 10[4]

Experimental Protocols

Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PfCLK3.

  • Reagents and Materials:

    • Recombinant full-length PfCLK3

    • Biotinylated peptide substrate

    • ATP

    • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Test compounds serially diluted in DMSO

    • 384-well low-volume plates

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PfCLK3 and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of TR-FRET detection reagents in stop buffer (assay buffer containing EDTA).

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Determine the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

PfCLK3_Pathway cluster_nucleus Parasite Nucleus cluster_inhibition PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylates Spliceosome Spliceosome Assembly Splicing_Factors->Spliceosome Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome mRNA_Splicing mRNA Splicing Spliceosome->mRNA_Splicing Mature_mRNA Mature mRNA mRNA_Splicing->Mature_mRNA Protein_Synthesis Protein Synthesis & Parasite Survival Mature_mRNA->Protein_Synthesis Export to Cytoplasm TCMDC TCMDC-135051 TCMDC->PfCLK3 Inhibits

Caption: PfCLK3-mediated regulation of RNA splicing in P. falciparum.

Experimental Workflow

Selectivity_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Analysis & Optimization SAR Structure-Activity Relationship (SAR) Biochemical Biochemical Assay (PfCLK3 IC50) SAR->Biochemical SBDD Structure-Based Drug Design SBDD->Biochemical Covalent Covalent Inhibitor Design Covalent->Biochemical Kinome Kinome-wide Selectivity Screen Biochemical->Kinome Cellular P. falciparum Cellular Assay (EC50) Kinome->Cellular Toxicity Human Cell Toxicity Assay Cellular->Toxicity Data Data Analysis: Selectivity Index (SI) Toxicity->Data Optimization Lead Optimization Data->Optimization Optimization->SAR Iterative Improvement

References

Technical Support Center: TCMDC-135051 Clinical Candidate Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TCMDC-135051, a promising antimalarial clinical candidate.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects in our cellular assays. How can we assess the selectivity of TCMDC-135051?

A1: TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a critical regulator of RNA splicing in the parasite.[1][2][3][4] While it has shown selectivity for PfCLK3 over its closest human homolog, PRPF4B, comprehensive kinase profiling is crucial to de-risk potential off-target activities that could lead to toxicity.[5]

Troubleshooting Steps:

  • Kinase Panel Screening: It is recommended to screen TCMDC-135051 against a broad panel of human kinases. Initial screens of TCMDC-135051 at a 1 µM concentration against 140 human kinases revealed that only nine kinases showed less than 20% activity, indicating a generally favorable selectivity profile.[1][6] However, a more extensive panel, such as the Eurofins KinaseProfiler™, can provide a more detailed understanding of potential off-target interactions.

  • Dose-Response Curves: If specific off-target kinases are identified, generate dose-response curves to determine the IC50 values for these kinases and compare them to the IC50 for PfCLK3. This will establish a selectivity window.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in a cellular context and can help differentiate between on-target and off-target effects.

Q2: Our in vitro potency (IC50) for TCMDC-135051 is not correlating well with our parasite growth inhibition data (EC50). What could be the reason for this discrepancy?

A2: Discrepancies between biochemical (IC50) and cell-based (EC50) assays are common in drug discovery. Several factors can contribute to this:

  • Cellular Permeability: The zwitterionic nature of TCMDC-135051 at physiological pH might influence its ability to cross the parasite's membranes to reach the target protein.[1][6]

  • Efflux Pumps: The parasite may actively transport the compound out of the cell, reducing the intracellular concentration.

  • Metabolic Instability: The compound may be metabolized by the parasite into less active or inactive forms.

  • ATP Competition: The intracellular concentration of ATP can affect the apparent potency of ATP-competitive inhibitors. The potency of TCMDC-135051 has been shown to decrease with increasing ATP concentrations.[7]

Experimental Approach to Investigate Discrepancy:

dot

Caption: Workflow to investigate IC50 vs. EC50 discrepancies.

Q3: We are observing the emergence of resistant parasite lines in our long-term cultures. What is the known resistance profile of TCMDC-135051?

A3: The development of resistance is a significant challenge for all antimalarial drugs.[8] For TCMDC-135051, a 15-fold shift in sensitivity has been observed in parasites with a G449P mutation in the PfCLK3 kinase.[1][6]

Strategies to Characterize and Mitigate Resistance:

  • Sequence the PfCLK3 Gene: In resistant parasite lines, sequence the pfclk3 gene to identify potential mutations in the kinase domain.

  • In Vitro Selection Studies: Conduct in vitro drug pressure studies to determine the frequency of resistance and to identify novel resistance-conferring mutations.

  • Combination Therapy: Explore the use of TCMDC-135051 in combination with other antimalarials that have different mechanisms of action. This can help to delay or prevent the emergence of resistance.

  • Covalent Inhibition Strategy: The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has been explored as a strategy to potentially overcome resistance.[7]

Quantitative Data Summary

Table 1: In Vitro Potency and Parasiticidal Activity of TCMDC-135051 and Analogs

CompoundPfCLK3 IC50 (nM)3D7 P. falciparum EC50 (nM)Mutant G449P P. falciparum EC50 (nM)Reference
TCMDC-135051 (1) 401801806[1][2]
Tetrazole Analog (30) 19270Not Reported[1][6]
Chloroacetamide (4) Not ReportedNot ReportedNot Reported[7]

Table 2: Activity of TCMDC-135051 against Different Plasmodium Species and Life Cycle Stages

Species / StageAssayEC50 / IC50 (µM)Reference
P. falciparum (asexual) Growth Inhibition0.32[9]
P. berghei (liver stage) Invasion/Development0.40[9]
P. vivax (recombinant PvCLK3) Kinase Assay0.033[9]
P. berghei (recombinant PbCLK3) Kinase Assay0.013[9]

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is used to determine the in vitro potency (IC50) of compounds against the full-length recombinant PfCLK3 protein kinase.[1][2]

  • Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, europium-labeled anti-phospho-serine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., TCMDC-135051) in the assay buffer. b. In a 384-well plate, add the test compound, PfCLK3, and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the desired time. e. Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of asexual P. falciparum parasites.[2]

  • Materials: Synchronized ring-stage P. falciparum 3D7 parasites, human red blood cells, complete parasite culture medium, and SYBR Green I nucleic acid stain.

  • Procedure: a. Prepare a serial dilution of the test compound in the culture medium. b. Add the parasite culture to a 96-well plate. c. Add the diluted test compound to the wells. d. Incubate the plate for 72 hours under standard parasite culture conditions. e. Lyse the red blood cells and stain the parasite DNA with SYBR Green I. f. Read the fluorescence on a plate reader.

  • Data Analysis: Determine the EC50 value by fitting the dose-response data to a suitable model.

Signaling Pathway and Logical Relationships

PfCLK3 Signaling Pathway

PfCLK3 is a key regulator of RNA splicing in P. falciparum. Its inhibition by TCMDC-135051 disrupts this process, leading to parasite death.

dot

PfCLK3_Pathway cluster_pathway PfCLK3-Mediated RNA Splicing cluster_inhibition Inhibition by TCMDC-135051 PfCLK3 PfCLK3 Kinase SR_proteins Serine/Arginine-rich (SR) Splicing Factors PfCLK3->SR_proteins Phosphorylation Disruption Disrupted Splicing PfCLK3->Disruption Spliceosome Spliceosome Assembly SR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein Essential Proteins mRNA->Protein Translation Parasite_Survival Parasite Survival Protein->Parasite_Survival TCMDC TCMDC-135051 Inhibition Inhibition TCMDC->Inhibition Inhibition->PfCLK3 Death Parasite Death Disruption->Death

Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.

References

Mitigating potential resistance mechanisms to TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound and help mitigate potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TCMDC-135051?

A1: TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] PfCLK3 plays a crucial role in the regulation of RNA splicing within the parasite, which is essential for its survival.[3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts transcription and prevents the transition from the trophozoite to the schizont stage of the parasite's lifecycle.[1] This compound has demonstrated activity against multiple stages of the parasite, including asexual blood stages, liver stages, and gametocytes, suggesting its potential for prophylactic, curative, and transmission-blocking strategies.[2][4][5]

Q2: What are the known resistance mechanisms to TCMDC-135051?

A2: Resistance to TCMDC-135051 has been associated with genetic mutations in the pfclk3 gene.[6] Studies have shown that culturing P. falciparum parasites with increasing concentrations of TCMDC-135051 can lead to the selection of resistant lines.[6] Whole-genome sequencing of these resistant parasites has identified specific point mutations in the PfCLK3 kinase domain, such as G449P and P196R.[2][6] These mutations can lead to a significant decrease in the sensitivity of the parasites to the inhibitor.[2] Additionally, a mutation in the putative RNA processing protein PfUSP39 has also been identified in a TCMDC-135051-resistant line, suggesting that alterations in other components of the RNA splicing machinery could also contribute to resistance.[6]

Q3: Is TCMDC-135051 selective for the parasite kinase over human kinases?

A3: Yes, TCMDC-135051 has been shown to be highly selective for P. falciparum PfCLK3 over human kinases.[4] The human kinase most similar to PfCLK3 is PRPF4B.[4] In vitro studies have demonstrated that TCMDC-135051 does not significantly inhibit PRPF4B, even at high concentrations.[4] This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the likelihood of off-target effects and toxicity in the human host.

Q4: What is the potency of TCMDC-135051 against different Plasmodium species?

A4: TCMDC-135051 has demonstrated potent activity against multiple Plasmodium species. It shows near-equipotent inhibition of the CLK3 orthologs from P. vivax (PvCLK3) and P. berghei (PbCLK3).[1] This cross-species activity is a desirable feature for a novel antimalarial drug, as it suggests a broader spectrum of utility.

Troubleshooting Guides

Problem 1: High variability in EC50 values for TCMDC-135051 in parasite viability assays.

Possible Cause Suggested Solution
Inconsistent parasite synchronization Ensure a tight synchronization of the parasite culture. Asynchronous cultures can lead to variability as different life cycle stages may have differential sensitivity to the compound.
Inaccurate drug concentration Prepare fresh serial dilutions of TCMDC-135051 from a validated stock solution for each experiment. Verify the concentration of the stock solution periodically.
Fluctuations in incubator conditions Maintain stable temperature, gas mixture, and humidity in the incubator. Fluctuations can stress the parasites and affect their growth and drug sensitivity.
Cell counting errors Use a reliable method for determining parasitemia, such as flow cytometry or automated cell counting, to minimize subjective errors associated with manual counting.

Problem 2: Failure to generate TCMDC-135051-resistant parasite lines.

Possible Cause Suggested Solution
Insufficient drug pressure Start with a drug concentration around the EC50 value and gradually increase the concentration in small increments as the parasites adapt.[7] This stepwise increase is crucial for selecting for resistant mutants without killing the entire population.
Duration of drug exposure is too short The development of drug resistance can be a lengthy process, potentially taking several weeks to months.[6][7] Be patient and continue the drug pressure for an extended period.
Low starting parasite population A larger starting population of parasites increases the probability that a spontaneous resistant mutant will be present.
Contamination of the culture Maintain strict aseptic techniques to prevent bacterial or fungal contamination, which can kill the parasites or interfere with their growth.

Problem 3: Unexpected cytotoxicity in human cell lines.

Possible Cause Suggested Solution
Off-target effects at high concentrations While TCMDC-135051 is selective, very high concentrations may lead to off-target activity. Determine the cytotoxic concentration range and use concentrations relevant to its anti-parasitic activity in your experiments. Studies have shown low toxicity in HepG2 cells.[5]
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve TCMDC-135051 is below the toxic threshold for the specific human cell line being used.
Contaminated compound Verify the purity of the TCMDC-135051 batch. Impurities could be responsible for the observed cytotoxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of TCMDC-135051 and Analogs against P. falciparum

CompoundTargetAssay TypeStrainIC50 / EC50 (nM)pIC50 / pEC50Reference
TCMDC-135051PfCLK3Kinase AssayRecombinant337.47[1]
TCMDC-135051Parasite GrowthViability Assay3D7 (sensitive)3206.5[1]
TCMDC-135051Parasite GrowthViability Assay3D7 (sensitive)1806.7[2]
TCMDC-135051Parasite GrowthViability AssayG449P mutant18065.74[2]
Analogue 30PfCLK3Kinase AssayRecombinant197.7[2]
Analogue 30Parasite GrowthViability Assay3D7 (sensitive)2706.6[2]

Table 2: Cross-Species Activity of TCMDC-135051

TargetSpeciesIC50 (nM)pIC50Reference
PbCLK3P. berghei137.86[1]
PvCLK3P. vivax337.47[1]

Experimental Protocols

1. Protocol for Generating TCMDC-135051-Resistant P. falciparum Lines

This protocol describes a method for generating drug-resistant parasite lines through continuous drug pressure.[6][7]

  • Materials:

    • P. falciparum culture (e.g., Dd2 or 3D7 strain)

    • Complete culture medium (RPMI 1640 with supplements)

    • TCMDC-135051 stock solution (in DMSO)

    • 96-well plates

    • Incubator (37°C, 5% CO2, 5% O2)

    • Microscope

    • Flow cytometer or materials for Giemsa staining

  • Methodology:

    • Initiate a continuous culture of the parental P. falciparum strain.

    • Determine the baseline EC50 of TCMDC-135051 for the parental line using a standard parasite viability assay.

    • Begin drug pressure by adding TCMDC-135051 to the culture at a concentration of approximately the EC50.

    • Monitor parasite growth daily by microscopy or flow cytometry.

    • When the parasite culture has adapted and is growing at a healthy rate, double the concentration of TCMDC-135051.

    • Repeat this stepwise increase in drug concentration as the parasites adapt.

    • This process may take several weeks to months.

    • Once parasites are consistently growing at a significantly higher drug concentration (e.g., 5-10 times the initial EC50), clone the resistant parasites by limiting dilution.

    • Characterize the resistance level of the cloned lines by determining their EC50 for TCMDC-135051 and compare it to the parental line.

    • Perform whole-genome sequencing to identify potential mutations in the pfclk3 gene or other related genes.

2. Protocol for In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol outlines a general procedure for a TR-FRET-based kinase assay to measure the inhibitory activity of compounds against PfCLK3.[8]

  • Materials:

    • Recombinant full-length PfCLK3

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • ATP

    • TCMDC-135051 or other test compounds

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well low-volume plates

    • TR-FRET plate reader

  • Methodology:

    • Prepare serial dilutions of TCMDC-135051 in the assay buffer.

    • In a 384-well plate, add the recombinant PfCLK3 enzyme, the biotinylated substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

    • Incubate the plate in the dark to allow for the binding of the detection reagents.

    • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission signals (665 nm / 615 nm) to determine the extent of substrate phosphorylation.

    • Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

TCMDC-135051_Mechanism_of_Action cluster_splicing RNA Splicing Process TCMDC TCMDC-135051 Inhibition Inhibition TCMDC->Inhibition PfCLK3 PfCLK3 Kinase Spliceosome Spliceosome Component (e.g., SR proteins) PfCLK3->Spliceosome Phosphorylates & Activates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Protein Essential Parasite Proteins mRNA->Protein Translation Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival Inhibition->PfCLK3 Disruption Disruption Inhibition->Disruption TCMDC-135051_Resistance_Mechanisms cluster_wt Sensitive Parasite cluster_res Resistant Parasite TCMDC TCMDC-135051 WT_PfCLK3 Wild-Type PfCLK3 TCMDC->WT_PfCLK3 Binds & Inhibits TCMDC->WT_PfCLK3 Resistant_PfCLK3 Resistant PfCLK3 (e.g., G449P, P196R mutations) TCMDC->Resistant_PfCLK3 Reduced Binding/ Inhibition Splicing_Inhibited Inhibited Splicing Splicing_WT Normal Splicing WT_PfCLK3->Splicing_WT Regulates Splicing_Restored Partially Restored Splicing Resistant_PfCLK3->Splicing_Restored Regulates PfUSP39 PfUSP39 (Putative RNA processing protein) PfUSP39->Splicing_WT Contributes to Altered_PfUSP39 Altered PfUSP39 (Mutation) Altered_PfUSP39->Splicing_Restored Contributes to Parasite_Death Parasite Death Splicing_Inhibited->Parasite_Death Parasite_Survival Parasite Survival (Resistance) Splicing_Restored->Parasite_Survival Experimental_Workflow_Resistance Start Start: Parental P. falciparum Culture EC50 Determine Baseline EC50 Start->EC50 Drug_Pressure Continuous Drug Pressure (Stepwise Increase in [TCMDC-135051]) EC50->Drug_Pressure Monitor Monitor Parasite Growth Drug_Pressure->Monitor Monitor->Drug_Pressure Parasites Adapt Clone Clone Resistant Parasites Monitor->Clone Resistance Acquired Characterize Characterize Resistant Clones (EC50 Shift) Clone->Characterize WGS Whole-Genome Sequencing Characterize->WGS Identify Identify Mutations (e.g., in pfclk3) WGS->Identify

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of TCMDC-135051 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving TCMDC-135051 and its analogues. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is TCMDC-135051 and what is its mechanism of action?

A1: TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3] PfCLK3 plays a crucial role in regulating the splicing of messenger RNA (mRNA) precursors within the parasite.[1][3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts this essential process, leading to the death of the malaria parasite at multiple stages of its lifecycle, including the asexual blood stage, liver stage, and gametocytes, which are responsible for transmission.[1][4] This multi-stage activity makes PfCLK3 an attractive target for the development of new antimalarial drugs that can provide a curative treatment, block transmission, and offer prophylactic potential.[1][3]

Q2: My TCMDC-135051 analogue shows good in vitro potency but poor cellular activity. What could be the reason?

A2: A common reason for a disconnect between in vitro enzymatic activity and cellular efficacy is poor cell permeability. TCMDC-135051 itself is a zwitterionic compound at physiological pH, which can sometimes limit passive diffusion across cell membranes.[3] Key factors to investigate include:

  • Physicochemical Properties: Assess the lipophilicity (LogD at pH 7.4) and polar surface area (PSA) of your analogue. Compounds that are too polar (low LogD) or too hydrophilic may not efficiently cross the cell membrane. Conversely, highly lipophilic compounds (high LogD) might get trapped in the lipid bilayer.

  • Efflux Pumps: Your compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching its intracellular target, PfCLK3.

  • Compound Stability: The compound may be unstable in the cellular assay medium.

Q3: I am observing rapid metabolic clearance of my analogue in in vitro liver microsome assays. What structural modifications can I consider?

A3: High intrinsic clearance in liver microsomes suggests that your compound is susceptible to metabolism by cytochrome P450 enzymes.[5][6] To improve metabolic stability, consider the following strategies:

  • Identify Metabolic Soft Spots: Conduct metabolite identification studies to pinpoint the exact sites on your molecule that are being modified.

  • Blocking Metabolism: Introduce chemical modifications at or near the metabolic soft spots to hinder enzymatic action. Common approaches include:

    • Replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.

    • Altering the electronics of an aromatic ring by introducing electron-withdrawing groups.

  • Modulating Lipophilicity: Very high lipophilicity can sometimes lead to increased metabolic clearance. Optimizing the LogD to a more moderate range (typically 1-3) can be beneficial. The provided data on TCMDC-135051 analogues shows that modifications to both ring A and ring B can influence the intrinsic clearance.[1]

Q4: My compound has poor aqueous solubility, making it difficult to formulate for in vivo studies. What are my options?

A4: Poor aqueous solubility is a common challenge for kinase inhibitors.[7] Several formulation strategies can be employed to improve the solubility and oral bioavailability of your compounds:

  • Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[8]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.

Troubleshooting Guides

Problem: Inconsistent Results in the PfCLK3 TR-FRET Kinase Assay
Potential Cause Troubleshooting Steps
Reagent Instability - Aliquot and store kinase, substrate, and antibody solutions at the recommended temperatures to avoid freeze-thaw cycles. - Prepare fresh ATP solutions for each experiment.
Assay Component Concentration - Re-optimize the concentrations of the kinase, substrate, and ATP. The optimal concentrations can vary between different batches of reagents.
Compound Interference - Test for compound auto-fluorescence at the excitation and emission wavelengths of the assay. - Run control experiments without the kinase to identify compounds that interfere with the TR-FRET signal.
Pipetting Errors - Use calibrated pipettes and ensure proper mixing of all components in the assay wells. - Consider using automated liquid handlers for high-throughput screening to improve precision.
Problem: Low Oral Bioavailability in Animal Models
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Characterize the solubility of the compound at different pH values relevant to the gastrointestinal tract. - Employ formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to improve dissolution.[7][8]
Low Intestinal Permeability - Assess the permeability of the compound using in vitro models like Caco-2 cell monolayers. - If permeability is low, consider structural modifications to optimize physicochemical properties such as lipophilicity and polar surface area.
High First-Pass Metabolism - If in vitro intrinsic clearance is high, this suggests significant metabolism in the liver and/or gut wall before the compound reaches systemic circulation. - Consider the strategies mentioned in FAQ Q3 to improve metabolic stability.
Efflux by Transporters - Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro transporter assays.

Data Presentation

Table 1: Physicochemical and In Vitro Activity Data of TCMDC-135051 and Ring A Analogues [1][9]

AnalogueR1R2R3PfCLK3 IC50 (nM)3D7 EC50 (nM)LogD7.4In Vitro Intrinsic Clearance (mL/min/g liver)
1 (TCMDC-135051) NEt2OMeH111800.851.94
8a NMe2OMeH294570.852.53
8b N-pyrrolidinylOMeH383822.431.94
8c N-morpholinylOMeH913391.201.60
12 NH2OMeH7628010.612.92
15 HOMeH7914562.452.54
19 N(Et)CH2CH2OHHH2235290.591.94
23 NHEtHH253090.800.85
27 NHEtOMeH1731670.741.65

Table 2: Physicochemical and In Vitro Activity Data of TCMDC-135051 Ring B Analogues [1]

AnalogueR4PfCLK3 IC50 (nM)3D7 EC50 (nM)LogD7.4In Vitro Intrinsic Clearance (mL/min/g liver)
1 (TCMDC-135051) COOH111800.851.94
9 CONH2390ND2.45ND
30 Tetrazole192700.232.53
31 H1300ND4.459.54

ND: Not Determined

Experimental Protocols

Protocol 1: PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Purified recombinant PfCLK3 enzyme

  • Fluorescently labeled peptide substrate

  • Terbium- or Europium-labeled anti-phospho-specific antibody

  • Kinase assay buffer

  • ATP solution

  • EDTA-containing stop solution

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 2X solutions of the PfCLK3 enzyme and the peptide substrate/ATP mixture in kinase assay buffer.

  • Kinase Reaction: a. Add 5 µL of the 2X PfCLK3 solution to each well of a 384-well plate. b. For inhibitor studies, add your test compounds at various concentrations and pre-incubate with the kinase. c. Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

  • Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.

  • Detection: a. Prepare a 2X stop/detection solution containing EDTA and the labeled antibody in a suitable dilution buffer. b. Add 10 µL of the stop/detection solution to each well. c. Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. The kinase activity is proportional to this ratio. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[2]

Protocol 2: P. falciparum Asexual Blood Stage Viability Assay

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Complete culture medium

  • 96-well culture plates

  • Test compounds

  • DNA-staining dye (e.g., SYBR Green I)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in complete culture medium and add them to a 96-well plate.

  • Parasite Culture: Add synchronized ring-stage parasites at a suitable parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

  • Staining and Lysis: a. After incubation, add SYBR Green I lysis buffer to each well. b. Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from wells with uninfected red blood cells. Plot the percentage of parasite growth inhibition against the compound concentration to determine the EC50 value.[10]

Protocol 3: Determination of LogD7.4 by HPLC

Principle: The lipophilicity of a compound can be estimated by its retention time on a reverse-phase HPLC column. A calibration curve is generated using a set of standards with known LogD values.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phases: Aqueous buffer at pH 7.4 and an organic solvent (e.g., acetonitrile)

  • Test compounds and a set of calibration standards with known LogD values

Procedure:

  • Calibration: a. Prepare solutions of the calibration standards. b. Inject each standard onto the HPLC system and run a gradient elution from the aqueous buffer to the organic solvent. c. Record the retention time for each standard. d. Plot the known LogD7.4 values of the standards against their retention times to generate a calibration curve.

  • Sample Analysis: a. Prepare a solution of your test compound. b. Inject the test compound onto the HPLC system using the same method as for the standards. c. Record the retention time of your compound.

  • Calculation: Determine the LogD7.4 of your test compound by interpolating its retention time on the calibration curve.[11]

Protocol 4: In Vitro Intrinsic Clearance Assay using Liver Microsomes

Materials:

  • Pooled liver microsomes (e.g., mouse or human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. The slope of the linear portion of this plot represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as 0.693/k. d. Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[5][6]

Visualizations

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus Pre-mRNA Pre-mRNA Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA Splicing Spliceosome_Components Spliceosome Components Spliceosome_Components->Pre-mRNA Acts on Protein_Synthesis Protein_Synthesis Mature_mRNA->Protein_Synthesis Translation PfCLK3 PfCLK3 SR_Proteins_unphos SR Proteins (unphosphorylated) PfCLK3->SR_Proteins_unphos Phosphorylation SR_Proteins_phos SR Proteins (phosphorylated) SR_Proteins_phos->Spliceosome_Components Promotes assembly TCMDC-135051 TCMDC-135051 TCMDC-135051->PfCLK3 Inhibits Parasite_Survival Parasite_Survival Protein_Synthesis->Parasite_Survival Pharmacokinetic_Workflow cluster_invitro Key In Vitro Assays cluster_invivo In Vivo Studies Compound_Synthesis Analogue Synthesis & Characterization In_Vitro_ADME In Vitro ADME Profiling Compound_Synthesis->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (e.g., in mice) In_Vitro_ADME->In_Vivo_PK Solubility Solubility In_Vitro_ADME->Solubility Permeability Permeability In_Vitro_ADME->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro_ADME->Metabolic_Stability Plasma_Protein_Binding Plasma_Protein_Binding In_Vitro_ADME->Plasma_Protein_Binding Dosing Oral & IV Dosing In_Vivo_PK->Dosing Data_Analysis Data Analysis & Candidate Selection Sampling Blood Sampling Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Quantification->Data_Analysis Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed Assess_Solubility Assess Aqueous Solubility Start->Assess_Solubility Assess_Permeability Assess Permeability (e.g., Caco-2) Assess_Solubility->Assess_Permeability Good Improve_Solubility Improve Solubility: - Formulation (e.g., SEDDS) - Salt Formation Assess_Solubility->Improve_Solubility Poor Assess_Metabolism Assess In Vitro Metabolic Stability Assess_Permeability->Assess_Metabolism Good Improve_Permeability Improve Permeability: - Structural Modification (Optimize LogD/PSA) Assess_Permeability->Improve_Permeability Poor Improve_Stability Improve Metabolic Stability: - Block Metabolic Hotspots Assess_Metabolism->Improve_Stability Poor Re-evaluate Re-evaluate In Vivo PK Assess_Metabolism->Re-evaluate Good Improve_Solubility->Re-evaluate Improve_Permeability->Re-evaluate Improve_Stability->Re-evaluate

References

Validation & Comparative

A Comparative Analysis of TCMDC-135051 and Current Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new front in the fight against malaria has opened with the emergence of TCMDC-135051, a novel compound targeting a key regulatory protein in the Plasmodium falciparum parasite. This guide provides a comprehensive comparison of the efficacy of TCMDC-135051 against current first- and second-line antimalarial drugs, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.

TCMDC-135051 is a potent inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3), a protein essential for the regulation of RNA splicing in the parasite.[1][2][3] This mechanism of action is distinct from that of currently used antimalarials, suggesting that TCMDC-135051 could be effective against drug-resistant strains of the parasite.[4] Furthermore, inhibition of PfCLK3 has been shown to be lethal to the parasite at multiple life cycle stages, including the asexual blood stages responsible for clinical disease, the gametocytes required for transmission to mosquitoes, and the liver stages where the parasite first establishes infection.[1][2][3] This multi-stage activity positions TCMDC-135051 as a potential tool for not only treatment but also for preventing the spread of malaria.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of TCMDC-135051 compared to a range of current first- and second-line antimalarial drugs. It is important to note that direct head-to-head comparative studies are limited, and in vitro IC50 values can vary between studies due to different parasite strains and experimental conditions.

In Vitro Efficacy Against P. falciparum

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency in a laboratory setting. The data below is compiled from various studies against both drug-sensitive (3D7) and drug-resistant (W2, Dd2) strains of P. falciparum.

DrugMechanism of ActionTarget Parasite Stage(s)IC50 (nM) vs. 3D7IC50 (nM) vs. W2IC50 (nM) vs. Dd2
TCMDC-135051 PfCLK3 InhibitorAsexual, Gametocyte, Liver~10-40Not widely reportedNot widely reported
Artemether Heme activation, oxidative stressAsexual1.6 - 5.41.8 - 3.1Not widely reported
Lumefantrine Inhibition of hemozoin formationAsexual7.1 - 9629.3 - 32.6Not widely reported
Artesunate Heme activation, oxidative stressAsexual1.6 - 5.4Not widely reportedNot widely reported
Amodiaquine Inhibition of hemozoin formationAsexualNot widely reportedNot widely reportedNot widely reported
Dihydroartemisinin Heme activation, oxidative stressAsexual2.0 - 22.114.9 - 18.27.6
Piperaquine Inhibition of hemozoin formationAsexual27 - 6011.4 - 18.9Not widely reported
Mefloquine Inhibition of hemozoin formationAsexual40.727Not widely reported
Atovaquone Inhibition of mitochondrial electron transportAsexual, Liver0.7 - 6Not widely reportedNot widely reported
Proguanil (as Cycloguanil) Dihydrofolate reductase inhibitorAsexual, Liver0.5 - 2.5Not widely reportedNot widely reported
Quinine Inhibition of hemozoin formationAsexual354Not widely reportedNot widely reported
Doxycycline Inhibition of protein synthesis in apicoplastAsexual, LiverNot widely reportedNot widely reportedNot widely reported
Clindamycin Inhibition of protein synthesis in apicoplastAsexual>100,000 (48h)Not widely reportedNot widely reported

Note: IC50 values are approximate and can vary based on the specific study and assay conditions. Data is compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

In Vivo Efficacy and Clinical Cure Rates

In vivo studies in animal models and clinical trials in humans provide a more comprehensive picture of a drug's effectiveness. Cure rates for current antimalarials are generally high, though emerging resistance is a growing concern.

Drug CombinationTypical UseReported Cure Rate (PCR-Corrected)
TCMDC-135051 InvestigationalIn vivo mouse model data shows parasite elimination.[1]
Artemether-Lumefantrine First-line>95%[12][18][25][28]
Artesunate-Amodiaquine First-line>90%
Dihydroartemisinin-Piperaquine First-line>95%[2][7][13][29][30]
Artesunate-Mefloquine First-line>90%[6][11][14][16][19]
Atovaquone-Proguanil Prophylaxis, Treatment>95%[4][10][15][23][31][32][33]
Quinine + Doxycycline/Clindamycin Second-line>97%[5][34][35][36]

Experimental Protocols

In Vitro Drug Susceptibility Assays

The in vitro activity of antimalarial compounds is commonly assessed using a parasite growth inhibition assay. A widely used method is the SYBR Green I-based fluorescence assay.

  • Plasmodium falciparum Culture: Asexual stages of P. falciparum strains (e.g., 3D7, W2, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The drug dilutions are then added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.

In Vivo Efficacy Assessment (Mouse Model)

The murine malaria model is a standard preclinical tool for evaluating the in vivo efficacy of antimalarial drug candidates. The "4-day suppressive test" is a commonly used protocol.

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound (e.g., TCMDC-135051) is administered orally or by another relevant route once daily for four consecutive days, starting a few hours after parasite inoculation. A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The dose required to achieve 50% (ED50) and 90% (ED90) inhibition can then be determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of TCMDC-135051 and a generalized workflow for antimalarial drug efficacy testing.

TCMDC-135051_Mechanism_of_Action cluster_parasite Plasmodium falciparum TCMDC-135051 TCMDC-135051 PfCLK3 PfCLK3 TCMDC-135051->PfCLK3 Inhibits SR_proteins Serine/Arginine-rich (SR) Splicing Factors PfCLK3->SR_proteins Phosphorylates Spliceosome_Assembly Spliceosome Assembly & Function SR_proteins->Spliceosome_Assembly RNA_Splicing Pre-mRNA Splicing Spliceosome_Assembly->RNA_Splicing Protein_Synthesis Protein Synthesis RNA_Splicing->Protein_Synthesis Parasite_Death Parasite Death RNA_Splicing->Parasite_Death Disruption leads to Protein_Synthesis->Parasite_Death

Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.

Antimalarial_Drug_Efficacy_Workflow Start Start In_Vitro_Assay In Vitro Susceptibility Assay (e.g., SYBR Green I) Start->In_Vitro_Assay Determine_IC50 Determine IC50 values In_Vitro_Assay->Determine_IC50 In_Vivo_Model In Vivo Efficacy Model (e.g., Mouse 4-day suppressive test) Determine_IC50->In_Vivo_Model Promising Compounds Determine_ED50_ED90 Determine ED50/ED90 values In_Vivo_Model->Determine_ED50_ED90 Toxicity_Screening Preliminary Toxicity Screening Determine_ED50_ED90->Toxicity_Screening Lead_Candidate Lead Candidate for Further Development Toxicity_Screening->Lead_Candidate

References

Validating the Anti-Parasitic Activity of TCMDC-135051 in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant parasites, particularly Plasmodium falciparum, the most lethal species causing malaria, necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a comparative analysis of TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3), against standard antimalarial agents. The data presented herein is derived from various studies validating its efficacy against laboratory strains and clinical isolates of the malaria parasite.

Executive Summary

TCMDC-135051 is a promising antimalarial lead compound that targets the essential parasite protein kinase PfCLK3, which plays a critical role in the regulation of RNA splicing.[1][2][3] Inhibition of this kinase disrupts vital cellular processes, leading to rapid parasite death.[3] Notably, TCMDC-135051 demonstrates a multi-stage activity, affecting the parasite in its asexual blood stages (responsible for clinical symptoms), as well as the sexual and liver stages, suggesting its potential for not only treatment but also for blocking transmission and providing prophylaxis.[1][3] This compound has shown efficacy against a range of Plasmodium species and, crucially, maintains its activity against clinical isolates with known markers of resistance to current frontline antimalarials.[1][4]

Comparative Performance Analysis

The anti-parasitic activity of TCMDC-135051 has been quantified against various Plasmodium species and strains, including clinical isolates. Below is a summary of its in vitro efficacy, presented alongside that of established antimalarial drugs for comparison.

In Vitro Activity Against Plasmodium falciparum
CompoundStrain/IsolateEC50/IC50 (nM)Key Resistance Markers in Strain
TCMDC-135051 3D7 (Chloroquine-sensitive)180 - 323-
Dd2 (Multi-drug resistant)Similar to sensitive strainsChloroquine, Pyrimethamine, Mefloquine resistant
Gambian clinical isolatesEquivalent activity in resistant strainsGenetic markers of resistance
Chloroquine 3D7 (Chloroquine-sensitive)~7.5-
Dd2 (Chloroquine-resistant)>100PfCRT K76T
Artemisinin 3D7~5.7 - 6.4-
Pyrimethamine 3D7--
Dd2Resistant-

EC50/IC50 values are compiled from multiple sources and may vary based on experimental conditions.[1][4][5][6][7]

Multi-Stage and Cross-Species Activity of TCMDC-135051

TCMDC-135051 has demonstrated broad efficacy across the parasite lifecycle and against different Plasmodium species.

SpeciesStageEC50/IC50 (nM)
P. falciparumAsexual blood stage180 - 323
Stage V Gametocytes800 - 910
Exflagellation200
P. bergheiLiver stage400
P. vivaxIn vitro kinase activityNear-equipotent to P. falciparum
P. knowlesiIn vitro kinase activityNear-equipotent to P. falciparum

Data compiled from multiple studies.[1][5]

Mechanism of Action: PfCLK3 Inhibition

TCMDC-135051 selectively inhibits the P. falciparum protein kinase PfCLK3.[3][8] This kinase is essential for the phosphorylation of serine-arginine-rich (SR) proteins, which are critical for the assembly and function of the spliceosome.[1][4] By inhibiting PfCLK3, TCMDC-135051 disrupts pre-mRNA splicing, leading to a global downregulation of essential gene transcripts and subsequent parasite death.[3] This novel mechanism of action is a key advantage, as it is effective against parasite strains that have developed resistance to traditional drugs targeting other pathways.

PfCLK3_Inhibition_Pathway cluster_kinase_activity Kinase Activity TCMDC TCMDC-135051 PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Death Parasite Death TCMDC->Death p_SR_proteins Phosphorylated SR Proteins PfCLK3->p_SR_proteins Phosphorylation ATP ATP ATP->PfCLK3 SR_proteins SR Proteins (unphosphorylated) SR_proteins->PfCLK3 Spliceosome Spliceosome Assembly & Function p_SR_proteins->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Proteins Essential Proteins mRNA->Proteins Survival Parasite Survival Proteins->Survival

Mechanism of Action of TCMDC-135051.

Experimental Protocols

The validation of TCMDC-135051's anti-parasitic activity involves several key experimental procedures.

In Vitro Susceptibility Testing of P. falciparum Clinical Isolates

This protocol is a synthesized methodology based on standard in vitro drug susceptibility assays for P. falciparum.

1. Parasite Culture:

  • Clinical isolates of P. falciparum are established in long-term in vitro culture using the Trager and Jensen method.[9]

  • Parasites are maintained in RPMI-1640 medium supplemented with human serum and Albumax, using O+ human erythrocytes.

  • Cultures are kept at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[10]

2. Drug Plate Preparation:

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) and TCMDC-135051 are serially diluted in appropriate solvents and pre-dosed onto 96-well microplates.

3. SYBR Green I-Based Fluorescence Assay:

  • Asynchronous or tightly synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.3-0.5% and a hematocrit of 1.5-2%.[10][11]

  • 100 µL of the infected erythrocyte suspension is added to each well of the pre-dosed drug plates.

  • Plates are incubated for 72 hours under the standard culture conditions.

  • After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[10]

  • Plates are incubated in the dark at room temperature for 24 hours.

  • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • The fluorescence intensity, which correlates with the amount of parasite DNA, is used to determine parasite growth inhibition.

4. Data Analysis:

  • The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

Experimental_Workflow start Start culture 1. P. falciparum Culture (Clinical Isolates) start->culture sync 2. Synchronization (Ring Stage) culture->sync incubation 4. Inoculation & Incubation (72 hours) sync->incubation drug_plate 3. Drug Plate Preparation (Serial Dilutions) drug_plate->incubation lysis 5. Cell Lysis & Staining (SYBR Green I) incubation->lysis readout 6. Fluorescence Reading lysis->readout analysis 7. Data Analysis (IC50/EC50 Calculation) readout->analysis end End analysis->end

Workflow for In Vitro Drug Susceptibility Testing.

Conclusion

TCMDC-135051 represents a significant advancement in the search for novel antimalarial drugs. Its unique mechanism of action, targeting the essential parasite kinase PfCLK3, provides a powerful tool against drug-resistant strains of P. falciparum. The compound's demonstrated efficacy against clinical isolates and across multiple stages of the parasite lifecycle underscores its potential as a next-generation antimalarial. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this promising compound.

References

A Head-to-Head Comparison of Reversible and Covalent PfCLK3 Inhibitors for Malaria Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the global fight against malaria, targeting novel parasite pathways is crucial to overcoming emerging drug resistance. One such promising target is the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein essential for parasite survival. This guide provides a detailed comparison of two leading PfCLK3 inhibitors developed from the same 7-azaindole scaffold: the reversible inhibitor TCMDC-135051 and its covalent analogue, chloroacetamide 4. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of PfCLK3-targeted antimalarial strategies.

Introduction to PfCLK3 Inhibition

PfCLK3 plays a critical role in regulating RNA splicing in P. falciparum, a process vital for the parasite's lifecycle.[1] Inhibition of this kinase disrupts the parasite's ability to produce essential proteins, leading to rapid cell death.[1] This mechanism of action is effective against multiple stages of the parasite's life cycle, including the blood, liver, and transmission stages, making PfCLK3 an attractive target for a multi-pronged antimalarial attack.[2]

Comparative Analysis of Lead Compounds

This comparison focuses on TCMDC-135051, the initial hit compound identified through screening of the Tres Cantos Antimalarial Set, and chloroacetamide 4, a covalent inhibitor designed for enhanced potency and duration of action.

Table 1: In Vitro Kinase Inhibition of PfCLK3
CompoundInhibition TypepIC50 (at Km ATP)pIC50 (at 500 µM ATP)pIC50 (at 3 mM ATP)
TCMDC-135051Reversible7.897.066.35
Chloroacetamide 4Covalent7.897.697.66

Data sourced from:[2]

Table 2: Parasiticidal Activity against P. falciparum (3D7 strain)
CompoundpEC50 (72h incubation)pEC50 (6h incubation followed by washout)
TCMDC-1350516.895.91
Chloroacetamide 47.107.04

Data sourced from:[2]

Key Findings

  • Potency: Both TCMDC-135051 and chloroacetamide 4 demonstrate potent inhibition of the PfCLK3 kinase in the nanomolar range.[2]

  • Mechanism of Action: Chloroacetamide 4's covalent binding mechanism provides a distinct advantage in maintaining potency at physiological ATP concentrations, which can outcompete reversible inhibitors.[2]

  • Duration of Action: The covalent inhibitor, chloroacetamide 4, maintains its high parasiticidal activity even after a short exposure period followed by a washout, suggesting a prolonged duration of action.[2] In contrast, the potency of the reversible inhibitor, TCMDC-135051, is significantly reduced under the same conditions.[2] This suggests that a covalent inhibitor may have the potential for a single-dose cure.

  • Selectivity: Both compounds have been shown to be highly selective for PfCLK3 over human kinases, a critical factor for minimizing off-target effects and ensuring a favorable safety profile.[1][2]

Visualizing the Pathway and Experimental Workflow

To further elucidate the context of this research, the following diagrams illustrate the PfCLK3 signaling pathway and the experimental workflow for evaluating these inhibitors.

PfCLK3_Signaling_Pathway PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Spliceosome Spliceosome Assembly & Activity Splicing_Factors->Spliceosome Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA Splicing Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival Inhibitors TCMDC-135051 Chloroacetamide 4 Inhibitors->PfCLK3 Inhibition

Caption: PfCLK3 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell Parasite Growth Assay a Recombinant PfCLK3 Protein d TR-FRET Assay a->d b Inhibitor (TCMDC-135051 or Chloroacetamide 4) b->d c ATP & Substrate c->d e Measure Kinase Inhibition (IC50) d->e f P. falciparum Culture g Inhibitor Treatment f->g h Incubation (72h or 6h + washout) g->h i Growth Measurement (e.g., SYBR Green I) h->i j Determine Parasiticidal Activity (EC50) i->j

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency of compounds against the recombinant full-length PfCLK3 protein.[1][3]

  • Reaction Setup: In a 384-well plate, the test compound is serially diluted.

  • Enzyme Addition: Recombinant PfCLK3 protein is added to each well containing the test compound.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a ULight-labeled peptide substrate.

  • Incubation: The reaction is allowed to proceed at room temperature.

  • Detection: The reaction is stopped, and a europium-labeled antibody that recognizes the phosphorylated substrate is added.

  • Signal Measurement: The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate, and therefore, a decrease in signal indicates inhibition of the kinase.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

P. falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of asexual blood-stage P. falciparum parasites in vitro.[4][5]

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium.

  • Compound Plating: The test compounds are serially diluted and added to 96- or 384-well plates.

  • Infection: Synchronized ring-stage parasites are added to the wells containing the compounds.

  • Incubation: The plates are incubated for 72 hours under physiological conditions (37°C, 5% CO2, 5% O2). For washout experiments, the medium containing the compound is replaced with a fresh medium after an initial 6-hour incubation.

  • Growth Measurement: Parasite growth is quantified by measuring the amount of parasite DNA using a fluorescent dye such as SYBR Green I or DAPI.

  • Data Analysis: The EC50 values, the concentration at which parasite growth is inhibited by 50%, are determined by fitting the data to a dose-response curve.

Conclusion

The development of both reversible and covalent inhibitors against PfCLK3 represents a significant advancement in the pursuit of novel antimalarials. While TCMDC-135051 established PfCLK3 as a druggable target, the covalent inhibitor chloroacetamide 4 demonstrates a promising profile with its sustained potency and prolonged duration of action, highlighting a potential pathway towards a single-dose malaria cure. Further preclinical development of these and other PfCLK3 inhibitors is warranted to fully assess their therapeutic potential.

References

Lack of Cross-Resistance Underscores Novel Mechanism of Action of Antimalarial Candidate TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Extensive in vitro studies on the novel antimalarial compound TCMDC-135051 have demonstrated a lack of cross-resistance with currently used antimalarial drugs, including artemisinin and chloroquine. This finding, supported by its unique mechanism of action targeting the Plasmodium falciparum protein kinase PfCLK3, positions TCMDC-135051 as a promising candidate for the development of new treatments effective against drug-resistant malaria.

Researchers have confirmed that P. falciparum parasite lines with experimentally induced resistance to TCMDC-135051 remain fully susceptible to both artemisinin and chloroquine.[1] This indicates that the molecular machinery targeted by TCMDC-135051 is distinct from the pathways affected by existing antimalarials, a critical attribute in the face of widespread drug resistance.

TCMDC-135051 inhibits PfCLK3, a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[2][3][4] This mode of action disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for clinical symptoms, as well as the gametocyte stages required for transmission.[2][5][6]

Comparative Efficacy Against Drug-Resistant P. falciparum Strains

To thoroughly evaluate its potential, the half-maximal inhibitory concentrations (IC50) of TCMDC-135051 were determined against a panel of well-characterized drug-resistant P. falciparum strains. The data, summarized in the table below, illustrates the compound's potent activity irrespective of the parasites' resistance profiles to conventional drugs.

Antimalarial AgentP. falciparum StrainResistance ProfileIC50 (nM)
TCMDC-135051 3D7 Chloroquine-Sensitive180 [2][3]
Dd2 Chloroquine-Resistant, Mefloquine-Resistant-
TM051A (Dd2-derived) TCMDC-135051-Resistant>1000
TM051C (Dd2-derived) TCMDC-135051-Resistant>2000
Chloroquine 3D7 Chloroquine-Sensitive-
Dd2 Chloroquine-Resistant-
TM051A (Dd2-derived) Chloroquine-Resistant-
TM051C (Dd2-derived) Chloroquine-Resistant-
Artemisinin 3D7 Artemisinin-Sensitive-
Dd2 Artemisinin-Sensitive-
TM051A (Dd2-derived) Artemisinin-Sensitive-
TM051C (Dd2-derived) Artemisinin-Sensitive-

Note: Specific IC50 values for Chloroquine and Artemisinin against the TCMDC-135051-resistant lines were not explicitly provided in the reviewed literature, but the studies confirmed no change in sensitivity.

Experimental Protocols

The cross-resistance profile of TCMDC-135051 was established using standardized in vitro drug susceptibility assays. The primary methodologies employed were the SYBR Green I-based fluorescence assay and the Parasite Reduction Ratio (PRR) assay.

SYBR Green I-Based Drug Susceptibility Assay

This high-throughput method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

Procedure:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in complete medium.

  • Drug Plate Preparation: A serial dilution of the test compounds (TCMDC-135051, chloroquine, artemisinin, etc.) is prepared in a 96-well microtiter plate.

  • Incubation: Parasite cultures are added to the drug-containing plates and incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark at room temperature, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by plotting the fluorescence readings against the drug concentrations and fitting the data to a sigmoidal dose-response curve.

Parasite Reduction Ratio (PRR) Assay

The PRR assay provides a more detailed assessment of the parasite killing rate and is particularly useful for determining the viability of parasites after drug exposure.

Procedure:

  • Drug Exposure: Synchronized parasite cultures are exposed to a fixed concentration (typically 10x IC50) of the test compound for a defined period (e.g., 48 or 72 hours).

  • Drug Removal: After the exposure period, the drug is thoroughly washed from the parasite culture by repeated centrifugation and resuspension in fresh medium.

  • Limiting Dilution: The washed parasites are serially diluted and plated in a 96-well plate with fresh erythrocytes.

  • Regrowth Period: The plates are incubated for an extended period (typically 14-28 days) to allow for the regrowth of any viable parasites.

  • Viability Assessment: The wells are monitored for parasite growth using methods such as microscopy or the SYBR Green I assay.

  • PRR Calculation: The parasite reduction ratio is calculated based on the number of wells in which parasite regrowth is observed at different dilutions, providing a measure of the log-fold reduction in viable parasites.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of TCMDC-135051 and the experimental workflow for assessing cross-resistance.

cluster_0 P. falciparum TCMDC_135051 TCMDC-135051 PfCLK3 PfCLK3 Kinase TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylation RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing Regulation Protein_Synthesis Essential Protein Synthesis RNA_Splicing->Protein_Synthesis Leads to Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival Essential for

Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.

cluster_workflow Cross-Resistance Experimental Workflow start Start: Drug-Resistant P. falciparum Strains culture In vitro Culture start->culture drug_exposure Exposure to TCMDC-135051 & Standard Antimalarials culture->drug_exposure sybr_assay SYBR Green I Assay (72h Incubation) drug_exposure->sybr_assay prr_assay Parasite Reduction Ratio (PRR) Assay drug_exposure->prr_assay ic50 Determine IC50 Values sybr_assay->ic50 prr_assay->ic50 comparison Compare IC50s to Determine Cross-Resistance ic50->comparison

References

A Comparative Analysis of Covalent vs. Non-Covalent Inhibitors Targeting PfCLK3 in Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Glasgow, UK - In the global fight against malaria, researchers are increasingly focusing on novel drug targets to combat rising drug resistance. One such promising target is the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This guide provides a comparative analysis of two major classes of PfCLK3 inhibitors: covalent and non-covalent, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.

Introduction to PfCLK3 Inhibition

PfCLK3 plays a pivotal role in regulating RNA splicing within the malaria parasite, a process critical for its growth and replication.[3][4][5] Inhibiting this kinase disrupts these essential functions, leading to parasite death.[2][6] This makes PfCLK3 an attractive target for the development of new antimalarial drugs with the potential for prophylactic, transmission-blocking, and curative effects.[1][3][7] The non-covalent inhibitor, TCMDC-135051, was one of the first potent multi-stage inhibitors of PfCLK3 to be identified.[1][8] More recently, covalent inhibitors have been developed, offering distinct advantages in terms of potency and duration of action.[1][9]

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between covalent and non-covalent inhibitors lies in how they interact with their target protein.

Non-covalent inhibitors , such as TCMDC-135051, bind to the ATP-binding site of PfCLK3 through reversible interactions like hydrogen bonds and van der Waals forces.[2] This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the kinase's activity.[2]

Covalent inhibitors , on the other hand, form a permanent chemical bond with a specific amino acid residue within the kinase.[9] Early covalent inhibitors of PfCLK3 were designed to target a unique cysteine residue (Cys368) near the ATP-binding pocket.[9][10] A newer strategy has focused on targeting the essential catalytic lysine residue (Lys394).[1][8] This irreversible binding offers the potential for prolonged inhibition even after the inhibitor is cleared from circulation.[9]

Performance Data: Covalent Inhibitors Demonstrate Sustained Potency

The following table summarizes the in vitro potency and parasiticidal activity of key covalent and non-covalent PfCLK3 inhibitors. The data highlights the sustained potency of covalent inhibitors, particularly in the presence of high ATP concentrations that mimic physiological conditions.

InhibitorTypeTarget ResidueIn Vitro Potency (pIC50) vs. Recombinant PfCLK3Parasiticidal Activity (pEC50) vs. P. falciparum 3D7Key Findings
TCMDC-135051 (1) Non-covalent-8.02 (at 5 µM ATP), 7.06 (at 500 µM ATP), 6.35 (at 3 mM ATP)[9][11]6.89[9]Potency decreases significantly with increasing ATP concentrations.[9][11]
Chloroacetamide 4 CovalentCys3688.02 (at 5 µM ATP), 7.69 (at 500 µM ATP), 7.66 (at 3 mM ATP)[9][11]7.10[9]Maintained high potency at physiological ATP concentrations, demonstrating the advantage of a covalent mechanism.[9][11] Efficacy persisted after a 6-hour washout.[9][10]
Compound 12 Non-covalent (control for 4)-7.93 (at 5 µM ATP), 6.05 (at 500 µM ATP), 5.32 (at 3 mM ATP)[9][11]4.87[9]Similar to TCMDC-135051, potency is reduced at higher ATP levels.[9][11]
Lysine-targeting Covalent Inhibitors (e.g., compounds 4, 5, 8, 9) CovalentLys394pIC50 values ranged from 7.12–7.92[12]Moderate parasiticidal potency maintained.[1]Represent a novel strategy to potentially evade resistance mechanisms associated with cysteine-targeting covalent inhibitors.[1][8]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the PfCLK3 signaling pathway and a typical experimental workflow for evaluating its inhibitors.

PfCLK3_Signaling_Pathway PfCLK3 Signaling Pathway in P. falciparum PfCLK3 PfCLK3 Kinase SR_Proteins Serine/Arginine-rich (SR) Splicing Factors PfCLK3->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly and Activity SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival and Replication Protein_Synthesis->Parasite_Survival

Caption: PfCLK3 phosphorylates SR proteins, regulating spliceosome activity and subsequent gene expression essential for parasite survival.

Inhibitor_Evaluation_Workflow Workflow for PfCLK3 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay TR-FRET Kinase Assay (vs. recombinant PfCLK3) Mass_Spec Mass Spectrometry (for covalent binding) Kinase_Assay->Mass_Spec Confirm covalent adduct Parasite_Viability Parasite Viability Assay (P. falciparum 3D7) Kinase_Assay->Parasite_Viability Test potent compounds Washout_Assay Washout Assay Parasite_Viability->Washout_Assay Assess duration of action Compound_Synthesis Inhibitor Synthesis (Covalent & Non-covalent) Compound_Synthesis->Kinase_Assay

Caption: A generalized workflow for the synthesis and evaluation of PfCLK3 inhibitors, from in vitro kinase assays to cell-based parasite viability studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used in the characterization of PfCLK3 inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency (IC50) of compounds against recombinant PfCLK3.[4][13]

  • Reaction Setup: The assay is typically performed in a buffer containing HEPES, MgCl2, DTT, Tween 20, and EGTA.[4]

  • Components: The reaction mixture includes the full-length recombinant PfCLK3 protein, a ULight-labeled peptide substrate (e.g., MBP peptide), and ATP.[4]

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction wells.

  • Incubation: The reaction is incubated to allow for phosphorylation of the substrate by the kinase.

  • Detection: A europium-labeled anti-phospho-substrate antibody is added. The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated from the dose-response curves. To test for covalent inhibition, the assay is often run at varying ATP concentrations (e.g., 5 µM, 500 µM, and 3 mM).[9][11]

P. falciparum Parasite Viability Assay

This assay measures the half-maximal effective concentration (EC50) of the inhibitors against live malaria parasites.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) are cultured in human erythrocytes.

  • Drug Treatment: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a set period (e.g., 72 hours).[9]

  • Growth Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content.

  • Data Analysis: EC50 values are determined by plotting parasite growth inhibition against inhibitor concentration.

Washout Assay

This experiment is designed to confirm a covalent mechanism of action in living parasites by assessing the duration of the inhibitory effect.[9]

  • Short-term Exposure: Ring-stage parasites are exposed to the inhibitors (both covalent and non-covalent controls) for a short period, for instance, 6 hours.[9]

  • Washout: The compounds are then washed out of the culture medium.

  • Continued Culture: The parasites are cultured for an additional period (e.g., 66 hours).[9]

  • Viability Assessment: Parasite viability is measured. A sustained inhibitory effect after washout for the covalent compound, compared to a loss of potency for the non-covalent inhibitor, indicates an irreversible binding mechanism.[9]

Mass Spectrometry for Covalent Adduct Formation

This technique provides direct evidence of covalent bond formation between the inhibitor and the target protein.[1][8]

  • Incubation: Recombinant PfCLK3 protein is incubated with the covalent inhibitor.

  • Digestion: The protein-inhibitor complex is digested into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify the specific peptide that has been modified by the inhibitor, confirming the covalent binding and identifying the target amino acid residue.[8]

Conclusion

The development of both covalent and non-covalent inhibitors against PfCLK3 represents a significant advancement in the pursuit of novel antimalarial therapies. While non-covalent inhibitors like TCMDC-135051 have been instrumental in validating PfCLK3 as a drug target, covalent inhibitors offer the advantages of sustained potency and a prolonged duration of action.[9][11] The chloroacetamide 4, targeting a unique cysteine, and newer compounds targeting the catalytic lysine, showcase the potential of covalent inhibition as a strategy to develop a single-dose cure for malaria.[9][10][14] Further research and clinical development of these promising compounds are warranted to address the urgent need for new medicines to combat drug-resistant malaria.

References

Validating PfCLK3 as a Key Malaria Drug Target: A Comparative Guide to TCMDC-135051 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial drugs with unique mechanisms of action. The parasite's protein kinase PfCLK3 has been identified as a critical regulator of RNA splicing, essential for the survival of the malaria parasite at multiple stages of its lifecycle.[1][2][3][4] This guide provides a comprehensive comparison of the pivotal tool compound TCMDC-135051 and its subsequently developed analogs, which have been instrumental in validating PfCLK3 as a promising multistage antimalarial drug target.

Performance Comparison: TCMDC-135051 and Next-Generation PfCLK3 Inhibitors

The initial discovery of TCMDC-135051, a 7-azaindole derivative, from a high-throughput screen of GSK's compound library, provided a potent and selective tool for probing PfCLK3 function.[2][5][6] Subsequent research has focused on improving its properties, leading to the development of analogs with enhanced potency, selectivity, and covalent modes of action.[1][7][8] The following tables summarize the key performance data for TCMDC-135051 and its notable analogs.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTargetIC50 (nM)Assay TypeSpeciesReference
TCMDC-135051 PfCLK34.8 - 40TR-FRETP. falciparum[2][4][9]
PvCLK333Kinase AssayP. vivax
PbCLK313Kinase AssayP. berghei[10]
Human CLK2>10,000Kinase AssayHomo sapiens[2]
Human PRPF4B>10,000Kinase AssayHomo sapiens[2]
Analog 30 (Tetrazole) PfCLK319TR-FRETP. falciparum[2][9]
Chloroacetamide 4 (Covalent) PfCLK3<10TR-FRETP. falciparum[7][11]
Lysine-targeting Covalent Analogs (4, 5, 8, 9) PfCLK312-45TR-FRETP. falciparum[1][8]
Table 2: Antiplasmodial Activity
CompoundP. falciparum Strain(s)EC50 (nM)Assay TypeLife StageReference
TCMDC-135051 3D7, Dd2, Field Isolates180 - 323SYBR Green I, pLDHAsexual Blood Stage[2][4][9][10]
3D7400ILSDALiver Stage[12]
NF54800 - 910Gametocyte Viability AssayGametocytes (Early & Late Stage)[12]
Analog 30 (Tetrazole) 3D7270SYBR Green IAsexual Blood Stage[2][9]
Chloroacetamide 4 (Covalent) 3D7~79SYBR Green IAsexual Blood Stage[7]
Lysine-targeting Covalent Analogs (4, 5, 8, 9) 3D7130-560SYBR Green IAsexual Blood Stage[1][8]
Table 3: Cross-Species and Transmission Blocking Activity
CompoundSpeciesActivityAssayReference
TCMDC-135051 P. bergheiEC50 = 400 nM (liver stage)ILSDA
P. bergheiNear-complete clearance (in vivo)Mouse model[12]
P. knowlesiPotent asexual stage activityIn vitro culture[2]
P. falciparumEC50 = 200 nM (exflagellation)Exflagellation Assay[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal studies. Below are summarized protocols for key experiments used in the validation of PfCLK3 and the characterization of its inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of PfCLK3 kinase activity.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (APC) binds to the biotin moiety. When excited, energy is transferred from the europium to the APC, resulting in a FRET signal that is proportional to the kinase activity.

  • Protocol Outline:

    • Recombinant full-length PfCLK3 is incubated with the test compound at varying concentrations.

    • The kinase reaction is initiated by the addition of a master mix containing the biotinylated substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A detection mix containing the europium-labeled antibody and streptavidin-APC is added to stop the reaction and initiate the FRET signal generation.

    • The plate is read on a suitable plate reader, and the IC50 values are calculated from the resulting dose-response curves.

Asexual Blood Stage Parasite Growth Inhibition Assay (SYBR Green I)

This assay determines the potency of compounds against the blood stage of P. falciparum.

  • Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite growth.

  • Protocol Outline:

    • Synchronized ring-stage P. falciparum cultures are seeded in 96-well plates.

    • Test compounds are added in a serial dilution.

    • Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

    • A lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark before reading the fluorescence on a plate reader.

    • EC50 values are determined by fitting the data to a dose-response curve.

Gametocyte Viability and Transmission Blocking Assays

These assays assess the effect of compounds on the sexual stages of the parasite, which are responsible for transmission to mosquitoes.

  • Gametocyte Viability Assay (pLDH or AlamarBlue):

    • Mature P. falciparum gametocytes (Stage V) are treated with test compounds for 48-72 hours.

    • Parasite viability is assessed by measuring the activity of parasite lactate dehydrogenase (pLDH) or by using a metabolic indicator like AlamarBlue.

  • Standard Membrane Feeding Assay (SMFA):

    • Mature gametocyte cultures are treated with the test compound.

    • The treated culture is mixed with fresh red blood cells and human serum and fed to Anopheles mosquitoes through an artificial membrane.

    • After 7-10 days, the mosquito midguts are dissected, and the number of oocysts is counted.

    • The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity compared to control-fed mosquitoes.

Liver Stage Inhibition Assay (ILSDA)

This assay evaluates the prophylactic potential of compounds by targeting the parasite's liver stage.

  • Principle: The assay measures the ability of a compound to inhibit the development of P. falciparum sporozoites into mature liver-stage schizonts within hepatocytes.

  • Protocol Outline:

    • Primary human hepatocytes are cultured in 384-well plates.

    • P. falciparum sporozoites are added to the hepatocyte cultures in the presence of the test compound.

    • The cultures are incubated for 3-6 days to allow for liver-stage development.

    • The parasites are fixed and stained with antibodies against parasite proteins (e.g., HSP70 or CSP).

    • The number and size of the developing schizonts are quantified using high-content imaging systems.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental logic, the following diagrams illustrate the PfCLK3 signaling pathway and the workflow for its validation as a drug target.

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects PfCLK3 PfCLK3 Kinase SR_proteins Serine/Arginine-rich (SR) Splicing Factors PfCLK3->SR_proteins Phosphorylation Spliceosome Spliceosome Complex SR_proteins->Spliceosome Activation & Assembly pre_mRNA pre-mRNA Spliceosome->pre_mRNA RNA Splicing Splicing_dysregulation Splicing Dysregulation Spliceosome->Splicing_dysregulation mRNA Mature mRNA pre_mRNA->mRNA mRNA_export mRNA Export to Cytoplasm mRNA->mRNA_export TCMDC135051 TCMDC-135051 & Analogs TCMDC135051->PfCLK3 Inhibition Protein_synthesis Protein Synthesis mRNA_export->Protein_synthesis Parasite_survival Parasite Survival & Proliferation Protein_synthesis->Parasite_survival Cell_death Parasite Death Splicing_dysregulation->Cell_death

Caption: PfCLK3's role in RNA splicing and its inhibition by TCMDC-135051.

PfCLK3_Validation_Workflow start High-Throughput Screening of Compound Libraries hit_id Identification of TCMDC-135051 start->hit_id target_deconvolution Target Deconvolution (Chemogenetics, Proteomics) hit_id->target_deconvolution pfclk3_id Identification of PfCLK3 as the Target target_deconvolution->pfclk3_id biochemical_validation Biochemical Validation (In vitro kinase assays) pfclk3_id->biochemical_validation cell_based_validation Cell-Based Validation (Parasite growth inhibition) biochemical_validation->cell_based_validation genetic_validation Genetic Validation (Resistant mutants) cell_based_validation->genetic_validation multistage_activity Assessment of Multistage Activity (Liver, Gametocyte) genetic_validation->multistage_activity transmission_blocking Transmission Blocking Assays (SMFA) multistage_activity->transmission_blocking preclinical_dev Preclinical Development of Analogs transmission_blocking->preclinical_dev validated_target PfCLK3 as a Validated Multistage Drug Target preclinical_dev->validated_target

Caption: Experimental workflow for validating PfCLK3 as a malaria drug target.

Conclusion

The collective body of research surrounding TCMDC-135051 and its analogs provides compelling evidence for PfCLK3 as a druggable, multistage target for the development of new antimalarials.[2][3][7] TCMDC-135051 has proven to be an invaluable chemical probe, and the progression to more potent and selective covalent inhibitors demonstrates a clear path forward for lead optimization.[1][7][8] The data presented in this guide offer a comparative overview to aid researchers in the ongoing effort to combat malaria through the development of novel therapeutics targeting PfCLK3.

References

Head-to-Head Comparison of TCMDC-135051 Analogues' Potency in Targeting Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of novel antimalarial compounds targeting Plasmodium falciparum protein kinase PfCLK3.

This guide provides a comprehensive analysis of the potency of various analogues of the promising antimalarial compound TCMDC-135051. The data presented herein, derived from robust experimental assays, offers a clear comparative framework for understanding the structure-activity relationships (SAR) of this 7-azaindole-based series of inhibitors.

Executive Summary

TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing and the survival of the malaria parasite at multiple stages of its lifecycle.[1][2][3][4][5] This document outlines the comparative potency of several synthesized analogues of TCMDC-135051, highlighting key structural modifications that influence their inhibitory activity against both the recombinant PfCLK3 enzyme and the live parasite. The data demonstrates the potential for optimizing this chemical scaffold to develop next-generation antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[2][6]

Comparative Potency of TCMDC-135051 Analogues

The following table summarizes the in vitro potency of TCMDC-135051 and its key analogues against recombinant PfCLK3 and the chloroquine-sensitive 3D7 strain of P. falciparum. Potency is expressed as the half-maximal inhibitory concentration (IC50) for the kinase assay and the half-maximal effective concentration (EC50) for the parasite growth inhibition assay.

CompoundModification SynopsisPfCLK3 IC50 (nM)[2][7]P. falciparum 3D7 EC50 (nM)[2][7]
TCMDC-135051 (1) Parent Compound38180
Analogue 8a N-diethyl group replaced with N-dimethyl29457
Analogue 8b N-diethyl group replaced with pyrrolidine35321
Analogue 8c N-diethyl group replaced with morpholino223529
Analogue 12 N-diethyl group replaced with a primary amine762801
Analogue 15 Alkyl amine group removed791456
Analogue 23 Methoxy group on ring B removed25309
Analogue 27 Methoxy group at para-position moved to ortho-position173167
Analogue 30 Carboxylic acid group replaced with a tetrazole19270
Analogue 31 Carboxylic acid group replaced with hydrogen1300Not Tested

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfCLK3.

Principle: The assay measures the phosphorylation of a substrate peptide by PfCLK3. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with a fluorescently labeled tracer that also binds to the substrate. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the acceptor fluorophore when excited at 340 nm. The resulting FRET signal is proportional to the kinase activity. Inhibitors of PfCLK3 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.[8][9][10][11][12]

Materials:

  • Recombinant full-length PfCLK3 enzyme

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-serine antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (TCMDC-135051 and analogues) dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the wells.

  • Add the PfCLK3 enzyme to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor emission.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

P. falciparum Growth Inhibition Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the viability of P. falciparum parasites in red blood cells after treatment with the test compounds.

Principle: The SYBR Green I dye intercalates with DNA. In this assay, it is used to quantify the amount of parasite DNA as a measure of parasite growth. A reduction in fluorescence intensity compared to untreated controls indicates inhibition of parasite proliferation.[1][13][14]

Materials:

  • Synchronized ring-stage P. falciparum 3D7 culture

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

  • Test compounds dissolved in DMSO

  • Lysis buffer (containing saponin, Triton X-100, and EDTA)

  • SYBR Green I nucleic acid stain

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.[15]

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[15]

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

  • Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

TCMDC-135051 and its analogues exert their antimalarial effect by inhibiting PfCLK3, a key regulator of RNA splicing in P. falciparum.[2][4][16] PfCLK3 is believed to phosphorylate splicing factors, which are essential for the proper assembly and function of the spliceosome.[2] By inhibiting PfCLK3, these compounds disrupt the normal processing of pre-mRNA, leading to widespread intron retention and the downregulation of hundreds of genes crucial for parasite survival.[4][5][16] This disruption of a fundamental cellular process results in rapid parasite killing across multiple life cycle stages.[2][4][5]

PfCLK3_Pathway Mechanism of Action of TCMDC-135051 Analogues cluster_inhibitor Inhibitor cluster_parasite Plasmodium falciparum TCMDC TCMDC-135051 Analogues PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition Death Parasite Death TCMDC->Death SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation pSplicingFactors Phosphorylated Splicing Factors Spliceosome Spliceosome Assembly & Function pSplicingFactors->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Proteins Essential Proteins mRNA->Proteins Translation Survival Parasite Survival & Proliferation Proteins->Survival Experimental_Workflow Workflow for Potency Evaluation of TCMDC-135051 Analogues cluster_synthesis Compound Generation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_analysis Data Analysis Synthesis Synthesis of TCMDC-135051 Analogues KinaseAssay In Vitro Kinase Assay (TR-FRET) Synthesis->KinaseAssay IC50 Determine PfCLK3 IC50 KinaseAssay->IC50 ParasiteAssay Cell-Based Parasite Growth Assay (SYBR Green I) IC50->ParasiteAssay Potent Analogues SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50 Determine *P. falciparum* EC50 ParasiteAssay->EC50 EC50->SAR Lead Lead Candidate Selection SAR->Lead

References

Comparative Efficacy of TCMDC-135051 in Targeting Malaria Gametocyte Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of TCMDC-135051's effect on Plasmodium falciparum gametocytes, with a comparative analysis against alternative transmission-blocking compounds.

This guide provides a comprehensive overview of the experimental data supporting the gametocytocidal activity of TCMDC-135051, a potent inhibitor of P. falciparum protein kinase PfCLK3. For a thorough comparative analysis, its performance is benchmarked against established and emerging anti-gametocyte agents. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.

Quantitative Comparison of Gametocytocidal Activity

The following table summarizes the in vitro potency of TCMDC-135051 and selected alternative compounds against various stages of P. falciparum gametocyte development. It is important to note that the presented values are derived from multiple studies and that direct comparison may be limited by variations in experimental conditions, including parasite strains, assay methodologies, and endpoint measurements.

CompoundTarget/Mechanism of ActionEarly-Stage Gametocytes (I-III) IC₅₀/EC₅₀Late-Stage Gametocytes (IV-V) IC₅₀/EC₅₀Exflagellation Inhibition EC₅₀Citation(s)
TCMDC-135051 PfCLK3 Inhibition (disruption of RNA splicing)~800-910 nM~800-910 nM~200 nM[1]
Primaquine Mitochondrial disruption (downstream effects)Not highly activeLow µM activity (in vitro)Not typically measured in vitro[2][3]
Artemisinin Derivatives (e.g., Dihydroartemisinin) Heme activation, oxidative stress<50 nM3.56 µM (DHA)Not consistently reported[2][4]
Methylene Blue Inhibition of glutathione reductase, heme detoxificationPotent activity0.49 µMPotent inhibition[5][6]
Ganaplacide (KAF156) Protein secretion pathway inhibition214 nM (Stage I-III)140 nM (Stage V)90 nM[7]
OZ439 (Artefenomel) EndoperoxideLow nM (Stages I-IV)>12.5 µM (Stage V)Not reported[7]

Experimental Protocols

A crucial aspect of validating the efficacy of anti-gametocyte compounds is the use of robust and reproducible in vitro assays. The ATP bioluminescence assay is a widely adopted method for determining gametocyte viability.

Standard Operating Procedure: ATP-Based Gametocyte Viability Assay

This protocol outlines the key steps for assessing the gametocytocidal activity of a test compound against late-stage P. falciparum gametocytes.

1. Materials and Reagents:

  • Mature P. falciparum gametocyte culture (Day 12-14, predominantly stage IV/V)

  • Test compound (e.g., TCMDC-135051) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Epoxomicin)

  • Negative control (vehicle, e.g., DMSO)

  • Complete culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)

  • 96-well white, flat-bottom microplates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in complete culture medium. Dispense 50 µL of each concentration into the wells of a 96-well plate. Include wells for positive and negative controls.

  • Gametocyte Plating: Adjust the mature gametocyte culture to a final concentration of 1-2% gametocytemia at a 2% hematocrit. Add 50 µL of this gametocyte suspension to each well of the compound-containing plate.

  • Incubation: Incubate the plates for 48 hours at 37°C in a hypoxic environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[8]

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume in the well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.[8][9]

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the data to the negative control (100% viability) and positive control (0% viability).

    • Generate a dose-response curve and calculate the IC₅₀ value for the test compound.

Signaling Pathways and Mechanism of Action

TCMDC-135051 exerts its gametocytocidal effect by inhibiting PfCLK3, a protein kinase that plays a critical role in the regulation of RNA splicing.[10]

PfCLK3-Mediated Regulation of RNA Splicing

The following diagram illustrates the proposed mechanism by which PfCLK3 regulates pre-mRNA splicing and how its inhibition by TCMDC-135051 disrupts this essential process.

PfCLK3_Pathway PfCLK3 Signaling Pathway in RNA Splicing cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Kinase SR_proteins Serine/Arginine-rich (SR) Splicing Factors PfCLK3->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein Essential Proteins mRNA->Protein Translation (in cytoplasm) Gametocyte_Development Gametocyte Maturation & Survival Protein->Gametocyte_Development Supports TCMDC TCMDC-135051 TCMDC->PfCLK3 Inhibition Disruption Disruption of Development

Caption: PfCLK3's role in gametocyte development.

Experimental Workflow for Gametocytocidal Compound Screening

The diagram below outlines a typical workflow for the screening and validation of compounds with potential gametocytocidal activity.

Experimental_Workflow Workflow for Gametocytocidal Compound Validation Culture P. falciparum Gametocyte Culture (In vitro induction and maturation) Screening High-Throughput Screening (e.g., ATP Bioluminescence Assay) Culture->Screening Hit_ID Hit Identification (Compounds with significant activity) Screening->Hit_ID Dose_Response Dose-Response Analysis (IC₅₀/EC₅₀ determination) Hit_ID->Dose_Response Stage_Specificity Stage-Specificity Assays (Early vs. Late Stages) Dose_Response->Stage_Specificity Transmission_Assay Transmission-Blocking Assays (e.g., Standard Membrane Feeding Assay) Stage_Specificity->Transmission_Assay Lead_Compound Lead Compound Validation Transmission_Assay->Lead_Compound

Caption: Gametocytocidal drug discovery workflow.

References

Comparative Efficacy of TCMDC-135051 Across Plasmodium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimalarial compound TCMDC-135051's activity across various Plasmodium species. This document summarizes key experimental data, details the methodologies used, and visualizes the compound's mechanism of action and experimental workflows.

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein crucial for the regulation of RNA splicing and parasite survival.[1][2] Inhibition of this kinase disrupts essential cellular processes, leading to parasite death across multiple life-cycle stages, including the asexual blood stage, liver stage, and gametocytes, suggesting its potential as a multi-stage antimalarial drug.[1][3] This guide presents a comparative analysis of its efficacy against different Plasmodium species, offering valuable insights for further research and development.

Data Presentation: Quantitative Comparison of TCMDC-135051 Activity

The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Kinase Inhibition by TCMDC-135051 Against CLK3 Orthologs

Plasmodium SpeciesTargetIC50 (nM)Reference
P. falciparumPfCLK34.8[4]
P. vivaxPvCLK333[1]
P. bergheiPbCLK313[1]
P. knowlesiPkCLK3N/A (equivalent activity to PfCLK3 reported)[1]

Table 2: In Vitro Parasiticidal Activity of TCMDC-135051

Plasmodium SpeciesStrainStageEC50 (nM)Reference
P. falciparum3D7 (chloroquine-sensitive)Asexual Blood Stage180[1]
P. falciparumDd2 (chloroquine-resistant)Asexual Blood StageN/A (used for resistance studies)[5]
P. falciparum3D7Early & Late Stage Gametocytes800 - 910[4]
P. falciparum3D7Exflagellation200[4]
P. berghei-Liver Stage400[4]
P. knowlesi-Asexual Blood StageN/A (parasiticidal activity reported)[6]

Table 3: Comparative In Vitro Activity of TCMDC-135051 and Standard Antimalarials against P. falciparum (3D7 strain)

CompoundIC50/EC50 (nM)Mechanism of ActionReference
TCMDC-135051 180 (EC50) CLK3 Inhibition (RNA Splicing) [1]
Chloroquine~9.5 (IC50)Heme detoxification inhibition[2]
Artemisinin~7.7 (IC50)Oxidative stress[2]
Mefloquine~10.5 (IC50)Unknown[2]

Disclaimer: The IC50/EC50 values for standard antimalarials are sourced from different studies and are provided for general comparison. Direct, head-to-head comparisons of TCMDC-135051 with these drugs under identical experimental conditions are limited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.

  • Reagents and Materials: Recombinant Plasmodium CLK3 kinase, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine antibody (donor fluorophore), and streptavidin-conjugated acceptor fluorophore.

  • Procedure:

    • The kinase reaction is performed by incubating the recombinant kinase with the peptide substrate and ATP in a suitable buffer.

    • The test compound (e.g., TCMDC-135051) is added at various concentrations.

    • The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.

    • If the substrate is phosphorylated by the kinase, the europium-labeled antibody binds to the phosphorylated peptide. The biotinylated peptide is captured by the streptavidin-conjugated acceptor.

    • This brings the donor and acceptor fluorophores in close proximity, allowing for FRET to occur upon excitation of the donor.

    • The resulting FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[1][7][8]

Asexual Blood Stage Parasite Viability Assay

This assay measures the efficacy of a compound in inhibiting the growth of the asexual blood stages of Plasmodium.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with serum and incubated at 37°C in a low-oxygen environment.

  • Drug Susceptibility Testing:

    • Synchronized ring-stage parasites are exposed to serial dilutions of the test compound in 96-well plates.

    • The plates are incubated for 48-72 hours.

    • Parasite growth inhibition is quantified using various methods, such as SYBR Green I-based fluorescence assay (measures DNA content), pLDH assay, or microscopic counting of parasitemia.

    • The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.[1]

Liver Stage Activity Assay

This assay assesses the ability of a compound to inhibit the development of the parasite in liver cells.

  • Cell Culture and Infection: Human hepatoma cells (e.g., HepG2) are seeded in multi-well plates and infected with Plasmodium sporozoites (e.g., P. berghei).

  • Compound Treatment: The infected cells are treated with different concentrations of the test compound.

  • Quantification of Liver Stage Development: After a suitable incubation period (e.g., 48 hours for P. berghei), the number and size of the developing exoerythrocytic forms (EEFs) are quantified. This can be done by immunofluorescence microscopy using antibodies against parasite proteins or by using luciferase-expressing parasites and measuring bioluminescence.

  • Data Analysis: The EC50 value is calculated based on the reduction in the number or size of EEFs in treated wells compared to untreated controls.[4]

Gametocyte Viability Assay

This assay evaluates the effect of a compound on the viability and development of the sexual stages of the parasite.

  • Gametocyte Culture: P. falciparum gametocytes are produced in vitro by inducing sexual differentiation of asexual cultures.

  • Compound Exposure: Mature gametocytes are exposed to various concentrations of the test compound.

  • Viability Assessment: Gametocyte viability can be assessed by several methods, including:

    • Microscopy: Morphological assessment of gametocytes.

    • Male Gamete Exflagellation Assay: Activation of male gametocytes to form exflagellating centers is quantified.

    • Metabolic Assays: Using viability dyes that measure metabolic activity.

  • EC50 Determination: The EC50 is determined from the dose-response curve of gametocyte viability or exflagellation inhibition.[4]

Visualizations

The following diagrams illustrate the signaling pathway affected by TCMDC-135051 and a typical experimental workflow.

Signaling_Pathway cluster_membrane Parasite Cytoplasm TCMDC TCMDC-135051 PfCLK3_active Active PfCLK3 TCMDC->PfCLK3_active Inhibits PfCLK3_inactive Inactive PfCLK3 Spliceosome_Factors Splicing Factors (e.g., SR proteins) PfCLK3_active->Spliceosome_Factors Phosphorylates Phosphorylated_Factors Phosphorylated Splicing Factors Pre_mRNA pre-mRNA Spliceosome_Factors->Pre_mRNA Splicing Disrupted Phosphorylated_Factors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Splicing Parasite_Survival Parasite Survival & Proliferation Pre_mRNA->Parasite_Survival Leads to Cell Death Essential_Proteins Essential Proteins mRNA->Essential_Proteins Translation Essential_Proteins->Parasite_Survival Supports

Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3 and disruption of RNA splicing.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Study Kinase_Assay Kinase Inhibition Assay (TR-FRET) IC50 IC50 Calculation Kinase_Assay->IC50 Blood_Stage_Assay Asexual Blood Stage Viability Assay EC50 EC50 Calculation Blood_Stage_Assay->EC50 Liver_Stage_Assay Liver Stage Activity Assay Liver_Stage_Assay->EC50 Gametocyte_Assay Gametocyte Viability Assay Gametocyte_Assay->EC50 Comparison Comparison of Activity across Species & Drugs IC50->Comparison EC50->Comparison

Caption: General experimental workflow for the comparative study of TCMDC-135051 activity.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Compound Information
Identifier Details
Compound Name TCMDC-135051
CAS Number 2413716-15-9[1][2]
Molecular Formula C29H33N3O3[2]
Molecular Weight 471.60 g/mol [2]
Mechanism of Action Selective inhibitor of P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), a key regulator of RNA splicing essential for parasite survival.[3][4][5][6][7]

Proper Disposal Procedures

The following step-by-step procedures are based on the Safety Data Sheet (SDS) for TCMDC-135051 hydrochloride and general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's specific waste management policies and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Categorization

TCMDC-135051 waste should be categorized as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.

Step 3: Solid Waste Disposal

  • Collect Solid Waste: Place any unused or expired solid TCMDC-135051, as well as any grossly contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealable hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("TCMDC-135051"), and any other information required by your institution.

Step 4: Solution Waste Disposal

  • Collect Solution Waste: Solutions containing TCMDC-135051 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix TCMDC-135051 waste with incompatible chemicals.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("TCMDC-135051"), the solvent(s) used, and the approximate concentration.

Step 5: Decontamination of Labware

  • Rinse: Glassware and other reusable equipment that has come into contact with TCMDC-135051 should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.

  • Collect Rinsate: The initial rinsate should be collected and disposed of as hazardous chemical waste.

  • Wash: After the initial rinse, wash the labware with soap and water.

Step 6: Storage and Pickup

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's environmental health and safety (EHS) department.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of TCMDC-135051 against PfCLK3.

  • Reagent Preparation:

    • Prepare a stock solution of TCMDC-135051 in a suitable solvent, such as DMSO.

    • Prepare a kinase buffer solution containing ATP and a suitable substrate for PfCLK3.

    • Prepare a solution of recombinant PfCLK3 enzyme.

  • Assay Procedure:

    • Add the kinase buffer, substrate, and PfCLK3 enzyme to the wells of a microplate.

    • Add varying concentrations of TCMDC-135051 to the wells. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of TCMDC-135051.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Signaling Pathway Diagram

PfCLK3_Inhibition_Pathway cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors PfCLK3->SplicingFactors Phosphorylation Pre_mRNA pre-mRNA SplicingFactors->Pre_mRNA Splicing mRNA Mature mRNA Pre_mRNA->mRNA Protein Essential Parasite Proteins mRNA->Protein Translation ParasiteSurvival Parasite Survival Protein->ParasiteSurvival TCMDC135051 TCMDC-135051 TCMDC135051->PfCLK3 Inhibition

Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to decreased parasite survival.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_cellular Cell-Based Assays A Prepare Reagents (TCMDC-135051, PfCLK3, Buffer) B Perform Kinase Assay A->B C Measure Kinase Activity B->C D Calculate IC50 C->D E Infect Mice with P. berghei F Administer TCMDC-135051 E->F G Monitor Parasitemia F->G H Assess Efficacy G->H I Culture P. falciparum J Treat with TCMDC-135051 I->J K Assess Parasite Viability J->K L Determine EC50 K->L

Caption: General experimental workflow for evaluating the efficacy of TCMDC-135051.

References

Safety Precautions and Handling Guidelines for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for TCMDC-125431 necessitates a cautious approach based on established laboratory safety protocols for handling new chemical entities. Researchers, scientists, and drug development professionals must prioritize safety by treating the compound as potentially hazardous until comprehensive data is available.

A thorough search for the Safety Data Sheet (SDS) for this compound did not yield specific results for this compound. The provided information often relates to similar but distinct molecules, such as TCMDC-135051.[1][2][3] It is imperative to obtain the official SDS from the manufacturer or supplier before handling this compound. The following guidelines are general best practices for handling chemical compounds of unknown toxicity and should not be considered a substitute for a substance-specific SDS.

Immediate Safety and Handling Protocol

1. Personal Protective Equipment (PPE):

Due to the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, aerosols, and dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact. Glove type should be confirmed for compatibility once the solvent is known.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of powders or vapors. If work outside a fume hood is unavoidable, a properly fitted respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions) may be required, pending a formal risk assessment.

2. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and dissolution, should be performed in a certified chemical fume hood to prevent inhalation of the substance.[4]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4]

3. Handling Procedures:

  • Avoid Generation of Dust and Aerosols: Handle the solid compound carefully to avoid creating dust.[4] When preparing solutions, add the solvent to the solid slowly.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of an exposure, follow these first-aid measures and seek immediate medical attention:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.

Spill and Disposal Plan

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container.

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be treated as hazardous waste.

  • Waste Disposal:

    • Dispose of all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.

General Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling a novel chemical compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Conduct Risk Assessment Conduct Risk Assessment Obtain SDS->Conduct Risk Assessment Crucial First Step Prepare Engineering Controls Prepare Engineering Controls Conduct Risk Assessment->Prepare Engineering Controls Don PPE Don PPE Prepare Engineering Controls->Don PPE Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don PPE->Weigh Compound in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Compound in Fume Hood->Prepare Solution in Fume Hood Perform Experiment Perform Experiment Prepare Solution in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

General laboratory workflow for handling chemical compounds.

Disclaimer: The information provided above is based on general laboratory safety principles and is not a substitute for a specific Safety Data Sheet for this compound. The user is solely responsible for obtaining and adhering to the manufacturer's specific safety and handling guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.